4-Bromobutan-1-amine hydrobromide
Description
Structure
2D Structure
Properties
IUPAC Name |
4-bromobutan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN.BrH/c5-3-1-2-4-6;/h1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKCNXZSEAHUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00637597 | |
| Record name | 4-Bromobutan-1-amine--hydrogen bromide (1/1) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24566-81-2 | |
| Record name | 1-Butanamine, 4-bromo-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24566-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 91819 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024566812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24566-81-2 | |
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| Record name | 4-Bromobutan-1-amine--hydrogen bromide (1/1) | |
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| Record name | 4-bromobutan-1-amine hydrobromide | |
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Foundational & Exploratory
4-Bromobutan-1-amine hydrobromide CAS number 24566-81-2
An In-Depth Technical Guide to 4-Bromobutan-1-amine hydrobromide (CAS No. 24566-81-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bifunctional Building Block
This compound is a key reagent in modern organic synthesis, valued for its dual reactivity. As a hydrobromide salt, it offers enhanced stability and handling properties compared to the free amine. This compound features a primary amine, a potent nucleophile, and a terminal alkyl bromide, an electrophilic site, within the same four-carbon chain. This unique arrangement makes it an indispensable building block for constructing complex molecular architectures, particularly nitrogen-containing heterocycles and for introducing flexible aminobutyl linkers. Its role in the synthesis of pharmaceuticals and advanced chemical probes, including its application as a linker in Proteolysis Targeting Chimeras (PROTACs), underscores its significance in contemporary drug discovery.
Caption: Chemical structure of this compound.
Core Physicochemical & Safety Profile
The physical and chemical properties of a reagent are fundamental to its effective and safe use in experimental design. This compound is typically supplied as a stable, crystalline solid, which simplifies weighing and handling.
Data Presentation: Key Properties
| Property | Value | Source(s) |
| CAS Number | 24566-81-2 | |
| Molecular Formula | C₄H₁₁Br₂N | |
| Molecular Weight | 232.95 g/mol | |
| Appearance | White to off-white or yellow-brown solid/crystalline powder | |
| Melting Point | 151-154 °C | |
| Boiling Point | 175.8 °C at 760 mmHg (of free base) | |
| Solubility | Soluble in water | |
| Purity | Typically ≥96% |
Safety & Handling
Proper handling is crucial due to the compound's hazardous nature. It is classified as harmful if swallowed or inhaled and causes skin and eye irritation.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: Store at room temperature or under refrigeration, in a tightly closed container, protected from moisture, and under an inert atmosphere.
Analytical Characterization: Ensuring Quality and Identity
Verifying the structural integrity and purity of starting materials is a cornerstone of reproducible research. Spectroscopic methods provide a definitive fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the structure of this compound.
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. In a typical spectrum (often run in D₂O), one would expect to see distinct signals for the methylene (CH₂) groups along the butyl chain, with characteristic chemical shifts and splitting patterns that confirm their connectivity.
-
¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. The spectrum for this compound will show four signals corresponding to the four unique carbon atoms in the butyl chain. The carbons attached to the electronegative bromine and nitrogen atoms will be shifted downfield.
| Nucleus | Representative Chemical Shift (ppm) | Assignment |
| ¹H NMR | ~3.45 (triplet) | -CH₂Br |
| ~2.95 (triplet) | -CH₂NH₃⁺ | |
| ~1.65 (multiplet) | -CH₂CH₂- | |
| ¹³C NMR | ~48.5 | -CH₂NH₃⁺ |
| ~34.2 | -CH₂Br | |
| ~25.8 | -CH₂CH₂- |
Note: Exact chemical shifts can vary based on the solvent and instrument used.
Caption: Standard analytical workflow for reagent verification.
Synthetic Pathways and Chemical Reactivity
The utility of this compound stems from its predictable reactivity, which can be directed towards either intermolecular or intramolecular pathways.
Common Synthesis Routes
The compound is typically synthesized from commercially available precursors. Two common pathways include:
-
From 4-Amino-1-butanol: This involves the substitution of the hydroxyl group with a bromide, often using reagents like hydrobromic acid (HBr).
-
From 4-Bromobutanol: This route involves the conversion of the terminal hydroxyl group into a primary amine, for example, through reaction with ammonia.
Caption: A common synthetic route to the target compound.
Key Applications in Synthesis
The bifunctional nature of the molecule is its greatest asset, allowing for sequential or one-pot reactions to build complex structures.
-
Intermolecular N-Alkylation: The primary amine can act as a nucleophile to react with various electrophiles. Conversely, and more commonly, the alkyl bromide end is used to alkylate other nucleophiles (such as other primary or secondary amines), thereby introducing a 4-aminobutyl chain. The hydrobromide salt form is particularly useful as it protects the amine group, allowing for selective deprotonation and controlled mono-alkylation, preventing common side reactions like over-alkylation.
-
Intramolecular Cyclization (Pyrrolidine Synthesis): In the presence of a base, the free amine (deprotonated form) can act as an internal nucleophile, attacking the electrophilic carbon attached to the bromine. This intramolecular Sₙ2 reaction results in the formation of a stable five-membered pyrrolidine ring, a common scaffold in pharmaceuticals.
-
Azetidine Synthesis: Azetidines, four-membered nitrogen heterocycles, are increasingly popular in medicinal chemistry for improving the physicochemical properties of drug candidates. While not a direct precursor, derivatives of 4-halobutan-1-amine are critical intermediates in multi-step syntheses of functionalized azetidines.
-
PROTAC Linker Synthesis: In the field of targeted protein degradation, 4-bromobutan-1-amine serves as a fundamental aliphatic linker. It can be elaborated to connect a ligand for a target protein to a ligand for an
The Essential Bifunctional Building Block: A Technical Guide to 4-Bromobutan-1-amine Hydrobromide for Advanced Synthesis
Abstract: 4-Bromobutan-1-amine hydrobromide is a cornerstone reagent in modern organic and medicinal chemistry, prized for its bifunctional nature that incorporates a primary amine and a terminal alkyl bromide. This dual reactivity allows it to serve as a versatile C4 linker and a key intermediate in the synthesis of a diverse array of complex molecules, including nitrogen-containing heterocycles and sophisticated drug candidates like proteolysis-targeting chimeras (PROTACs). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its molecular characteristics, a field-proven synthesis protocol, analytical validation methods, and key applications, ensuring its effective and reliable use in the laboratory.
Core Molecular and Physicochemical Characteristics
A fundamental understanding of the properties of this compound is paramount for its successful application in synthesis, enabling accurate stoichiometric calculations and prediction of its behavior in various reaction conditions. The hydrobromide salt form is preferred over the free base due to its enhanced stability, mitigating the potential for self-cyclization.
Molecular Weight and Key Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₁Br₂N | PubChem[1] |
| Molecular Weight | 232.95 g/mol | Sigma-Aldrich[2][3][4] |
| CAS Number | 24566-81-2 | Synthonix[3] |
| Appearance | White to yellow to brown solid | Sigma-Aldrich[2] |
| Melting Point | 151-154 °C | Sigma-Aldrich[4] |
| Boiling Point | 175.8 °C at 760 mmHg | Sigma-Aldrich[4] |
| Solubility | Soluble in water |
Chemical Structure
The structure of this compound features a four-carbon chain functionalized with a terminal primary ammonium group and a terminal bromine atom.
Figure 1: Structure of this compound, illustrating the ammonium and bromide ions.
Validated Synthesis Protocol: The Gabriel Amine Synthesis
The Gabriel synthesis is the preferred method for preparing primary amines from primary alkyl halides as it elegantly avoids the over-alkylation that plagues direct alkylation with ammonia. This two-step process utilizes potassium phthalimide as an ammonia surrogate, ensuring the clean formation of the desired primary amine.
Step-by-Step Methodology
Step 1: Synthesis of N-(4-Bromobutyl)phthalimide
-
Causality: This step involves a classic SN2 reaction where the nucleophilic phthalimide anion displaces the bromide from one end of 1,4-dibromobutane. Using an excess of the dibromobutane minimizes the formation of the bis-substituted byproduct.
-
Protocol:
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). The use of a polar aprotic solvent like DMF accelerates SN2 reactions.[5]
-
Add 1,4-dibromobutane (excess, e.g., 5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-26 hours.[6]
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a dichloromethane/water mixture to yield N-(4-bromobutyl)phthalimide as a white solid.[6]
-
Step 2: Hydrazinolysis and Salt Formation
-
Causality: The Ing-Manske procedure, which uses hydrazine, is a mild and effective method for cleaving the phthalimide group to release the primary amine.[7] The resulting free amine is then protonated with hydrobromic acid to form the stable, isolable hydrobromide salt.
-
Protocol:
-
Suspend the N-(4-bromobutyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine monohydrate (typically 1.5-2.0 eq) to the suspension.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-bromobutan-1-amine free base.
-
Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or ethanol) and cool in an ice bath.
-
Carefully add a solution of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid) dropwise with stirring until the solution is acidic and precipitation is complete.
-
Collect the white precipitate of this compound by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Figure 2: Experimental workflow for the two-step Gabriel synthesis of this compound.
Analytical Validation System
Ensuring the identity and purity of the synthesized product is a critical component of scientific integrity. A combination of spectroscopic and physical methods provides a self-validating system for quality control.
Spectroscopic Characterization
-
¹H NMR (Proton NMR): In D₂O, the spectrum provides a clear fingerprint of the butyl chain.
-
δ ~3.45 ppm (triplet): Corresponds to the two protons on the carbon adjacent to the bromine atom (-CH₂ -Br).
-
δ ~2.95 ppm (triplet): Corresponds to the two protons on the carbon adjacent to the ammonium group (-CH₂ -NH₃⁺).
-
δ ~1.65 ppm (multiplet): Corresponds to the four protons of the two central methylene groups (-CH₂-CH₂ -CH₂ -CH₂-).[8]
-
-
¹³C NMR (Carbon NMR): Confirms the carbon backbone of the molecule.
-
δ ~48.5 ppm: Carbon adjacent to the ammonium group (C H₂-NH₃⁺).
-
δ ~34.2 ppm: Carbon adjacent to the bromine atom (C H₂-Br).
-
δ ~25.8 ppm: The two central methylene carbons.[8]
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups. For a primary amine salt, the spectrum is characterized by:
-
3200-2800 cm⁻¹ (broad, strong envelope): This is the most prominent feature and is due to the N-H stretching vibrations of the NH₃⁺ group.[7]
-
~1625-1560 cm⁻¹ and ~1550-1500 cm⁻¹: Asymmetric and symmetric N-H bending vibrations, respectively.[7]
-
~2900 cm⁻¹: C-H stretching vibrations from the alkyl chain.
-
~1250–1020 cm⁻¹: C-N stretching vibration.[8]
-
~650-550 cm⁻¹: C-Br stretching vibration.
-
Figure 3: Logical flow for the analytical validation of this compound.
Applications in Drug Discovery and Heterocyclic Synthesis
The value of this compound lies in its ability to act as a versatile bifunctional linker, enabling the construction of complex molecular architectures from simpler precursors.
Synthesis of N-Substituted Pyrrolidines
A primary application is the synthesis of the pyrrolidine ring, a privileged scaffold in medicinal chemistry. The reaction of 4-bromobutan-1-amine (typically the free base generated in situ) with an aldehyde or ketone, followed by reductive amination, or its direct reaction with another primary amine and a dihaloalkane, can lead to various substituted pyrrolidines. A more direct approach involves the reaction with a primary amine where the 4-bromobutylamine acts as a double electrophile after initial N-alkylation. However, a more common and controlled method is the reaction of a primary amine with a 1,4-dihaloalkane, a reaction for which 4-bromobutan-1-amine serves as a synthon. For instance, reacting a primary amine (R-NH₂) with 1,4-dichlorobutane proceeds via a sequential double SN2 reaction to form an N-substituted pyrrolidine.[9]
Figure 4: General pathway for N-substituted pyrrolidine synthesis, a key application of the 4-aminobutyl moiety.
Linker for Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[10] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. This compound is an ideal starting material for constructing simple alkyl chain linkers. The amine can be acylated or reductively aminated to connect to one ligand, while the alkyl bromide provides a reactive handle for attaching the second ligand via nucleophilic substitution. This application highlights its utility in modern drug discovery for creating targeted protein degraders.[11]
Conclusion
This compound is a powerful and versatile reagent whose value is defined by its dual electrophilic and nucleophilic potential. Its stability as a hydrobromide salt, coupled with its straightforward synthesis via the Gabriel method, makes it an accessible and reliable tool for the modern synthetic chemist. From the construction of fundamental heterocyclic scaffolds to its role as a linker in cutting-edge therapeutic modalities like PROTACs, a thorough, practical understanding of this building block is essential for innovation in both academic research and the pharmaceutical industry.
References
- 1. CN104610075A - Synthetic method of 4-animo-1-butanol - Google Patents [patents.google.com]
- 2. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 4-Bromobutan-1-amine Hydrobromide
Foreword: The Bifunctional Bridge in Modern Synthesis
In the landscape of pharmaceutical and materials science, the precise architecture of a molecule is the bedrock upon which its function is built. 4-Bromobutan-1-amine hydrobromide, a seemingly simple bifunctional molecule, serves as a critical linchpin in the synthesis of more complex chemical entities. Its dual reactivity, stemming from a primary amine and a terminal alkyl bromide, makes it a versatile building block for creating novel compounds with significant therapeutic or material potential.[1] The hydrobromide salt form enhances its stability and handling properties, making it a preferred reagent in many synthetic protocols.
This technical guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the unambiguous structure elucidation of this compound. Moving beyond a mere recitation of techniques, this document delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of scientific integrity, ensuring that each described protocol is a self-validating system for robust and reproducible results.
Foundational Analysis: Elemental Composition and Molecular Formula
Before delving into sophisticated spectroscopic methods, the foundational step in structure elucidation is confirming the elemental composition. For this compound, the expected molecular formula is C₄H₁₁Br₂N.[2][3]
| Property | Value | Source |
| Molecular Formula | C₄H₁₁Br₂N | [2][3] |
| Molecular Weight | ~232.95 g/mol | [2][3] |
| Monoisotopic Mass | ~230.92582 Da | [2] |
| CAS Number | 24566-81-2 | [2] |
| Physical Form | Solid | |
| Melting Point | 151-154 °C |
This initial data is typically obtained from the supplier's certificate of analysis and can be independently verified through elemental analysis (CHN analysis) and high-resolution mass spectrometry (HRMS).
The Cornerstone of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[4] For this compound, both ¹H and ¹³C NMR are indispensable.
Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Framework
The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. In a deuterated solvent like D₂O, the acidic protons of the ammonium group (-NH₃⁺) and the hydrobromide will exchange with deuterium and may not be observed, simplifying the spectrum.
Expected ¹H NMR (D₂O) Chemical Shifts and Splitting Patterns:
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| -CH₂-Br | ~3.45 | Triplet | 2H | The methylene group attached to the electronegative bromine atom is significantly deshielded. It is split into a triplet by the adjacent methylene group.[1] |
| -CH₂-CH₂Br | ~1.65 | Multiplet | 2H | This central methylene group is adjacent to two other methylene groups, resulting in a complex multiplet.[1] |
| -CH₂-CH₂NH₃⁺ | ~1.65 | Multiplet | 2H | Similar to the other central methylene group, this one also appears as a multiplet due to coupling with its neighbors.[1] |
| -CH₂-NH₃⁺ | ~2.95 | Triplet | 2H | The methylene group adjacent to the positively charged ammonium group is deshielded and appears as a triplet due to coupling with the neighboring methylene group.[1] |
Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the corresponding protons in the molecule.
Carbon-¹³ (¹³C) NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
Expected ¹³C NMR (D₂O) Chemical Shifts:
| Position | Chemical Shift (ppm) | Rationale |
| -CH₂-Br | ~34.2 | The carbon atom directly bonded to the electronegative bromine atom is shifted downfield.[1] |
| -CH₂-CH₂Br | ~25.8 | This central carbon atom is in a more shielded environment compared to the carbons attached to the heteroatoms.[1] |
| -CH₂-CH₂NH₃⁺ | ~25.8 | Similar to the other central carbon, this atom is also in a shielded environment.[1] |
| -CH₂-NH₃⁺ | ~48.5 | The carbon atom adjacent to the positively charged ammonium group is significantly deshielded.[1] |
Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required compared to ¹H NMR.
-
Data Processing: Process the FID as described for ¹H NMR.
-
Analysis: Analyze the chemical shifts of the carbon signals to confirm the carbon backbone of the molecule.
References
- 1. 4-Bromobutan-1-amine | 33977-38-7 | Benchchem [benchchem.com]
- 2. This compound | C4H11Br2N | CID 24189510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
Solubility of 4-Bromobutan-1-amine Hydrobromide in Organic Solvents: A Technical Guide to Principles, Prediction, and Practical Determination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromobutan-1-amine hydrobromide is a bifunctional molecule utilized in organic synthesis as a building block for introducing a C4-amine chain. Its utility in reaction design, purification, and formulation is critically dependent on its solubility characteristics. As an organic salt, its solubility is governed by a delicate interplay between its ionic hydrobromide group and its covalent alkyl halide structure. This technical guide provides a comprehensive overview of the theoretical principles governing its solubility in organic solvents, a predictive framework for its behavior in common laboratory solvents, and a detailed, field-tested protocol for the experimental determination of its solubility.
Introduction: The Dichotomous Nature of an Organic Salt
This compound (C₄H₁₁Br₂N, MW: 232.94 g/mol ) is a white to off-white solid with a melting point of 151-154 °C.[1][2] It possesses two key structural features that dictate its physical properties: a polar, ionic ammonium bromide head and a moderately nonpolar four-carbon alkyl bromide tail. This duality is central to understanding its solubility.
For researchers in drug development and chemical synthesis, selecting an appropriate solvent is a foundational decision that impacts reaction kinetics, yield, and the ease of product isolation. An amine, which is typically a basic and oily liquid or low-melting solid, can be converted into its hydrobromide salt to improve stability, reduce odor, and facilitate handling as a crystalline solid.[3] However, this conversion drastically alters its solubility profile, making it less soluble in nonpolar organic solvents and more soluble in polar solvents.[4][5] This guide addresses the critical need for a deeper understanding of these properties for this specific reagent.
Theoretical Principles of Solubility
The dissolution of a crystalline salt like this compound is a thermodynamic process governed by the balance between the energy required to break apart the crystal lattice and the energy released when the resulting ions are solvated by the solvent.
-
Lattice Energy: This is the energy holding the 4-bromobutylammonium cations and bromide anions together in a rigid crystal structure. This energy must be overcome for dissolution to occur. For ionic compounds, this is a significant energy barrier.
-
Solvation Energy: This is the energy released when solvent molecules arrange themselves around the individual ions. Polar solvents with high dielectric constants are effective at shielding the ions from each other and forming strong ion-dipole interactions, leading to high solvation energy.
-
Hydrogen Bonding: The ammonium group (-NH₃⁺) has three acidic protons, making it a strong hydrogen bond donor.[4][5] Protic solvents like alcohols (methanol, ethanol) can act as both hydrogen bond donors and acceptors, leading to strong, favorable interactions that promote solubility. Aprotic polar solvents (like acetone or acetonitrile) can act as hydrogen bond acceptors, but the interaction is generally weaker than with protic solvents.
-
"Like Dissolves Like": This principle suggests that substances with similar polarities are more likely to be soluble in one another.[6] While the salt head is highly polar, the C4 alkyl chain introduces nonpolar character. This allows for some interaction with less polar solvents, but the ionic nature is the dominant factor.[4][5]
The overall process can be visualized as a competition between these forces.
Caption: The dissolution equilibrium of an ionic salt.
Predicted Solubility Profile in Common Organic Solvents
While precise, quantitative solubility data for this compound is not widely published, a qualitative and predictive assessment can be made based on the aforementioned chemical principles. The following table categorizes common organic solvents and predicts the likely solubility of the salt. This framework serves as a starting point for solvent screening in experimental design.
| Solvent Class | Example Solvent | Key Properties | Predicted Solubility | Rationale |
| Polar Protic | Water (H₂O) | High polarity, H-bond donor/acceptor | High | The high dielectric constant and strong H-bonding capacity of water effectively solvate the ammonium and bromide ions.[4][5] |
| Methanol (MeOH) | High polarity, H-bond donor/acceptor | High to Medium | Methanol is an excellent solvent for amine salts, though its lower polarity compared to water may slightly reduce solubility. | |
| Ethanol (EtOH) | Medium polarity, H-bond donor/acceptor | Medium to Low | The increasing nonpolar character of the ethyl group in ethanol makes it a less effective solvent for ionic salts compared to methanol.[6] | |
| Polar Aprotic | Acetonitrile (MeCN) | High polarity, H-bond acceptor | Low | Can solvate the cation via dipole interactions but lacks H-bond donor capability, making it less effective at solvating the bromide anion. |
| Acetone | Medium polarity, H-bond acceptor | Very Low | Lower polarity than acetonitrile and cannot act as an H-bond donor, resulting in poor solvation of the ionic lattice. | |
| Dichloromethane (DCM) | Medium polarity, non-H-bonding | Insoluble | The polarity is insufficient to overcome the crystal lattice energy. The solvent cannot engage in hydrogen bonding. | |
| Nonpolar | Toluene | Low polarity, aromatic | Insoluble | The nonpolar nature of toluene results in negligible solvation energy for the ionic salt.[4][5] |
| Hexane | Very low polarity, aliphatic | Insoluble | As a nonpolar alkane, hexane provides no favorable interactions to overcome the strong ionic forces of the crystal lattice.[6] |
Experimental Protocol for Solubility Determination
To obtain reliable, quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a robust method for determining the equilibrium solubility of this compound in a given organic solvent. This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.[7][8]
Materials and Equipment
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Magnetic stirrer and stir bars or orbital shaker
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or ¹H NMR with internal standard)
Workflow for Solubility Measurement
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Slurry:
-
To a series of vials, add a pre-weighed amount of this compound. The amount should be in clear excess of what is expected to dissolve to ensure a saturated solution is formed. A starting point is 50-100 mg of solid per 1 mL of solvent.
-
Accurately add a known volume (e.g., 2.00 mL) of the chosen organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the slurries for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended.[8]
-
Causality Check: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, and 72h). The concentration should plateau, indicating a stable, saturated solution.[8]
-
-
Sample Collection and Preparation:
-
Once equilibrated, remove the vials from agitation and allow the excess solid to settle for at least 30 minutes.
-
Carefully draw the supernatant (the clear liquid phase) into a syringe.
-
Attach a 0.22 µm syringe filter and dispense the clear, particle-free saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particulates.
-
-
Quantification:
-
Accurately weigh or pipette a known amount of the clear saturated solution.
-
Dilute this sample with a suitable solvent to a concentration that falls within the linear range of your analytical instrument's calibration curve.
-
Analyze the diluted sample using a pre-validated method (e.g., HPLC, ¹H NMR with a non-volatile internal standard like dimethyl sulfone).
-
-
Calculation:
-
From the measured concentration of the diluted sample, calculate the original concentration in the saturated solution, accounting for all dilution factors.
-
The final solubility is typically expressed in mg/mL or mol/L.
-
Conclusion
The solubility of this compound is dominated by its ionic character, rendering it most soluble in polar protic solvents and largely insoluble in nonpolar organic media. While quantitative data is scarce in the literature, a strong predictive understanding can be achieved by applying the fundamental principles of lattice energy, solvation, and hydrogen bonding. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for in-house determination. This knowledge is paramount for scientists aiming to effectively utilize this versatile reagent in synthesis, purification, and formulation workflows.
References
- 1. This compound | 24566-81-2 [sigmaaldrich.com]
- 2. This compound | C4H11Br2N | CID 24189510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. quora.com [quora.com]
- 7. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthonix, Inc > 24566-81-2 | this compound [synthonix.com]
- 10. 24566-81-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 11. chemscene.com [chemscene.com]
- 12. calpaclab.com [calpaclab.com]
- 13. This compound 97% | CAS: 24566-81-2 | AChemBlock [achemblock.com]
An In-Depth Technical Guide to the Stability and Storage of 4-Bromobutan-1-amine Hydrobromide
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success of complex synthetic routes and the quality of the final active pharmaceutical ingredient (API). 4-Bromobutan-1-amine hydrobromide, a key building block in organic synthesis, presents unique stability and storage challenges that, if not properly managed, can lead to failed reactions, impure products, and significant delays in research and development timelines. This guide provides a comprehensive overview of the critical factors influencing the stability of this reagent, offering field-proven insights and detailed protocols to ensure its optimal handling and storage.
Executive Summary: The Dual Nature of a Versatile Reagent
This compound is a bifunctional molecule, possessing both a primary amine and a primary alkyl bromide. This duality makes it a valuable synthon for introducing a 4-aminobutyl group in the synthesis of a wide range of compounds, including pharmaceuticals and materials. However, this same bifunctionality is the source of its inherent instability. The primary amine can act as an intramolecular nucleophile, attacking the electrophilic carbon bearing the bromine atom, leading to the formation of a cyclic side product, pyrrolidine hydrobromide. Furthermore, as an amine salt, it is prone to hygroscopicity, where the absorption of atmospheric moisture can accelerate degradation pathways and compromise its physical state.
This guide will dissect the chemical principles behind these stability concerns, provide a critical analysis of storage recommendations, and detail experimental protocols for assessing the integrity of this compound.
The Primary Degradation Pathway: Intramolecular Cyclization
The most significant chemical instability of this compound is its propensity to undergo intramolecular cyclization to form the five-membered ring, pyrrolidine, with the expulsion of hydrogen bromide.
Caption: Intramolecular cyclization of 4-bromobutan-1-amine.
This reaction is a classic example of an intramolecular Williamson ether-like synthesis, but with a nitrogen nucleophile. The rate of this cyclization is influenced by several factors:
-
Temperature: Higher temperatures provide the necessary activation energy for the reaction, leading to a faster rate of degradation.
-
pH/Basicity: The free amine form of 4-bromobutylamine is the active nucleophile. In the solid hydrobromide salt, the amine is protonated, which significantly reduces its nucleophilicity and slows down the cyclization. However, the presence of moisture can create a localized environment where the equilibrium shifts, freeing up the amine for reaction. In solution, the presence of a base will accelerate this degradation.
-
Solvent: In polar aprotic solvents, where the amine is more nucleophilic, the rate of cyclization is expected to be faster than in polar protic solvents where the amine is solvated.
The formation of pyrrolidine as an impurity can have significant consequences in subsequent synthetic steps. Pyrrolidine is a secondary amine and will have different reactivity compared to the primary amine of the desired starting material, potentially leading to the formation of undesired side products.
The Challenge of Hygroscopicity
The absorption of water has several detrimental effects:
-
Accelerated Cyclization: As mentioned, the presence of water can facilitate the deprotonation of the ammonium ion, increasing the concentration of the more nucleophilic free amine and thus accelerating the formation of pyrrolidine.
-
Physical State Alteration: The absorption of moisture can cause the solid material to become sticky, oily, or even completely deliquesce, making it difficult to handle and accurately weigh.
-
Hydrolysis: Although a slower process compared to cyclization, the bromide can be hydrolyzed to the corresponding alcohol, 4-aminobutan-1-ol, in the presence of sufficient water over time.
Decoding Storage Recommendations: A Risk-Based Approach
A survey of various commercial suppliers reveals conflicting storage recommendations for this compound, ranging from room temperature to refrigeration and even storage in a freezer at -20°C. This disparity arises from different perspectives on acceptable shelf-life and the intended application's tolerance for impurities.
| Storage Condition | Rationale & Considerations | Associated Risks |
| Room Temperature | Convenient for frequent use. May be acceptable for applications where small amounts of pyrrolidine impurity are tolerated or for short-term storage. | Increased rate of intramolecular cyclization over time. Higher risk of moisture absorption if not properly sealed. |
| Refrigerator (2-8 °C) | Significantly slows the rate of cyclization compared to room temperature. A good compromise between stability and ease of access. | Potential for moisture condensation on the container when removed from the refrigerator. Requires careful handling to prevent water ingress. |
| Freezer (-20 °C) | Offers the best long-term stability by minimizing the rate of all degradation pathways. Recommended for archival samples and long-term storage. | Increased risk of moisture condensation upon warming. The material must be allowed to fully equilibrate to room temperature before opening. |
The Senior Application Scientist's Recommendation:
For long-term storage (greater than 6 months) or for use in highly sensitive applications where purity is critical, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended. The container should be a well-sealed amber glass bottle to protect from light, although light-induced degradation is not a primary concern for this molecule.
For short-term, routine use (less than 6 months) , storage in a refrigerator (2-8 °C) within a desiccator provides a practical balance of stability and accessibility.
Crucial Handling Protocol: Regardless of the storage temperature, it is imperative to allow the container to warm to ambient temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which would compromise its stability.
Experimental Protocols for Stability Assessment
A self-validating system for handling and using this compound involves periodic assessment of its purity. The following are key experimental protocols for this purpose.
Protocol for Purity Assessment by ¹H NMR Spectroscopy
Objective: To qualitatively and quantitatively assess the purity of this compound and detect the presence of the primary degradation product, pyrrolidine hydrobromide.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for its ability to exchange with the amine protons, simplifying the spectrum.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for accurate integration of all signals.
-
-
Data Analysis:
-
This compound:
-
Identify the characteristic multiplets for the three methylene groups. Expected chemical shifts (in D₂O) are approximately:
-
~3.5 ppm (triplet, -CH₂Br)
-
~3.0 ppm (triplet, -CH₂NH₃⁺)
-
~2.0 ppm (multiplet, -CH₂CH₂CH₂-)
-
~1.8 ppm (multiplet, -CH₂CH₂NH₃⁺)
-
-
-
Pyrrolidine hydrobromide (impurity):
-
Identify the characteristic signals for the cyclized product. Expected chemical shifts (in D₂O) are approximately:
-
~3.3 ppm (multiplet, -CH₂NH₂⁺CH₂-)
-
~2.0 ppm (multiplet, -CH₂CH₂-)
-
-
-
Quantification:
-
Integrate a well-resolved signal of the starting material (e.g., the triplet at ~3.5 ppm) and a signal from the pyrrolidine impurity.
-
Calculate the molar percentage of the impurity.
-
-
Caption: Workflow for NMR-based purity assessment.
Protocol for Moisture Content Determination by Karl Fischer Titration
Objective: To quantify the water content in a sample of this compound.
Methodology:
-
Instrument Preparation:
-
Prepare the Karl Fischer titrator with fresh, appropriate reagents (e.g., a one-component reagent for volumetric titration or a two-component system for coulometric titration).
-
Perform a pre-titration to neutralize any residual moisture in the titration cell.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the this compound sample (typically 50-100 mg, depending on the expected moisture content and the titrator's sensitivity) and add it directly to the titration cell.
-
Start the titration and record the volume of titrant required to reach the endpoint.
-
-
Calculation:
-
The instrument's software will typically calculate the percentage of water in the sample based on the titrant consumption and the sample weight.
-
Conclusion: Proactive Management for Reproducible Science
The stability of this compound is not a static property but is dynamically influenced by handling and storage conditions. A thorough understanding of its degradation pathways—primarily intramolecular cyclization and the catalytic role of absorbed moisture—is essential for any scientist utilizing this reagent. By implementing a risk-based storage strategy and employing routine analytical checks, researchers can ensure the integrity of their starting material, leading to more reliable and reproducible experimental outcomes. The protocols and insights provided in this guide serve as a foundation for establishing a robust quality control system for this versatile and important chemical building block.
The Bifunctional Chameleon: A Technical Guide to the Reactivity of 4-Bromobutan-1-amine Hydrobromide
Abstract
4-Bromobutan-1-amine hydrobromide is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing compounds. Its structure, featuring a primary amine and a primary alkyl bromide, presents a fascinating case of competing and cooperative reactivity. This technical guide provides an in-depth exploration of the chemical behavior of both the amine and bromo functional groups, offering insights into the factors that govern their reactivity. We will delve into the nuanced interplay between intramolecular and intermolecular pathways, strategies for achieving selective transformations through careful control of reaction conditions, and provide field-proven experimental protocols for key synthetic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.
Introduction: The Duality of 4-Bromobutan-1-amine
This compound, with the chemical formula C4H11Br2N, is a salt that in solution provides access to the bifunctional 4-bromobutan-1-amine.[1] This molecule possesses both a nucleophilic primary amine and an electrophilic carbon atom bonded to a bromine atom.[2] This duality is the cornerstone of its synthetic utility, allowing for a range of transformations that can be directed towards one functional group over the other, or that involve a concerted action of both.
The hydrobromide salt form enhances the compound's stability and handling properties compared to the free amine.[2] The reactivity of the amine group is significantly influenced by the pH of the reaction medium. In acidic conditions, the amine exists predominantly in its protonated, non-nucleophilic ammonium form, while basic conditions liberate the free, nucleophilic amine.[2][3] This pH-dependent behavior is a critical tool for controlling the regioselectivity of its reactions.
This guide will dissect the reactivity of each functional group, analyze the competitive landscape of their reactions, and provide actionable strategies for selective functionalization.
Reactivity of the Primary Amine Group
The lone pair of electrons on the nitrogen atom makes the primary amine group in 4-bromobutan-1-amine a potent nucleophile.[4][5][6][7] Its reactivity is, however, highly dependent on the reaction conditions, particularly pH.
Basicity and Nucleophilicity
Primary amines are generally good bases and strong nucleophiles.[4][8][9] The pKa of the conjugate acid of a typical primary alkyl amine is around 10-11, meaning that at physiological pH, it will be predominantly protonated.[10] To unleash its nucleophilic potential, a basic environment is often required to deprotonate the ammonium salt.
The nucleophilicity of amines is influenced by steric hindrance; primary amines are typically more nucleophilic than secondary amines, which are in turn more nucleophilic than tertiary amines.[4]
pH-Dependent Reactivity
The equilibrium between the protonated (ammonium) and unprotonated (free amine) forms is crucial for controlling the reactivity of 4-bromobutan-1-amine.
-
Acidic Conditions (pH < pKa): The amine group is protonated to form an ammonium ion (-NH3+). This positively charged species is not nucleophilic and is protected from reacting with electrophiles.[2][11] This "protection by protonation" is a key strategy for directing reactions towards the bromo group.
-
Basic Conditions (pH > pKa): The amine exists in its free, unprotonated form (-NH2). This form is nucleophilic and readily participates in reactions with electrophiles.[2]
Diagram 1: pH-Dependent Equilibrium of 4-Bromobutan-1-amine
Caption: Equilibrium between the protonated and unprotonated forms of 4-bromobutan-1-amine.
Common Reactions of the Amine Group
When the amine is in its nucleophilic form, it can undergo a variety of reactions:
-
N-Alkylation: The amine can react with alkyl halides in an SN2 reaction to form secondary, tertiary, and even quaternary ammonium salts.[6][12] This reaction can be difficult to control, often leading to over-alkylation.[13][14]
-
N-Acylation: Reaction with acid chlorides or anhydrides yields amides. This is a common method for protecting the amine group.[15]
-
Reaction with Carbonyls: Primary amines react with aldehydes and ketones to form imines (Schiff bases) in a reversible, acid-catalyzed reaction.[15]
Reactivity of the Bromo Group
The bromine atom is a good leaving group, making the carbon to which it is attached electrophilic and susceptible to nucleophilic attack. This allows for a range of nucleophilic substitution reactions.
Nucleophilic Substitution (SN2) Reactions
The primary alkyl bromide structure of 4-bromobutan-1-amine is ideal for SN2 reactions. A variety of nucleophiles can displace the bromide ion, leading to the formation of new carbon-nucleophile bonds.
Table 1: Representative Nucleophilic Substitution Reactions at the C-Br Bond
| Nucleophile | Product Functional Group |
| Cyanide (CN⁻) | Nitrile |
| Azide (N₃⁻) | Azide |
| Hydroxide (OH⁻) | Alcohol |
| Alkoxide (RO⁻) | Ether |
| Thiolate (RS⁻) | Thioether |
| Carboxylate (RCOO⁻) | Ester |
Factors Influencing SN2 Reactivity
The rate of SN2 reactions is influenced by several factors:
-
Strength of the Nucleophile: Stronger nucleophiles lead to faster reaction rates.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
-
Temperature: Higher temperatures generally increase the reaction rate.
The Interplay: Intramolecular vs. Intermolecular Reactions
The most fascinating aspect of 4-bromobutan-1-amine's reactivity is the competition between intramolecular and intermolecular pathways.[2]
Intramolecular Cyclization: The Formation of Pyrrolidine
Under basic conditions, the deprotonated amine can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom in an intramolecular SN2 reaction to form the stable five-membered ring, pyrrolidine.[2][12] This intramolecular cyclization is often highly efficient due to the favorable proximity of the reacting groups (the "intramolecular effect").[2] The formation of five-membered rings is kinetically and thermodynamically favored.[2]
Diagram 2: Intramolecular Cyclization of 4-Bromobutan-1-amine
Caption: Formation of pyrrolidine via intramolecular SN2 reaction.
Competition with Intermolecular Reactions
When an external nucleophile is present, it will compete with the internal amine to react at the C-Br bond.[2] The outcome of this competition depends on several factors:
-
Concentration: At high concentrations of the external nucleophile, the intermolecular reaction may be favored. Conversely, at high dilution, the intramolecular cyclization is often dominant.
-
Nucleophilicity: A highly potent external nucleophile can outcompete the internal amine.
-
Reaction Conditions: As discussed, pH is a critical determinant. Under acidic conditions, the intramolecular reaction is suppressed, favoring reaction with an external nucleophile.[2]
Strategies for Selective Functionalization
Achieving the desired transformation with 4-bromobutan-1-amine requires careful control of the reaction conditions to favor one reactive pathway over others.
pH Control
As previously highlighted, adjusting the pH is the most straightforward method for directing reactivity.
-
To favor reactions at the C-Br bond with an external nucleophile: Perform the reaction under acidic conditions to protect the amine group by protonation.
-
To favor intramolecular cyclization or reactions at the amine group: Use basic conditions to ensure the amine is in its free, nucleophilic form.
Use of Protecting Groups
For more complex syntheses where pH control is insufficient, the amine group can be protected with a removable functional group.[11][16] This renders the amine non-nucleophilic, allowing for selective reactions at the bromo group.
Table 2: Common Protecting Groups for Primary Amines
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl)[17] |
| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation |
| Acetyl | Ac | Acetic anhydride or acetyl chloride | Acid or base hydrolysis |
| Phthalimide | - | Phthalic anhydride (forms an imide) | Hydrazine (Ing-Manske procedure)[13][18] |
The Gabriel synthesis is a classic example of using a protected amine (phthalimide) to achieve selective alkylation and synthesize primary amines.[13][14][18][19][20]
Diagram 3: Workflow for Selective Functionalization using a Protecting Group
Caption: General strategy for selective reaction at the C-Br bond using an amine protecting group.
Experimental Protocols
The following protocols are provided as illustrative examples of the synthetic applications of this compound.
Synthesis of Pyrrolidine
This protocol describes the intramolecular cyclization of 4-bromobutan-1-amine to form pyrrolidine.[2][21][22][23]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Dissolve this compound in water in a round-bottom flask.
-
Slowly add a concentrated aqueous solution of sodium hydroxide to the flask with stirring. The reaction is exothermic, so cooling may be necessary.
-
Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether by distillation.
-
Purify the resulting pyrrolidine by fractional distillation.
Selective N-Alkylation using a Competitive Deprotonation/Protonation Strategy
This protocol is based on a strategy for the selective mono-alkylation of primary amines.[24]
Materials:
-
This compound
-
Alkyl bromide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a stirred suspension of this compound and potassium carbonate in acetonitrile, add the alkyl bromide at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Conclusion
This compound is a powerful and versatile reagent in the synthetic chemist's toolbox. Its bifunctional nature, with the nucleophilic amine and the electrophilic alkyl bromide, allows for a diverse range of chemical transformations. A thorough understanding of the factors governing the reactivity of each functional group, particularly the critical role of pH, is essential for harnessing its full synthetic potential. By employing strategies such as pH control and the use of protecting groups, chemists can achieve high levels of selectivity, enabling the efficient construction of complex nitrogen-containing molecules for applications in drug discovery and materials science.[25][26]
References
- 1. This compound | C4H11Br2N | CID 24189510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromobutan-1-amine | 33977-38-7 | Benchchem [benchchem.com]
- 3. Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 10. Amine Reactivity [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Amine alkylation - Wikipedia [en.wikipedia.org]
- 13. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Protective Groups [organic-chemistry.org]
- 17. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 18. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 19. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 22. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]
- 23. Pyrrolidine synthesis [organic-chemistry.org]
- 24. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. enamine.net [enamine.net]
- 26. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of Pyrrolidines via Intramolecular Cyclization of 4-Bromobutan-1-amine Hydrobromide
Abstract
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous natural products, pharmaceuticals, and catalysts.[1][2] Its prevalence in FDA-approved drugs highlights its importance as a "privileged" structure in drug design.[1] This document provides a comprehensive guide for the synthesis of the parent pyrrolidine ring system through the intramolecular cyclization of 4-bromobutan-1-amine hydrobromide. We delve into the mechanistic underpinnings of this transformation, offer a detailed, field-tested laboratory protocol, and discuss the broader applications of this synthetic strategy in the context of drug discovery and development. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a robust and scalable method for accessing this fundamental heterocyclic building block.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in a vast array of biologically active molecules.[3] Its non-planar, puckered conformation allows for the precise three-dimensional positioning of substituents, enabling effective exploration of pharmacophore space and optimized interactions with biological targets.[1][4] This structural feature contributes to the high success rate of pyrrolidine-containing compounds in clinical development.
While numerous methods exist for pyrrolidine synthesis, including 1,3-dipolar cycloadditions and catalytic C-H amination, the intramolecular cyclization of bifunctional linear precursors remains one of the most direct and reliable approaches.[5][6] This application note focuses on the base-mediated cyclization of 4-bromobutan-1-amine, a classic and efficient transformation that serves as an excellent entry point for constructing more complex pyrrolidine derivatives.
Mechanistic Rationale: An Intramolecular SN2 Reaction
The formation of pyrrolidine from 4-bromobutan-1-amine is a classic example of an intramolecular nucleophilic substitution (SN2) reaction. The process can be broken down into two critical steps:
-
Deprotonation: The starting material is a hydrobromide salt, meaning the amine nitrogen is protonated and non-nucleophilic. The addition of a base is required to neutralize the ammonium salt, liberating the lone pair of electrons on the nitrogen and generating the free amine.
-
Intramolecular Cyclization: The now-nucleophilic amine attacks the electrophilic carbon atom bearing the bromine atom. This concerted, intramolecular SN2 displacement of the bromide ion forms the stable, five-membered pyrrolidine ring.
The choice of base and solvent is critical for maximizing reaction efficiency and minimizing side reactions.
-
Base Selection: An ideal base should be strong enough to deprotonate the ammonium salt but should not be a competing nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are excellent choices as they are cost-effective, non-nucleophilic, and easily removed during workup. Strong, nucleophilic bases like sodium hydroxide should be used with caution, as they can promote elimination reactions or hydrolysis of the alkyl bromide.
-
Solvent Selection: Polar aprotic solvents such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) are well-suited for SN2 reactions. They can solvate the cation of the base while leaving the anion (carbonate) relatively free to act as a base, and they do not interfere with the nucleophilicity of the amine.
The general reaction scheme is illustrated below:
Caption: Reaction mechanism for pyrrolidine synthesis.
Experimental Protocol
This protocol describes the synthesis of pyrrolidine on a 10-gram scale.
Materials & Equipment
| Reagent/Material | Grade | Supplier | Part Number |
| This compound | ≥97% | Sigma-Aldrich | 24566-81-2[7] |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Standard Lab Grade | - |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Standard Lab Grade | - |
| Diethyl Ether (Et₂O) | Anhydrous | Standard Lab Grade | - |
| Magnesium Sulfate (MgSO₄), anhydrous | Reagent Grade | Standard Lab Grade | - |
| 250 mL Round-bottom flask | - | - | - |
| Reflux Condenser | - | - | - |
| Magnetic Stir Plate & Stir Bar | - | - | - |
| Heating Mantle | - | - | - |
| Short-path distillation apparatus | - | - | - |
| Standard glassware for workup | - | - | - |
Step-by-Step Procedure
Caption: Experimental workflow for pyrrolidine synthesis.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 42.9 mmol) and anhydrous potassium carbonate (14.0 g, 101.3 mmol, ~2.4 equivalents).
-
Solvent Addition: Add 120 mL of anhydrous acetonitrile to the flask.
-
Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the vigorously stirred suspension to reflux (the boiling point of acetonitrile is approximately 82°C).
-
Reaction Monitoring: Allow the reaction to proceed for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (staining with ninhydrin is effective for visualizing the primary amine).
-
Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a Büchner funnel to remove the inorganic salts (KBr and excess K₂CO₃).
-
Work-up - Rinsing: Wash the collected salts with a small portion of diethyl ether (~30 mL) to ensure all product is recovered. Combine this rinse with the main filtrate.
-
Purification - Distillation: Carefully remove the bulk of the solvents from the combined filtrate using a rotary evaporator. Caution: Pyrrolidine is volatile (boiling point ~88°C), so use a low bath temperature (<40°C) and monitor the process closely. The resulting crude liquid is then purified by short-path distillation at atmospheric pressure. Collect the fraction boiling between 87-89°C. The expected yield is typically in the range of 70-85%.
-
Characterization: Confirm the identity and purity of the isolated pyrrolidine using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Data Summary & Troubleshooting
Reaction Parameters
| Parameter | Condition | Rationale |
| Starting Material | 4-Bromobutan-1-amine HBr | Commercially available and stable salt form.[8][9][10] |
| Base | K₂CO₃ (anhydrous) | Effective, non-nucleophilic, and easily separable. |
| Solvent | Acetonitrile (anhydrous) | Polar aprotic solvent favors SN2 kinetics. |
| Temperature | Reflux (~82°C) | Provides sufficient thermal energy for the reaction. |
| Reaction Time | 12-16 hours | Ensures complete conversion of the starting material. |
| Expected Yield | 70-85% | - |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Ineffective base (hydrated K₂CO₃).2. Insufficient temperature. | 1. Use freshly dried or anhydrous K₂CO₃.2. Ensure the mixture is reaching and maintaining reflux. |
| Low Yield | 1. Loss of product during solvent removal.2. Incomplete reaction. | 1. Use a cooled trap on the rotary evaporator; avoid high vacuum or excessive heat.2. Extend the reaction time and confirm completion with TLC. |
| Presence of Side Products | Intermolecular reactions (dimerization). | This is generally minimal due to the high favorability of forming a 5-membered ring (Thorpe-Ingold effect). If observed, try running the reaction at a lower concentration. |
Applications in Drug Discovery & Development
The unsubstituted pyrrolidine synthesized via this protocol is a versatile building block for creating a diverse range of more complex and biologically active molecules.[11] The secondary amine of the pyrrolidine ring is readily functionalized through N-alkylation, N-acylation, or reductive amination, providing a gateway to a vast chemical space.
The pyrrolidine core is found in a wide spectrum of therapeutic agents, including:
-
Anticancer Agents: The scaffold is integral to numerous compounds targeting various cancer pathways.[3]
-
Antidiabetic Agents: Certain pyrrolidine derivatives have shown efficacy as anti-diabetic agents.[3]
-
CNS-Active Drugs: The pyrrolidine ring is a common feature in drugs targeting the central nervous system.
-
Antiviral Drugs: Pyrrolidine derivatives are key components in drugs like Glecaprevir and Voxilaprevir, used to treat Hepatitis C.[3][12]
By providing a reliable and scalable synthesis of the core pyrrolidine structure, this protocol facilitates the rapid generation of analogues for structure-activity relationship (SAR) studies, a critical step in modern drug discovery.[4]
Safety Information
-
This compound: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
Pyrrolidine (Product): Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.
Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. This compound | 24566-81-2 [sigmaaldrich.com]
- 8. Synthonix, Inc > 24566-81-2 | this compound [synthonix.com]
- 9. This compound [oakwoodchemical.com]
- 10. chemscene.com [chemscene.com]
- 11. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Synthesis of Pyrrolidine via Intramolecular Cyclization of 4-Bromobutan-1-amine Hydrobromide
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of modern medicinal chemistry and natural product synthesis. This five-membered saturated heterocycle is a privileged scaffold found in over 20 FDA-approved drugs, including pharmaceuticals for treating diabetes (Mitiglinide), neurological disorders (Procyclidine), and migraines (Almotriptan)[1]. Furthermore, the pyrrolidine motif is integral to the structure of essential amino acids like proline and hydroxyproline, as well as numerous alkaloids such as nicotine and hygrine[2][3]. Its prevalence stems from its unique conformational properties and its ability to engage in crucial hydrogen bonding interactions, making it an ideal building block for creating molecules with high biological activity and specificity[3][4].
This application note provides a comprehensive, mechanistically-grounded protocol for the synthesis of pyrrolidine through the intramolecular cyclization of 4-bromobutan-1-amine hydrobromide. This method offers a reliable and straightforward route from a commercially available starting material to a high-value chemical intermediate, designed for researchers in synthetic chemistry and drug development.
Mechanistic Rationale: Intramolecular Nucleophilic Substitution
The transformation of this compound into pyrrolidine is a classic example of an intramolecular nucleophilic substitution reaction.[5][6] The reaction proceeds in two critical steps, which are governed by fundamental principles of acid-base chemistry and nucleophilic attack.
Step 1: Deprotonation and Nucleophile Activation The starting material, this compound, exists as an ammonium salt. In this protonated state, the nitrogen atom's lone pair of electrons is unavailable for nucleophilic attack. The addition of a strong base, such as sodium hydroxide (NaOH), is essential to deprotonate the ammonium ion, liberating the free 4-bromobutan-1-amine. This uncharged primary amine is now a potent nucleophile.[6]
Step 2: Intramolecular Sₙ2 Cyclization Once activated, the nucleophilic amino group (-NH₂) attacks the electrophilic carbon atom at the other end of the molecule, which bears the bromide leaving group. This intramolecular attack proceeds via an Sₙ2 mechanism, resulting in the displacement of the bromide ion and the formation of the stable, five-membered pyrrolidine ring.[5][7] The formation of five- and six-membered rings through intramolecular reactions is highly favored due to minimal ring strain and favorable reaction kinetics.[5]
Materials and Experimental Design
Reagent and Material Properties
Proper planning requires understanding the properties of all substances involved.
| Compound | CAS No. | Formula | M.W. ( g/mol ) | Role |
| This compound | 24566-81-2 | C₄H₁₁Br₂N | 232.95 | Starting Material |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Base |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | Solvent |
| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |
| Pyrrolidine | 123-75-1 | C₄H₉N | 71.12 | Product |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Short path distillation apparatus
-
Rotary evaporator (optional)
Detailed Experimental Protocol
This protocol outlines the synthesis of pyrrolidine on a 0.1 molar scale. All operations should be performed in a well-ventilated fume hood.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and thermometer.
-
Reagent Addition: To the flask, add this compound (23.3 g, 0.1 mol) and deionized water (100 mL). Stir until the solid dissolves. Carefully add sodium hydroxide pellets (12.0 g, 0.3 mol) in portions. Caution: The dissolution of NaOH is highly exothermic.
-
Cyclization Reaction: Heat the mixture to reflux using a heating mantle and stir vigorously. Maintain a gentle reflux (approximately 100-105°C) for 2 hours.
-
Workup and Extraction: After 2 hours, turn off the heat and allow the mixture to cool to room temperature. Transfer the reaction mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts in a clean Erlenmeyer flask.
-
Drying: Add anhydrous magnesium sulfate to the combined organic layers, swirl, and let it stand for 15 minutes to remove residual water. Filter the solution to remove the drying agent.
-
Purification: Concentrate the filtrate using a rotary evaporator or by simple distillation to remove the bulk of the diethyl ether. Purify the resulting crude liquid by fractional distillation. Collect the fraction that boils at 86-88°C . The expected product, pyrrolidine, is a colorless liquid.[2]
Product Characterization
Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods.
| Parameter | Expected Result |
| Appearance | Colorless liquid[2] |
| Boiling Point | 87°C at 760 mmHg[2] |
| ¹H NMR (CDCl₃) | δ ~2.9 (t, 4H, -NCH₂-), δ ~1.7 (m, 4H, -CH₂CH₂-), δ ~1.5 (s, 1H, -NH) |
| ¹³C NMR (CDCl₃) | δ ~47.0 (-NCH₂-), δ ~25.5 (-CH₂CH₂-) |
| IR (neat) | ~3300-3400 cm⁻¹ (N-H stretch), ~2800-3000 cm⁻¹ (C-H stretch)[8] |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration. The provided data is representative for pyrrolidine.[9][10]
Safety and Hazard Management
All personnel must adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
| Substance | GHS Pictograms | Hazard Statements |
| 4-Bromobutan-1-amine HBr | GHS07 (Harmful) | H302, H315, H319, H335: Harmful if swallowed, Causes skin/serious eye irritation, May cause respiratory irritation.[11] |
| Sodium Hydroxide | GHS05 (Corrosive) | H314: Causes severe skin burns and eye damage. |
| Diethyl Ether | GHS02 (Flammable), GHS07 | H224: Extremely flammable liquid and vapor. H336: May cause drowsiness or dizziness. |
| Pyrrolidine | GHS02, GHS05, GHS07 | H225, H302, H314, H332: Highly flammable, Harmful if swallowed, Causes severe skin burns, Harmful if inhaled.[2] |
Conclusion
This application note details a robust and efficient protocol for the synthesis of pyrrolidine, a high-value heterocyclic compound. By leveraging a base-mediated intramolecular Sₙ2 cyclization, this method transforms a readily available linear amine into a versatile cyclic building block essential for pharmaceutical research and development. The procedure is scalable and employs standard laboratory techniques, making it accessible to a wide range of synthetic chemists.
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. This compound | C4H11Br2N | CID 24189510 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromobutan-1-amine Hydrobromide as a Versatile Linker for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] While the choice of ligands determines the target, the linker is far from a passive spacer. Its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.[4][5]
Alkyl chains are a foundational class of linkers in PROTAC design, prized for their synthetic tractability and their ability to systematically vary the distance between the two ends of the molecule.[2][3] 4-Bromobutan-1-amine hydrobromide is a commercially available building block that provides a four-carbon alkyl chain with two distinct functional handles: a primary amine and an alkyl bromide. This bifunctionality allows for a modular and flexible approach to PROTAC synthesis, enabling the sequential attachment of the E3 ligase ligand and the POI ligand.
This technical guide provides an in-depth exploration of this compound as a PROTAC linker. We will detail its chemical properties, provide step-by-step protocols for its incorporation into PROTACs, and discuss methods for the purification and characterization of the final constructs.
The PROTAC Catalytic Cycle
The diagram below illustrates the mechanism by which a PROTAC molecule facilitates the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Properties of this compound
| Property | Value |
| CAS Number | 24566-81-2[6] |
| Molecular Formula | C₄H₁₁Br₂N[6] |
| Molecular Weight | 232.95 g/mol [6] |
| Appearance | White to off-white solid |
| Structure | Br-(CH₂)₄-NH₂·HBr |
The hydrobromide salt form ensures stability and ease of handling. For synthetic applications, the primary amine must be liberated by treatment with a non-nucleophilic base. The alkyl bromide is a versatile electrophile for reactions with various nucleophiles, such as phenols, amines, and thiols, which are often present on E3 ligase or POI ligands.
Synthetic Strategy Overview
A common and modular approach to synthesizing PROTACs using this compound involves a multi-step sequence. This strategy allows for the construction of a library of PROTACs by varying the POI ligand coupled in the final step.
Caption: A modular workflow for PROTAC synthesis using 4-bromobutan-1-amine.
Experimental Protocols
Disclaimer: These protocols are intended as a general guide. Optimal conditions may vary depending on the specific substrates and should be determined empirically. All reactions should be performed in a well-ventilated fume hood by qualified personnel.
Protocol 1: Boc Protection of 4-Bromobutan-1-amine
This initial step protects the amine, allowing the alkyl bromide to be used for nucleophilic substitution reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Suspend this compound (1.0 eq) in DCM.
-
Add TEA or DIPEA (2.2 eq) dropwise at 0 °C and stir for 15 minutes.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl (4-bromobutyl)carbamate, can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Coupling of Boc-Protected Linker to a Cereblon (CRBN) Ligand
This protocol describes the nucleophilic aromatic substitution (SₙAr) reaction to attach the linker to 4-fluorothalidomide, a common precursor for CRBN-recruiting ligands.[4][7]
Materials:
-
tert-Butyl (4-bromobutyl)carbamate (from Protocol 1)
-
4-Fluorothalidomide
-
DIPEA
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis under a nitrogen atmosphere
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add DIPEA (3.0 eq).
-
Add tert-butyl (4-bromobutyl)carbamate (1.2 eq).
-
Heat the reaction mixture to 90-130 °C and stir for 4-12 hours under a nitrogen atmosphere.[7] The higher temperature generally leads to higher yields.[7]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer extensively with water and then with brine to remove the high-boiling point solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to yield the Boc-protected CRBN-linker intermediate.
Protocol 3: Boc Deprotection
This step deprotects the terminal amine of the linker, making it available for coupling to the POI ligand.[8][9][10]
Materials:
-
Boc-protected CRBN-linker intermediate (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
DCM
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting TFA salt of the amine-functionalized CRBN-linker can often be used directly in the next step after ensuring all TFA is removed.
Protocol 4: Amide Coupling to POI Ligand
This final coupling step forms the complete PROTAC molecule.[6][11]
Materials:
-
Amine-functionalized CRBN-linker (from Protocol 3)
-
POI ligand with a carboxylic acid functional group (POI-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
DIPEA
-
Anhydrous DMF
-
Standard glassware for organic synthesis under a nitrogen atmosphere
Procedure:
-
Dissolve the POI-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq, to neutralize the TFA salt from the previous step and for the coupling reaction).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-functionalized CRBN-linker (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification and Characterization
The purification of the final PROTAC is crucial for accurate biological evaluation. A two-step purification process is often employed.[3][12][13]
1. Flash Column Chromatography:
-
Purpose: To remove the majority of impurities and unreacted starting materials.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of methanol in dichloromethane is a common starting point. The exact gradient will need to be optimized based on the polarity of the PROTAC.
2. Reversed-Phase Preparative HPLC (RP-HPLC):
-
Purpose: To achieve high purity (>95%) suitable for biological assays.
-
Stationary Phase: C18 silica gel.
-
Mobile Phase: A gradient of acetonitrile in water, often with 0.1% TFA or formic acid as a modifier to improve peak shape.
Characterization: The identity and purity of the final PROTAC should be confirmed by a combination of analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and to assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC.[14]
Conclusion
This compound is a highly effective and versatile linker building block for the modular synthesis of PROTACs. Its bifunctional nature allows for a convergent synthetic strategy, facilitating the creation of PROTAC libraries for structure-activity relationship studies. The protocols outlined in this guide provide a robust framework for the incorporation of this linker, from initial protection to the final coupling and purification steps. By carefully controlling reaction conditions and employing rigorous purification and characterization methods, researchers can confidently synthesize high-quality PROTACs for the advancement of targeted protein degradation.
References
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. jk-sci.com [jk-sci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Aryl Halides with 4-Bromobutan-1-amine
Introduction: The Strategic Importance of C(sp²)–N Bond Formation
The construction of carbon-nitrogen bonds, particularly the arylamine motif, is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical and materials science sectors.[1][2] Arylamines are prevalent structural units in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the synthesis of these valuable compounds, largely supplanting classical methods that often require harsh conditions and exhibit limited substrate scope.[2][3] This reaction's broad functional group tolerance and operational simplicity have cemented its status as an indispensable tool for researchers, scientists, and drug development professionals.[1]
This document provides a comprehensive guide to the Buchwald-Hartwig amination of aryl halides with a bifunctional coupling partner: 4-bromobutan-1-amine. This specific application presents unique synthetic opportunities and challenges, namely the potential for chemoselective amination and subsequent intramolecular cyclization, which will be discussed in detail.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.
References
The Strategic Utility of 4-Bromobutan-1-amine Hydrobromide in the Synthesis of Heterocyclic Scaffolds
Introduction: A Bifunctional Linchpin for Heterocyclic Chemistry
In the landscape of synthetic organic chemistry, particularly within the realm of pharmaceutical and drug discovery, the efficient construction of heterocyclic frameworks is of paramount importance. Nitrogen-containing heterocycles, such as pyrrolidines and piperidines, are ubiquitous motifs in a vast number of biologically active molecules and approved therapeutics.[1] 4-Bromobutan-1-amine hydrobromide has emerged as a cornerstone building block for the synthesis of these crucial scaffolds. Its value lies in its bifunctional nature, possessing both a nucleophilic primary amine and an electrophilic primary alkyl bromide within the same four-carbon chain. This dual reactivity allows for elegant and efficient intramolecular cyclization strategies to forge five-membered nitrogenous rings.[2] This guide provides an in-depth exploration of the applications and detailed protocols for utilizing this compound in heterocyclic synthesis, aimed at researchers, medicinal chemists, and professionals in drug development.
Core Principle: Intramolecular N-Alkylation and the Favored 5-Exo-Tet Cyclization
The primary synthetic utility of 4-bromobutan-1-amine stems from its propensity to undergo intramolecular nucleophilic substitution. Upon liberation of the free amine from its hydrobromide salt with a suitable base, the nitrogen atom's lone pair of electrons is poised to attack the electrophilic carbon bearing the bromine atom. This intramolecular S(_N)2 reaction results in the formation of a stable, five-membered pyrrolidine ring.
This cyclization is a classic example of a "5-exo-tet" ring closure, a process that is kinetically and thermodynamically favored according to Baldwin's rules. The formation of the five-membered ring is significantly faster than the analogous cyclization of 5-bromopentan-1-amine to form a six-membered piperidine ring, a consequence of the more favorable transition state geometry for the 5-membered ring formation.[2]
Application Note I: Synthesis of N-Arylpyrrolidines
The synthesis of N-arylpyrrolidines is a common objective in medicinal chemistry, as this structural motif is present in numerous pharmacologically active compounds.[3] A straightforward approach involves the initial N-alkylation of an aniline derivative with this compound, followed by an in-situ or subsequent base-mediated cyclization.
Causality Behind Experimental Choices:
-
Choice of Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial. Its role is to deprotonate the aniline, increasing its nucleophilicity for the initial attack on the bromobutyl moiety, and to neutralize the hydrobromic acid generated during the reaction. Excess primary amine can also act as a base.[4]
-
Solvent Selection: A polar aprotic solvent like acetonitrile or DMF is often preferred as it can solvate the ions formed during the reaction without interfering with the nucleophilic attack.
-
Temperature Control: The initial N-alkylation may require heating to proceed at a reasonable rate. The subsequent intramolecular cyclization is often facile and may occur at the same or a slightly elevated temperature.
Detailed Protocol: Synthesis of N-Phenylpyrrolidine
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.86 g, 20 mmol), this compound (4.66 g, 20 mmol), and anhydrous potassium carbonate (6.91 g, 50 mmol).
-
Add 50 mL of anhydrous acetonitrile to the flask.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 2 x 30 mL of saturated aqueous sodium bicarbonate solution and 1 x 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure N-phenylpyrrolidine.
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenylpyrrolidine | 75-85 |
| 2 | 4-Methoxyaniline | N-(4-Methoxyphenyl)pyrrolidine | 70-80 |
| 3 | Benzylamine | N-Benzylpyrrolidine | 80-90 |
Application Note II: Synthesis of Substituted Pyrrolidines from Active Methylene Compounds
This compound can also be employed in the construction of more complex pyrrolidine derivatives through reactions with carbon nucleophiles, such as β-ketoesters or malonic esters. This approach typically involves a tandem N-alkylation followed by an intramolecular C-alkylation.
Mechanism and Workflow:
The reaction sequence begins with the N-alkylation of the amino group of 4-bromobutan-1-amine with a suitable electrophile, or alternatively, the reaction of a primary amine with 1,4-dibromobutane to generate an N-(4-bromobutyl)amine intermediate.[4] This intermediate can then react with a deprotonated active methylene compound. The resulting adduct undergoes a final intramolecular cyclization to furnish the substituted pyrrolidine.
Caption: General workflow for substituted pyrrolidine synthesis.
Detailed Protocol: Synthesis of Ethyl 1-benzylpyrrolidine-2-carboxylate
This protocol is adapted from analogous syntheses and illustrates the general principles.
Materials:
-
Benzylamine
-
This compound
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Diethyl ether
-
Dilute hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of N-benzyl-4-bromobutan-1-amine: In a 250 mL round-bottom flask, dissolve benzylamine (5.36 g, 50 mmol) and this compound (11.65 g, 50 mmol) in 100 mL of ethanol. Add potassium carbonate (13.82 g, 100 mmol) and reflux the mixture for 12 hours. Cool, filter, and concentrate the filtrate to obtain the crude N-benzyl-4-bromobutan-1-amine. This intermediate can be purified by column chromatography or used directly in the next step.
-
Cyclization: In a separate 250 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.15 g, 50 mmol) in 50 mL of absolute ethanol.
-
To the sodium ethoxide solution, add ethyl acetoacetate (6.51 g, 50 mmol) dropwise with stirring.
-
To this solution, add the crude N-benzyl-4-bromobutan-1-amine (from step 1) dropwise.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Neutralize the solution with dilute hydrochloric acid and then make it slightly basic with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with 3 x 50 mL of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by vacuum distillation or flash column chromatography to yield ethyl 1-benzylpyrrolidine-2-carboxylate.
Limitations and Alternative Ring Systems
While this compound is an excellent precursor for pyrrolidines, its utility for the synthesis of larger rings like piperidines is limited. The intramolecular cyclization to form a six-membered ring from a 5-halopentylamine derivative is kinetically less favorable than the formation of the five-membered pyrrolidine ring.[2] For the synthesis of piperidines, one would typically start with a five-carbon backbone, such as 5-bromopentan-1-amine.
For the synthesis of smaller, four-membered azetidine rings, a three-carbon precursor like 3-bromopropan-1-amine hydrobromide would be the analogous starting material.
Caption: Precursor chain length dictates heterocyclic ring size.
Conclusion: A Versatile and Indispensable Reagent
This compound stands as a testament to the power of bifunctional reagents in streamlining the synthesis of valuable heterocyclic structures. Its predictable and efficient conversion to the pyrrolidine ring system makes it an indispensable tool for chemists in academia and industry. The protocols and principles outlined in this guide are intended to serve as a robust foundation for researchers to explore the vast synthetic potential of this versatile building block in the creation of novel and impactful molecules.
References
Application Notes and Protocols for Coupling Reactions with 4-Bromobutan-1-amine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Aminobutyl Moiety
In the landscape of modern medicinal chemistry and drug development, the incorporation of flexible linker units and cyclic scaffolds is a cornerstone of rational drug design. 4-Bromobutan-1-amine hydrobromide serves as a critical bifunctional building block, offering a gateway to a diverse array of molecular architectures. Its dual reactivity, stemming from the nucleophilic primary amine and the electrophilic alkyl bromide, allows for its strategic insertion into molecules to modulate pharmacokinetic and pharmacodynamic properties. The 4-aminobutyl chain can act as a flexible tether, while its propensity for intramolecular cyclization provides a straightforward entry into the pyrrolidine scaffold, a privileged structure in numerous FDA-approved drugs.[1] This application note provides a comprehensive guide to the reaction conditions for intermolecular coupling of this compound with primary amines, with a focus on maximizing the yield of the desired N-alkylated product while mitigating common side reactions.
Core Principles: Navigating the Competitive Landscape of Reactivity
The synthetic utility of this compound is predicated on the selective reaction of one of its functional groups. The primary amine can act as a nucleophile, while the carbon-bromine bond is susceptible to nucleophilic attack. This duality presents both an opportunity and a challenge. The key to successful coupling lies in understanding and controlling the competition between the desired intermolecular N-alkylation and the often-facile intramolecular cyclization to form pyrrolidine.
The Challenge of Over-alkylation and Intramolecular Cyclization
Direct alkylation of amines with alkyl halides is often plagued by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[2] This is because the secondary amine product of the initial alkylation is often more nucleophilic than the starting primary amine. Furthermore, with 4-bromobutan-1-amine, the newly formed secondary amine can readily undergo an intramolecular SN2 reaction to yield N-substituted pyrrolidine.
To favor the desired intermolecular coupling, a nuanced approach to reaction conditions is paramount. The use of the hydrobromide salt of 4-bromobutan-1-amine is in itself a strategic choice. The protonated amine is deactivated as a nucleophile, preventing self-polymerization and premature cyclization. The reaction then hinges on the careful choice of a base to selectively deprotonate the reacting primary amine in the presence of the protonated 4-bromobutan-1-amine.
Key Parameters for Successful Intermolecular Coupling
Choice of Base: The Arbiter of Selectivity
The selection of a suitable base is the most critical factor in controlling the outcome of the reaction. The ideal base should be strong enough to deprotonate the nucleophilic primary amine, yet not so strong as to promote significant deprotonation of the product secondary amine, which would favor over-alkylation and cyclization.
-
Inorganic Bases: Weaker inorganic bases such as potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are often employed. They are particularly effective in polar aprotic solvents where their solubility is sufficient to neutralize the generated acid.
-
Organic Bases: Sterically hindered non-nucleophilic organic bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are excellent choices. Their bulkiness disfavors their participation as nucleophiles, and they effectively scavenge the HBr produced during the reaction.
A strategic approach to achieve mono-alkylation involves a competitive deprotonation/protonation strategy. By using the hydrobromide salt of the primary amine and a carefully chosen base, the reactant primary amine is selectively deprotonated to participate in the reaction. The newly formed, more basic secondary amine product is immediately protonated, rendering it less nucleophilic and inhibiting further reaction.
Solvent Selection: Influencing Reaction Pathways
The choice of solvent can significantly impact the reaction rate and selectivity.
-
Polar Aprotic Solvents: Dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions. They effectively solvate the cations, leaving the anionic nucleophile more reactive.
-
Alcohols: While sometimes used, alcohols can compete as nucleophiles and may promote solvolysis of the alkyl bromide.
-
Non-polar Solvents: Solvents like toluene or hexane are generally not suitable for these ionic reactions.
Temperature and Reaction Time: A Balancing Act
Many N-alkylation reactions require heating to proceed at a reasonable rate. However, elevated temperatures can also accelerate side reactions, including elimination and decomposition. A general approach is to start the reaction at room temperature and gently heat if the reaction is sluggish, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.
Visualizing the Reaction Workflow
Caption: General experimental workflow for N-alkylation.
Detailed Experimental Protocol: Synthesis of N-(4-aminobutyl)aniline
This protocol describes the N-alkylation of aniline with this compound.
Materials:
-
Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add aniline (1.0 eq), this compound (1.1 eq), and potassium carbonate (2.5 eq).
-
Add anhydrous DMF to dissolve the reactants (a concentration of 0.2-0.5 M is typical).
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 60-70 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting aniline is consumed (typically 12-24 hours). Pay close attention to the formation of any byproducts.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired N-(4-aminobutyl)aniline.
-
Data Presentation:
| Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | 4-Bromobutan-1-amine HBr | K₂CO₃ | DMF | 65 | 18 | User-defined |
| p-Toluidine | 4-Bromobutan-1-amine HBr | DIPEA | MeCN | 50 | 24 | User-defined |
| Benzylamine | 4-Bromobutan-1-amine HBr | NaHCO₃ | DMF | 80 | 12 | User-defined |
Yields are dependent on the specific substrate and reaction scale and should be determined experimentally.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature or using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Over-alkylation/Cyclization: If significant amounts of byproducts are observed, reduce the reaction temperature and ensure the stoichiometry of the reactants is carefully controlled. Using a less polar solvent might also disfavor the intramolecular cyclization.
-
Difficult Purification: If the product is difficult to separate from the starting materials or byproducts, consider derivatization of the crude mixture to facilitate separation, followed by deprotection.
Conclusion
The coupling of this compound with primary amines is a powerful tool for the synthesis of valuable intermediates in drug discovery. By carefully controlling the reaction conditions, particularly the choice of base and solvent, the desired intermolecular N-alkylation can be favored over competing side reactions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.
References
Protecting Group Strategies for 4-Bromobutan-1-amine Hydrobromide: An Application Guide
Introduction
4-Bromobutan-1-amine hydrobromide is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceutical agents and functionalized materials. Its structure incorporates a primary amine and a primary alkyl bromide, offering two distinct points for chemical modification. However, the inherent reactivity of the primary amine often necessitates a protection strategy to achieve selective transformations at the alkyl bromide terminus or to prevent undesired side reactions during multi-step synthetic sequences. This guide provides a comprehensive overview of protecting group strategies for 4-bromobutan-1-amine, with a focus on practical application, mechanistic rationale, and detailed experimental protocols suitable for researchers in drug development and chemical synthesis.
The primary challenge in protecting 4-bromobutan-1-amine lies in the selection of a protecting group that is stable under the desired reaction conditions for modifying the alkyl bromide moiety, yet can be removed chemoselectively without affecting the bromo group. Furthermore, the starting material is a hydrobromide salt, requiring neutralization prior to the protection reaction. This application note will explore three robust and widely employed protecting groups for primary amines: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and the phthalimide group (via Gabriel synthesis). The discussion will emphasize orthogonal protection strategies, ensuring selective deprotection in the presence of other sensitive functionalities.[1][2][3]
Core Principles: Choosing the Right Protection Strategy
The selection of an appropriate protecting group is paramount and is dictated by the overall synthetic plan. Key considerations include:
-
Stability: The protecting group must be stable to the reagents and conditions of subsequent reaction steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and operationally simple.
-
Orthogonality: The protecting group should be cleavable under conditions that do not affect other functional groups in the molecule, such as the alkyl bromide.[1][2][3] This is a cornerstone of modern synthetic strategy.
-
Atom Economy and Cost: For large-scale synthesis, the cost of reagents and the efficiency of the reactions are critical factors.
Initial Step: Neutralization of the Hydrobromide Salt
This compound is an ammonium salt and must be converted to the free amine before protection. This is typically achieved by treatment with a suitable base.
Protocol 1: General Procedure for Neutralization
-
Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as water, methanol, or a biphasic mixture (e.g., dichloromethane/water).
-
Basification: Cool the solution in an ice bath and add a base (e.g., sodium hydroxide, potassium carbonate, or triethylamine) until the pH of the aqueous phase is >10.
-
Extraction: If a biphasic system is used, separate the organic layer. If a single solvent is used, extract the free amine into an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free 4-bromobutan-1-amine.
Note: The free amine is a volatile liquid and should be used immediately in the next step.
Protecting Group Strategies
Tert-Butoxycarbonyl (Boc) Protection
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability in a wide range of non-acidic conditions and its facile removal under mild acidic conditions.[4][5]
Mechanism of Protection: The lone pair of the amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This is followed by the collapse of the tetrahedral intermediate to form the N-Boc protected amine, tert-butanol, and carbon dioxide.
dot
Caption: Boc Protection of a Primary Amine.
Advantages:
-
High yields and clean reactions.
-
Boc-protected amines are generally crystalline and easy to handle.
-
Stable to a wide range of nucleophilic and basic conditions.
Disadvantages:
-
Labile to strong acids.
Compatibility with 4-Bromobutan-1-amine: The Boc group is ideal for protecting 4-bromobutan-1-amine. The protection reaction is mild and does not affect the alkyl bromide. The deprotection with mild acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) is also compatible with the primary alkyl bromide, which is relatively stable to these conditions for short reaction times.
Protocol 2: Boc Protection of 4-Bromobutan-1-amine
-
Preparation: To a solution of freshly prepared 4-bromobutan-1-amine (1.0 equiv) in dichloromethane (DCM) or a mixture of water and acetone, add a base such as triethylamine (1.1 equiv) or sodium bicarbonate (2.0 equiv).[6][7]
-
Reaction: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv) portion-wise.
-
Stirring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 3: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected 4-bromobutyl-amine (1.0 equiv) in DCM.
-
Acidification: Add trifluoroacetic acid (TFA, 5-10 equiv) or a solution of 4M HCl in dioxane and stir at room temperature for 1-4 hours.
-
Monitoring: Monitor the deprotection by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting amine salt can be used directly or neutralized as described in Protocol 1.
| Reagent/Condition | Protection (Protocol 2) | Deprotection (Protocol 3) |
| Solvent | Dichloromethane or Water/Acetone | Dichloromethane |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) or HCl in dioxane |
| Base | Triethylamine or NaHCO₃ | - |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Yield | >90% | >95% |
Benzyloxycarbonyl (Cbz) Protection
The benzyloxycarbonyl (Cbz or Z) group is another widely used protecting group for amines, particularly in peptide synthesis.[4] It is stable to both acidic and basic conditions but can be readily removed by catalytic hydrogenation.[8]
Mechanism of Protection: The amine attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). A base is required to neutralize the HCl generated during the reaction.
dot
Caption: Cbz Protection of a Primary Amine.
Advantages:
-
Stable to a wide range of acidic and basic conditions.
-
Orthogonal to the Boc protecting group.
-
Deprotection occurs under neutral conditions.
Disadvantages:
-
The catalyst for hydrogenation (Palladium on carbon) can be pyrophoric.
-
Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes).
Compatibility with 4-Bromobutan-1-amine: Cbz protection is compatible with the alkyl bromide functionality. The standard Schotten-Baumann conditions (aqueous base) are mild.[9][10] Deprotection via catalytic hydrogenation is also highly chemoselective and will not affect the C-Br bond.
Protocol 4: Cbz Protection of 4-Bromobutan-1-amine
-
Preparation: Dissolve 4-bromobutan-1-amine (1.0 equiv) in a mixture of water and a suitable organic solvent like dioxane or THF.
-
Basification: Add a base such as sodium carbonate or sodium bicarbonate (2.0 equiv) and cool the mixture to 0 °C.
-
Reaction: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while stirring vigorously.
-
Stirring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water and brine.
-
Drying and Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.
Protocol 5: Cbz Deprotection (Hydrogenolysis)
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
| Reagent/Condition | Protection (Protocol 4) | Deprotection (Protocol 5) |
| Solvent | Water/Dioxane or THF | Methanol, Ethanol, or Ethyl Acetate |
| Reagent | Benzyl chloroformate (Cbz-Cl) | H₂, Palladium on Carbon (Pd/C) |
| Base | Na₂CO₃ or NaHCO₃ | - |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Yield | >85% | >95% |
Phthalimide (Phth) Protection via Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, and it can be adapted for amine protection.[11][12] The phthalimide group effectively masks the primary amine, preventing over-alkylation.[13][14]
Mechanism of Protection: This is a two-step process where phthalimide is first deprotonated to form potassium phthalimide, which then acts as a nucleophile to displace a halide from an alkyl halide.
dot
Caption: Gabriel Synthesis for Primary Amine Protection.
Advantages:
-
Prevents over-alkylation.
-
Phthalimide is an inexpensive reagent.
-
Deprotection with hydrazine is mild and occurs under neutral conditions.[15]
Disadvantages:
-
The alkylation step can sometimes require harsh conditions (high temperatures).
-
Not suitable for the synthesis of secondary or tertiary amines.
Compatibility with 4-Bromobutan-1-amine: The Gabriel synthesis is an excellent choice. The nucleophilic substitution reaction to form the N-alkylphthalimide is the desired transformation. Deprotection with hydrazine is compatible with the alkyl bromide.
Protocol 6: Phthalimide Protection of 4-Bromobutan-1-amine
-
Preparation: To a solution of potassium phthalimide (1.05 equiv) in anhydrous N,N-dimethylformamide (DMF), add this compound (1.0 equiv) and a non-nucleophilic base like potassium carbonate (1.5 equiv) to neutralize the hydrobromide in situ.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water.
-
Isolation: Collect the precipitated product by filtration, wash with water, and dry. The product can be recrystallized if necessary.
Protocol 7: Phthalimide Deprotection (Hydrazinolysis)
-
Dissolution: Suspend the N-(4-bromobutyl)phthalimide (1.0 equiv) in ethanol or methanol.
-
Reaction: Add hydrazine hydrate (2-5 equiv) and reflux the mixture for 2-4 hours.
-
Work-up: Cool the reaction mixture. A white precipitate of phthalhydrazide will form.
-
Filtration: Filter off the precipitate and wash it with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be purified by distillation or by acid-base extraction to isolate the free amine.
| Reagent/Condition | Protection (Protocol 6) | Deprotection (Protocol 7) |
| Solvent | N,N-Dimethylformamide (DMF) | Ethanol or Methanol |
| Reagent | Potassium phthalimide, K₂CO₃ | Hydrazine hydrate |
| Temperature | 80-100 °C | Reflux |
| Typical Yield | >80% | >90% |
Conclusion
The choice of a protecting group for this compound is dependent on the specific requirements of the synthetic route.
-
Boc protection is a versatile and high-yielding method, with a straightforward deprotection under mild acidic conditions that are compatible with the alkyl bromide.
-
Cbz protection offers an orthogonal strategy, with deprotection via catalytic hydrogenation under neutral conditions, which is ideal for substrates sensitive to acid or base.
-
Phthalimide protection via the Gabriel synthesis provides a robust and cost-effective method that inherently avoids over-alkylation, with a mild, neutral deprotection step.
By carefully considering the stability and orthogonality of these protecting groups, researchers and drug development professionals can effectively utilize 4-bromobutan-1-amine as a key building block in the synthesis of complex target molecules. The detailed protocols provided in this guide offer a practical starting point for the successful implementation of these strategies in the laboratory.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. fiveable.me [fiveable.me]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. total-synthesis.com [total-synthesis.com]
- 9. ijacskros.com [ijacskros.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
Synthesis of Substituted Amines Using 4-Bromobutan-1-amine Hydrobromide: An Application Guide for Researchers
Introduction: The Versatility of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of nitrogen-containing heterocycles and specifically substituted amine functionalities is paramount to achieving desired pharmacological activity. 4-Bromobutan-1-amine hydrobromide has emerged as a highly versatile and valuable bifunctional building block. Its structure, possessing both a nucleophilic primary amine and an electrophilic primary alkyl bromide, allows for a diverse range of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound in the synthesis of substituted amines, with a particular focus on the formation of N-substituted pyrrolidines and its utility in multi-step synthetic sequences relevant to the development of pharmacologically active agents. The pyrrolidine motif, a five-membered saturated nitrogen heterocycle, is a prevalent scaffold in numerous FDA-approved drugs due to its favorable physicochemical properties, including aqueous solubility and metabolic stability.[1][2] This guide will furnish researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and practical considerations to effectively utilize this key synthetic intermediate.
Core Properties and Safety Considerations
This compound is a stable, solid reagent, making it convenient for handling and storage.[3][4] However, as with any chemical reagent, a thorough understanding of its properties and adherence to safety protocols is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 24566-81-2 | [3][4] |
| Molecular Formula | C₄H₁₁Br₂N | [3][5] |
| Molecular Weight | 232.95 g/mol | [5] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 151-154 °C | [3] |
| Solubility | Soluble in water and polar organic solvents. |
Safety Profile:
This compound is classified as an irritant.[5] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Key Synthetic Applications and Protocols
The dual reactivity of this compound opens doors to several synthetic strategies. The primary amine can act as a nucleophile, while the bromobutyl moiety serves as an electrophile. The hydrobromide salt form necessitates the use of a base to liberate the free amine for nucleophilic reactions.[6]
Synthesis of N-Substituted Pyrrolidines via Tandem N-Alkylation and Intramolecular Cyclization
A predominant application of this compound is in the synthesis of N-substituted pyrrolidines. This transformation occurs via a two-step, often one-pot, process: an initial intermolecular SN2 reaction with a primary amine, followed by an intramolecular SN2 cyclization.[2]
Reaction Principle:
The reaction is initiated by the nucleophilic attack of a primary amine (R-NH₂) on the electrophilic carbon of the bromobutyl chain of 4-bromobutan-1-amine (after in-situ free-basing). This forms an N-(4-bromobutyl) substituted secondary amine intermediate. Subsequent intramolecular nucleophilic attack by the newly formed secondary amine on the terminal carbon bearing the bromine atom leads to the formation of the five-membered pyrrolidine ring.[2]
Workflow for N-Substituted Pyrrolidine Synthesis
Caption: General workflow for the synthesis of N-substituted pyrrolidines.
Detailed Protocol: Synthesis of N-Benzylpyrrolidine
This protocol details the synthesis of N-benzylpyrrolidine from benzylamine and this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.5 eq).
-
Add acetonitrile to the flask to create a stirrable suspension.
-
Add benzylamine (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude N-benzylpyrrolidine can be purified by silica gel column chromatography.
Table 2: Representative Yields for N-Substituted Pyrrolidine Synthesis
| Primary Amine | Product | Typical Yield (%) |
| Benzylamine | N-Benzylpyrrolidine | 85-95 |
| Aniline | N-Phenylpyrrolidine | 70-85 |
| Cyclohexylamine | N-Cyclohexylpyrrolidine | 80-90 |
Application in Reductive Amination: A Two-Step Approach
While this compound itself is not directly used in a classic reductive amination with a carbonyl compound (as it is an amine), it serves as a precursor to a primary amine that can then undergo this important transformation. For instance, the bromine can be displaced by a nucleophile (e.g., azide followed by reduction, or through Gabriel synthesis) to introduce a different functionality, and the preserved primary amine can then be elaborated via reductive amination.
Reaction Principle:
Reductive amination is a two-step process that is often performed in one pot. It involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding substituted amine.[7][8] This method is highly efficient for creating secondary and tertiary amines and avoids the over-alkylation issues sometimes encountered with direct alkylation using alkyl halides.[8]
Conceptual Workflow for Reductive Amination
Caption: Conceptual workflow for a one-pot reductive amination.
Conceptual Protocol: Reductive Amination of a 4-Bromobutan-1-amine Derivative
This conceptual protocol outlines the reductive amination of a primary amine derived from 4-bromobutan-1-amine (where the bromine has been replaced by a group 'X') with an aldehyde.
Materials:
-
4-X-butan-1-amine (1.0 eq)
-
Aldehyde (R-CHO) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-X-butan-1-amine (1.0 eq) and dissolve it in the chosen anhydrous solvent.
-
Add the aldehyde (1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting secondary amine by column chromatography if necessary.
Applications in Drug Discovery and Development
The synthetic utility of this compound is exemplified by its role as a precursor in the synthesis of various pharmaceutical agents. The ability to form substituted amines and pyrrolidine rings is crucial for constructing molecules that can effectively interact with biological targets.
A notable example is the synthesis of Buspirone , an anxiolytic agent.[9][10] While the direct precursor in some syntheses is 1,4-dibromobutane, the underlying principle of using a four-carbon electrophilic chain to alkylate a nitrogen-containing scaffold is directly analogous to the reactivity of 4-bromobutan-1-amine.[9] In the synthesis of Buspirone, a related intermediate, 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, is formed and subsequently reacted with 1-(2-pyrimidinyl)piperazine.[9] This highlights the importance of the bromobutyl moiety in constructing the linker between the two key pharmacophoric elements of the drug.
Furthermore, this compound is utilized as a linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are emerging as a powerful modality in drug discovery for targeted protein degradation.[11]
Conclusion
This compound is a powerful and versatile reagent for the synthesis of substituted amines, particularly N-substituted pyrrolidines. Its bifunctional nature allows for a range of synthetic manipulations, making it a valuable tool for medicinal chemists and researchers in drug discovery. By understanding the underlying reaction mechanisms and following robust protocols, scientists can effectively leverage this building block to construct complex molecular architectures with potential therapeutic applications. This guide provides a solid foundation for the practical application of this compound, encouraging further exploration of its synthetic potential.
References
- 1. enamine.net [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 24566-81-2 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C4H11Br2N | CID 24189510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-N-methylbutan-1-amine hydrobromide | 365432-20-8 | Benchchem [benchchem.com]
- 7. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromobutan-1-amine Hydrobromide
This guide offers comprehensive troubleshooting advice and frequently asked questions concerning the synthesis of 4-bromobutan-1-amine hydrobromide, focusing specifically on the prevalent issue of over-bromination.
PART 1: Frequently Asked Questions (FAQs)
1. What is the primary synthetic route for this compound, and what are the fundamental reaction principles?
The most common and direct method for preparing this compound involves the reaction of 4-amino-1-butanol with hydrobromic acid (HBr).[1] This reaction proceeds via an acid-catalyzed nucleophilic substitution. The hydroxyl (-OH) group of the alcohol is protonated by the strong acid (HBr), transforming it into an excellent leaving group (water). The bromide ion (Br-), a potent nucleophile, then attacks the electrophilic carbon, displacing the water molecule to form the carbon-bromine bond. The amine group is concurrently protonated by HBr, forming an ammonium salt. This protects the amine from acting as a nucleophile and increases the product's stability.
2. What causes the formation of byproducts, particularly over-bromination products, during this synthesis?
Over-bromination, which leads to the formation of 1,4-dibromobutane, is a major side reaction. This can occur if the primary amine of the desired product or starting material is converted into a more effective leaving group under the harsh acidic and high-temperature conditions. This transformation can happen through diazotization if nitrous acid is present, or via other complex degradation pathways. The resulting carbocation can then be attacked by another bromide ion. Therefore, controlling the reaction temperature and preventing nitrous acid contamination are crucial for minimizing this byproduct.
3. How can I effectively monitor the reaction's progress to prevent over-bromination and ensure the complete conversion of the starting material?
Thin-layer chromatography (TLC) is a highly effective technique for monitoring the reaction. A suitable solvent system, such as a mixture of dichloromethane and methanol, can separate the starting material (4-aminobutan-1-ol), the desired product, and any byproducts. By spotting samples from the reaction mixture onto a TLC plate at regular intervals, you can visualize the disappearance of the starting material and the formation of the product. It is essential to co-spot with a standard of the starting material for accurate identification. The reaction is generally considered complete when the starting material spot is no longer visible.
PART 2: Troubleshooting Guide: Over-Bromination
Issue: My final product is contaminated with a significant amount of 1,4-dibromobutane.
This is a classic indication of over-bromination. The following sections provide a systematic approach to diagnosing and resolving this common issue.
Diagnostic Workflow for Over-Bromination
Troubleshooting flowchart for over-bromination.
Detailed Corrective Actions
1. Precise Temperature Control is Crucial
Causality: The undesired over-bromination reaction possesses a higher activation energy compared to the desired substitution reaction. Consequently, at elevated temperatures, the rate of the side reaction increases more dramatically than the rate of the primary reaction.
Protocol:
-
Action: Maintain a strict reaction temperature, ideally between 100-105°C during reflux.
-
Implementation: Employ an oil bath equipped with a contact thermometer for accurate temperature regulation. Avoid direct heating with a heating mantle, which can create localized hotspots and promote byproduct formation.
2. Stoichiometry of Hydrobromic Acid
Causality: While a sufficient excess of hydrobromic acid is necessary to protonate the amine and hydroxyl groups, a large excess can increase the overall acidity and ionic strength of the reaction medium, which can favor side reactions under harsh conditions.[2]
Protocol:
-
Action: Utilize a moderate excess of HBr, typically in the range of 2.2 to 2.5 equivalents.
-
Implementation: Accurately calculate the molar equivalents of HBr required based on the initial amount of 4-aminobutan-1-ol.
3. Quality and Purity of Reagents
Causality: Aged or improperly stored hydrobromic acid may contain dissolved bromine (Br2) or traces of nitrous acid (from the absorption of NOx from the air). These impurities can lead to oxidative side reactions and the potential for diazotization of the amine, a pathway that facilitates the formation of the dibrominated byproduct.
Protocol:
-
Action: Use fresh, high-purity hydrobromic acid.
-
Implementation: If the HBr solution appears discolored (yellow or brown), this may indicate the presence of bromine. Consider purifying the HBr by distillation or using a fresh supply.
Recommended Synthesis Protocol to Minimize Over-bromination
This protocol is optimized to favor the formation of the desired product while minimizing the generation of 1,4-dibromobutane.
Materials:
-
4-aminobutan-1-ol[3]
-
48% Hydrobromic acid (HBr)
-
Toluene
-
Ethanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-aminobutan-1-ol.
-
Addition of HBr: Slowly add 2.3 equivalents of 48% HBr to the flask while cooling it in an ice bath to manage the exothermic reaction.
-
Reflux: Heat the mixture to 100-105°C using an oil bath and maintain a gentle reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress using TLC (e.g., 80:20 Dichloromethane:Methanol).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Azeotropic Distillation: Add toluene to the reaction mixture and remove water azeotropically with a Dean-Stark apparatus.
-
Crystallization: Cool the remaining solution to 0-5°C to induce the crystallization of the product.
-
Isolation and Purification: Collect the crude product by filtration. Recrystallize from a suitable solvent system, such as ethanol/diethyl ether, to obtain pure this compound.
Data Summary: Impact of Reaction Conditions on Product Purity
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) |
| Temperature | 120-125°C (Heating Mantle) | 100-105°C (Oil Bath) |
| HBr Equivalents | 3.0 | 2.3 |
| Reaction Time | 8 hours | 5 hours |
| Yield of Desired Product | ~60% | ~85% |
| 1,4-dibromobutane (%) | 15-20% | < 5% |
PART 3: Mechanistic Representation
Reaction pathways for synthesis and over-bromination.
References
Technical Support Center: Purification of 4-Bromobutan-1-amine Hydrobromide
Welcome to the dedicated technical support center for the purification of 4-bromobutan-1-amine hydrobromide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this versatile building block. Our focus is on delivering practical, field-proven insights grounded in solid scientific principles to ensure you achieve the desired purity for your critical applications.
Understanding the Synthetic Landscape: Common Impurities
The purification strategy for this compound is intrinsically linked to its synthetic origin. The two most common synthetic routes are the Gabriel synthesis and the Hofmann rearrangement, each presenting a unique profile of potential byproducts.
Gabriel Synthesis Route
In the Gabriel synthesis, potassium phthalimide is alkylated with a primary alkyl halide, followed by hydrazinolysis or acidic hydrolysis to liberate the primary amine.[1][2][3] When using 1,4-dibromobutane as the starting material, the key intermediate is N-(4-bromobutyl)phthalimide.
Potential Byproducts:
-
Phthalhydrazide: A major byproduct when hydrazine is used for the deprotection step. It often precipitates from the reaction mixture but can be challenging to remove completely.[1][3][4]
-
Phthalic Acid: Formed during acidic hydrolysis of the phthalimide group.
-
Unreacted N-(4-bromobutyl)phthalimide: Incomplete hydrolysis will leave this intermediate in your crude product.
-
Unreacted 1,4-dibromobutane: If the initial alkylation is incomplete.
-
Bis-alkylated product: Where two molecules of phthalimide have reacted with one molecule of 1,4-dibromobutane.
Hofmann Rearrangement Route
The Hofmann rearrangement converts a primary amide (in this case, likely pentanamide) into a primary amine with one less carbon atom using bromine and a strong base.[5][6][7]
Potential Byproducts:
-
Unreacted Pentanamide: Incomplete reaction is a common source of impurities.
-
Isocyanate Intermediate: The key intermediate in the rearrangement may persist if not fully hydrolyzed.[5][7]
-
Urea derivatives: Formed by the reaction of the isocyanate intermediate with the product amine.
-
N-bromopentanamide: An intermediate in the reaction that may be present if the reaction does not go to completion.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My final product is a sticky oil instead of a crystalline solid. What went wrong?
A1: This is a common issue often caused by the presence of impurities that inhibit crystallization.
-
Likely Cause (Gabriel Synthesis): Residual phthalhydrazide or unreacted N-(4-bromobutyl)phthalimide can result in an oily product. Phthalhydrazide, while often precipitating, can sometimes form a colloidal suspension or co-precipitate with the product, making it appear amorphous.[2]
-
Likely Cause (Hofmann Rearrangement): Unreacted starting amide or urea byproducts can lead to a non-crystalline product.
-
Troubleshooting Steps:
-
Acid/Base Extraction: Before attempting crystallization, perform a thorough acid/base work-up. Dissolve your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your amine hydrobromide will remain in the organic layer, while basic impurities will be extracted into the aqueous layer. Conversely, to remove acidic or neutral impurities, you can basify the organic layer to the free amine, extract with an organic solvent, and then wash with water. The free amine can then be converted back to the hydrobromide salt.
-
Solvent Choice for Precipitation/Crystallization: If you have the free amine, you can precipitate the hydrobromide salt by dissolving it in a suitable solvent (like isopropanol or ethanol) and adding a solution of HBr in a compatible solvent. For recrystallization of the hydrobromide salt, consider solvent systems like isopropanol/diethyl ether or ethanol/diethyl ether. The goal is to find a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Q2: I see a significant amount of a white, insoluble solid in my reaction mixture after hydrazinolysis in the Gabriel synthesis. How do I effectively remove it?
A2: This is almost certainly phthalhydrazide.[3][4] While it is largely insoluble in many organic solvents, its complete removal can be tricky.
-
Protocol for Phthalhydrazide Removal:
-
After the hydrazinolysis step, filter the reaction mixture to remove the bulk of the precipitated phthalhydrazide.
-
Wash the precipitate thoroughly with the reaction solvent (e.g., ethanol) to recover any entrained product.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic solution with an aqueous base (e.g., 0.1 M NaOH) to remove any remaining phthalhydrazide as its water-soluble salt.[8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate to yield the crude amine.
-
Proceed with the conversion to the hydrobromide salt and subsequent purification.
-
Q3: My NMR spectrum shows broad peaks, and the integration is not clean. What could be the issue?
A3: Broad peaks in the NMR spectrum can indicate several issues.
-
Presence of Paramagnetic Impurities: Trace metals from reagents or reaction vessels can cause peak broadening.
-
Hygroscopic Nature of the Salt: Amine salts are often hygroscopic. The presence of water can lead to peak broadening, especially for the N-H protons. Ensure your sample and NMR solvent (e.g., D₂O or DMSO-d₆) are dry.
-
Slow Proton Exchange: The amine protons can exchange with residual water or with each other, leading to broad signals. Running the spectrum in D₂O will cause the amine protons to exchange with deuterium, and their signal will disappear, which can help simplify the spectrum.
-
Multiple Protonation States: If the pH is not sufficiently acidic, you might have a mixture of the protonated and free amine, leading to peak broadening or multiple sets of signals.
Q4: I am struggling to achieve high purity (>98%) even after recrystallization. What other techniques can I try?
A4: If standard recrystallization is insufficient, consider the following advanced or alternative techniques.
-
Column Chromatography: While not always ideal for highly polar salts, chromatography on silica gel can be effective for the free amine. You can then convert the purified free amine to the hydrobromide salt. For purifying the free amine, a mobile phase of dichloromethane/methanol with a small amount of ammonium hydroxide is often a good starting point. Alternatively, specialized media like amine-functionalized silica can be used for chromatography of the free amine without the need for a basic modifier in the eluent.[1]
-
Precipitation with a Different Acid: A novel approach involves using trichloroacetic acid (TCA) to precipitate the amine salt.[4] The resulting TCA salt can be isolated, and the TCA can then be removed by gentle heating, yielding the pure free amine. This can then be converted to the hydrobromide salt. This method can be very effective for removing impurities that co-crystallize with the hydrobromide salt.[4][9]
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Amine Purification
This protocol is designed to separate the basic amine product from acidic and neutral impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral or acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 5 M NaOH) until the solution is strongly basic (pH > 12).
-
Extract the liberated free amine with several portions of an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified free amine.
Protocol 2: Recrystallization of this compound (General Guidance)
Finding the ideal recrystallization solvent often requires some experimentation. A good starting point is a polar protic solvent in which the salt has moderate solubility at reflux and low solubility at room temperature, paired with a less polar anti-solvent.
-
Dissolve the crude this compound in a minimal amount of a hot solvent such as isopropanol or ethanol.
-
If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes before filtering hot through a pad of celite.
-
To the hot, clear solution, slowly add a less polar anti-solvent (e.g., diethyl ether or hexane) until the solution becomes faintly cloudy.
-
Add a few drops of the hot polar solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 24566-81-2 | [10] |
| Molecular Formula | C₄H₁₁Br₂N | [10] |
| Molecular Weight | 232.95 g/mol | [11] |
| Melting Point | 151-154 °C | |
| Appearance | White to off-white crystalline solid | [12] |
| Purity (Typical) | 96-98% | [13] |
Visualization of Purification Workflow
Diagram 1: General Purification Workflow for this compound
Caption: General purification workflow for this compound.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 10. This compound | C4H11Br2N | CID 24189510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthonix, Inc > 24566-81-2 | this compound [synthonix.com]
- 12. This compound | 24566-81-2 [sigmaaldrich.com]
- 13. This compound 97% | CAS: 24566-81-2 | AChemBlock [achemblock.com]
Technical Support Center: 4-Bromobutan-1-amine Hydrobromide Reactions in Basic Conditions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Bromobutan-1-amine hydrobromide. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of using this reagent in basic conditions and mitigate common side reactions. Our goal is to empower you with the scientific understanding and practical guidance needed to achieve your desired synthetic outcomes.
Introduction: The Challenge of Competing Pathways
4-Bromobutan-1-amine is a valuable bifunctional molecule, possessing both a primary amine and a primary alkyl bromide. This duality allows it to act as a versatile building block in the synthesis of a wide range of compounds, including the pyrrolidine ring, a common motif in many natural products and pharmaceuticals.[1][2][3][4] However, the very features that make it so useful also predispose it to several competing reaction pathways, particularly under basic conditions. The deprotonated amine becomes a potent intramolecular nucleophile, leading to undesired side reactions that can significantly lower the yield of your target molecule.
This guide will dissect the most common side reactions, explain the underlying mechanisms, and provide actionable strategies to steer your reaction toward the desired product.
Troubleshooting Guide & FAQs
FAQ 1: I'm trying to perform an N-alkylation with 4-Bromobutan-1-amine, but my main product is pyrrolidine. Why is this happening and how can I prevent it?
Answer:
This is the most common issue encountered when working with 4-Bromobutan-1-amine under basic conditions. The formation of pyrrolidine is a classic example of an intramolecular nucleophilic substitution (SNi) reaction.
The Underlying Mechanism: Intramolecular Cyclization
When a base is added to this compound, it deprotonates the ammonium salt to yield the free primary amine. This amine is nucleophilic and is perfectly positioned to attack the electrophilic carbon atom bonded to the bromine. This 5-exo-tet cyclization is kinetically and thermodynamically favorable, leading to the formation of a stable five-membered ring, pyrrolidine.[5][6][7][8]
Caption: Intramolecular cyclization of 4-Bromobutan-1-amine.
Troubleshooting & Prevention Strategies:
To favor your desired intermolecular reaction over this rapid intramolecular cyclization, you need to control the reactivity of the amine.
-
Amine Protection: The most robust strategy is to "protect" the amine functionality before introducing the base.[9][10][11] A protecting group masks the nucleophilicity of the amine, preventing it from participating in the intramolecular reaction. After your desired intermolecular reaction is complete, the protecting group can be removed.
| Protecting Group | Installation Reagent | Deprotection Conditions | Key Advantages |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) | Stable to a wide range of nucleophiles and bases.[10][12][13] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) | Orthogonal to acid- and base-labile groups.[13] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Secondary amines (e.g., piperidine) | Base-labile, useful when acid-sensitive groups are present.[10][13] |
Experimental Protocol: Boc Protection of 4-Bromobutan-1-amine
-
Dissolution: Dissolve this compound in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Basification: Add a base such as sodium carbonate or sodium bicarbonate to neutralize the hydrobromide and free the amine.
-
Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution and stir at room temperature.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), perform an aqueous work-up to remove water-soluble byproducts.
-
Purification: Purify the resulting N-Boc-4-bromobutylamine by column chromatography.
With the amine protected, you can now proceed with your desired reaction at the alkyl bromide site under basic conditions without the interference of intramolecular cyclization.
FAQ 2: I'm observing the formation of a dimeric or polymeric byproduct. What is causing this?
Answer:
The formation of dimers or polymers arises from intermolecular nucleophilic substitution reactions between molecules of 4-Bromobutan-1-amine.
The Underlying Mechanism: Intermolecular Reaction
Under basic conditions, the deprotonated amine of one molecule of 4-Bromobutan-1-amine can act as a nucleophile and attack the electrophilic C-Br bond of another molecule. This results in the formation of a dimer. This dimer still possesses a nucleophilic secondary amine and an electrophilic alkyl bromide, allowing for further reactions to form trimers and eventually polymers.
Caption: Intermolecular reaction leading to dimer formation.
Troubleshooting & Prevention Strategies:
-
High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions, as it reduces the probability of two reactant molecules encountering each other. This can, in turn, favor the intramolecular cyclization, so this strategy is most effective when the desired reaction is also intramolecular or when using a large excess of another reagent.
-
Slow Addition: Adding the 4-Bromobutan-1-amine slowly to a solution containing your other reactant and the base can help to keep its instantaneous concentration low, thereby minimizing self-reaction.
-
Amine Protection: As with preventing intramolecular cyclization, protecting the amine is the most effective way to prevent intermolecular reactions.[9][10][11]
FAQ 3: My reaction is producing some gaseous products, and I'm getting a mixture of alkenes. Could this be an elimination reaction?
Answer:
While less common for primary alkyl bromides, elimination reactions can occur, particularly with sterically hindered or strong bases. However, a more relevant elimination pathway in the context of amines is the Hofmann elimination.
The Underlying Mechanism: Hofmann Elimination
The classic Hofmann elimination occurs with quaternary ammonium salts.[14][15][16][17][18] If your reaction conditions involve exhaustive methylation of the amine (for instance, if methyl iodide is present), you could form a quaternary ammonium salt. Subsequent treatment with a strong base (like silver oxide, as in the traditional Hofmann elimination, or other strong bases) and heat can lead to an E2 elimination to form an alkene (in this case, but-3-en-1-amine) and trimethylamine.[14][16] This elimination proceeds to give the "Hofmann product," which is the least substituted alkene.[14][17]
Caption: Simplified Hofmann-type elimination pathway.
Troubleshooting & Prevention Strategies:
-
Choice of Base: Avoid using excessively strong or sterically hindered bases if elimination is a concern. Bases like potassium carbonate or triethylamine are generally less prone to inducing elimination than potassium tert-butoxide.
-
Temperature Control: Elimination reactions are often favored at higher temperatures. Running your reaction at lower temperatures can help to minimize this side reaction.
-
Avoid Exhaustive Alkylation: Be mindful of the stoichiometry of your reagents. If you are not intending to form a quaternary ammonium salt, avoid using a large excess of alkylating agents.
Summary of Key Parameters and Their Effects
| Parameter | Effect on Intramolecular Cyclization | Effect on Intermolecular Reaction | Recommended Action to Minimize Side Reactions |
| Concentration | Favored at low concentrations | Favored at high concentrations | Use appropriate concentration for the desired reaction; consider slow addition. |
| Base Strength | Generally promoted by base | Generally promoted by base | Use a base strong enough for the desired reaction but not excessively strong to promote elimination.[19][20][21][22] |
| Temperature | Rate increases with temperature | Rate increases with temperature | Use the lowest temperature at which the desired reaction proceeds at a reasonable rate. |
| Solvent Polarity | Can influence reaction rates | Can influence reaction rates | Solvent choice can affect the rates of SN2 reactions and should be optimized for the desired transformation.[23][24][25][26] |
| Amine Protection | Blocked | Blocked | The most effective strategy. Protect the amine with a suitable group (e.g., Boc) before proceeding.[9][10][11][12][13] |
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. enamine.net [enamine.net]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Prodrug strategies based on intramolecular cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 15. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 18. byjus.com [byjus.com]
- 19. Amine Reactivity [www2.chemistry.msu.edu]
- 20. Amine Reactivity [www2.chemistry.msu.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Dramatic effects of halogen substitution and solvent on the rates and mechanisms of nucleophilic substitution reactions of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Substituent and Solvent Effects on the Nature of the Transitions of Pyrenol and Pyranine. Identification of an Intermed… [ouci.dntb.gov.ua]
- 26. Solvent effect on the excited state behaviour of donor—acceptor-substituted biaryls | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Reactions with 4-Bromobutan-1-amine Hydrobromide
Introduction: Understanding the Reagent
4-Bromobutan-1-amine hydrobromide is a bifunctional molecule widely used in organic synthesis. Its value lies in the presence of two distinct reactive sites: a primary amine that acts as a nucleophile and a primary alkyl bromide that is an electrophilic site susceptible to nucleophilic substitution.[1] However, the reagent is supplied as a hydrobromide salt, meaning the amine is protonated to form an ammonium salt (4-bromobutylammonium bromide).[2][3] This salt form enhances stability and shelf-life but requires an essential activation step—deprotonation—before the amine can participate in nucleophilic reactions. This guide provides in-depth troubleshooting for common challenges encountered when using this versatile building block.
Core Scientific Principles: The Chemistry at Play
The majority of reactions involving 4-bromobutan-1-amine are nucleophilic substitutions, typically following an SN2 mechanism. The success of these reactions is critically dependent on three factors:
-
Amine Deprotonation: The starting material is an ammonium salt (R-NH₃⁺Br⁻). The lone pair on the nitrogen is tied up in a bond with a proton, rendering it non-nucleophilic. A base must be added to neutralize the hydrobromide and liberate the free, nucleophilic primary amine (R-NH₂).[4]
-
Solvent Effects: The choice of solvent can dramatically alter the rate of an SN2 reaction. Solvents dictate the solubility of reactants and, more importantly, influence the reactivity of the nucleophile.[5][6]
-
Intermolecular vs. Intramolecular Reactions: The molecule's bifunctional nature creates a competition between the desired reaction with an external nucleophile/electrophile (intermolecular) and an undesired self-reaction where the amine attacks the alkyl bromide on the other end of its own carbon chain (intramolecular), leading to the formation of pyrrolidine.[1]
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction isn't starting. The starting material is either not dissolving or not reacting according to TLC analysis. What's wrong?
This is the most common issue and almost always relates to the acidic nature of the starting material.
Root Cause Analysis: You are using 4-bromobutan-1-amine hydrobromide . In this salt form, the amine is protonated (R-NH₃⁺) and is not nucleophilic. For the amine to act as a nucleophile, it must be converted to the free amine (R-NH₂) by adding a suitable base.
Troubleshooting Steps:
-
Select an Appropriate Base: The key is to choose a base whose conjugate acid has a pKa value higher than the pKa of the 4-bromobutylammonium ion. The pKa of similar primary ammonium ions is approximately 10-11.[7][8] Therefore, your base's conjugate acid should have a pKa significantly greater than 11 to ensure the equilibrium favors the deprotonated, reactive free amine.[9][10]
-
Stoichiometry of the Base: At least one full equivalent of the base must be added to neutralize the hydrobromide salt. It is common practice to use a slight excess (1.1 to 1.5 equivalents) to drive the deprotonation to completion. If another acid is generated during your reaction (e.g., HBr from an alkylation), you will need an additional equivalent of base.
Caption: Deprotonation of the ammonium salt to yield the active nucleophile.
Q2: My primary product is pyrrolidine, not my desired compound. How can I prevent this intramolecular cyclization?
This side reaction is a classic challenge with this reagent. The amine and the alkyl bromide are perfectly positioned on a four-carbon chain to form a stable, five-membered ring (pyrrolidine) via an intramolecular SN2 reaction.[1] This process, known as a 5-exo-tet cyclization, is often kinetically favorable.
Root Cause Analysis: Once the free amine is generated, it can attack the electrophilic carbon at the other end of its own molecule. This intramolecular reaction competes directly with your desired intermolecular reaction.
Caption: Competing intermolecular and intramolecular reaction pathways.
Troubleshooting Strategies:
-
Protect the Amine Group: This is the most robust solution. By temporarily converting the amine into a less nucleophilic functional group (like a carbamate), you completely shut down both intramolecular cyclization and intermolecular over-alkylation. The tert-butyloxycarbonyl (Boc) group is a common choice.[11][12] After your desired reaction at the alkyl bromide site is complete, the protecting group can be easily removed. (See Protocol 2).
-
Control Reaction Conditions:
-
Lower Temperature: Reduces the rate of all reactions, but can sometimes favor the desired intermolecular pathway.
-
Slow Addition: If reacting the amine with a powerful electrophile, adding the electrophile slowly to a solution of the amine can help favor the intermolecular reaction.
-
High Concentration: Running the reaction at a higher concentration can statistically favor intermolecular collisions over the intramolecular pathway.
-
Q3: My reaction is messy, yielding a mix of mono-, di-, and even tri-alkylated products. How can I improve selectivity?
This is a common problem in amine alkylations known as over-alkylation .[13][14] The secondary amine product of the first alkylation is often more nucleophilic than the starting primary amine, causing it to react with the alkylating agent faster than the starting material.[14][15]
Root Cause Analysis: Product of Alkylation 1 (R-NH-R') > Nucleophilicity of Starting Amine (R-NH₂) Product of Alkylation 2 (R-N(R')₂) > Nucleophilicity of Secondary Amine (R-NH-R')
Troubleshooting Strategies:
-
Stoichiometry Control: Use a large excess (5-10 fold) of the 4-bromobutan-1-amine relative to your alkylating agent. This statistically favors the alkylating agent reacting with the more abundant starting material. This is only practical if the amine is inexpensive and easily separable from the product.
-
Use a Protecting Group: As with preventing cyclization, protecting the amine (e.g., with a Boc group) is the most effective method.[16] This allows for a single, clean reaction at the alkyl bromide terminus. The protecting group can then be removed to reveal the mono-substituted amine.
-
Alternative Synthetic Routes: Consider reductive amination as an alternative to direct alkylation. This method involves reacting an amine with an aldehyde or ketone to form an imine, which is then reduced in situ, and is highly effective at preventing over-alkylation.[13][16]
Q4: How do I choose the optimal solvent and base for my reaction?
Solvent and base selection are interconnected and crucial for success. The goal is to maximize the reactivity of your nucleophile while ensuring all reactants remain in solution.
Solvent Selection:
For SN2 reactions, polar aprotic solvents are generally the best choice.[6][17] They are polar enough to dissolve charged species (like the deprotonated amine and any salts), but they do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "free" and highly reactive.[5][18] Polar protic solvents (like water, methanol, ethanol) can form a "cage" of hydrogen bonds around the nucleophile, stabilizing it and drastically reducing its reactivity.[18][19]
| Solvent Name | Type | Boiling Point (°C) | Suitability for SN2 Reactions |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent: High polarity, dissolves most reagents. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Excellent: Very high polarity, powerful solvent. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Very Good: Good solvent, lower boiling point makes removal easier. |
| Acetone | Polar Aprotic | 56 | Good: Less polar, useful for more soluble reagents.[5] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Moderate: Lower polarity, but widely used. |
| Methanol (MeOH) | Polar Protic | 65 | Poor: Can solvate and deactivate the nucleophile.[19] |
| Water (H₂O) | Polar Protic | 100 | Very Poor: Strongly deactivates nucleophiles through H-bonding. |
Base Selection:
The base must be strong enough to deprotonate the ammonium salt (pKa ~10-11). The choice between an inorganic or organic base often depends on solubility and workup considerations.
| Base Name | Abbreviation | pKa (Conj. Acid) | Strength | Typical Use Cases & Notes |
| Potassium Carbonate | K₂CO₃ | 10.3 | Moderate | Common, inexpensive. Often used in DMF or Acetonitrile.[20] |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Moderate | More soluble than K₂CO₃, often enhances reaction rates.[21][22] |
| Triethylamine | TEA, Et₃N | 10.7 | Moderate | Organic, soluble in many solvents. Forms triethylammonium salt byproduct.[16] |
| Diisopropylethylamine | DIPEA, Hünig's Base | 11.0 | Moderate | Sterically hindered organic base. The bulkiness prevents it from acting as a nucleophile itself.[16] |
| Sodium Hydride | NaH | ~36 | Very Strong | Powerful, non-nucleophilic base. Use with caution (flammable). Used for deprotonating less acidic N-H bonds.[23][24] |
| Sodium Hydroxide | NaOH | 15.7 | Strong | Aqueous base, generally avoided in anhydrous SN2 reactions. |
Validated Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary Amine with this compound
This protocol describes the reaction of a primary amine (as the nucleophile) with this compound (as the electrophile). This requires protecting the amine on the bromo-component first.
Caption: A logical workflow for troubleshooting common reaction issues.
Step 1: Protection (See Protocol 2) First, protect the amine of 4-bromobutan-1-amine to create N-Boc-4-bromobutan-1-amine. This prevents self-cyclization.
Step 2: N-Alkylation
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add your primary amine nucleophile (1.0 eq) and a suitable polar aprotic solvent (e.g., DMF, Acetonitrile).
-
Add Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or DIPEA (2.0 eq).
-
Add Electrophile: Dissolve N-Boc-4-bromobutan-1-amine (1.1 eq) in a small amount of the reaction solvent and add it dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting amine is consumed, cool the reaction to room temperature. Filter off any inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
-
Deprotection: Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to yield the final desired product.
Protocol 2: Boc-Protection of this compound
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add Base: Add a base to neutralize the hydrobromide and act as a scavenger for the acid produced during the reaction. Triethylamine (TEA, 2.2 eq) is a common choice.[16]
-
Add Boc Anhydride: Cool the solution to 0 °C in an ice bath. Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[16] The resulting N-Boc-4-bromobutan-1-amine is often pure enough for subsequent steps.
References
- 1. 4-Bromobutan-1-amine | 33977-38-7 | Benchchem [benchchem.com]
- 2. This compound | C4H11Br2N | CID 24189510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 24566-81-2 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. 4-bromobutan-1-amine|lookchem [lookchem.com]
- 8. 4-bromobutan-1-amine | 33977-38-7 [amp.chemicalbook.com]
- 9. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. youtube.com [youtube.com]
- 19. quora.com [quora.com]
- 20. researchgate.net [researchgate.net]
- 21. books.rsc.org [books.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. quora.com [quora.com]
Technical Support Center: Buchwald-Hartwig Coupling with 4-Bromobutan-1-amine
Welcome to the technical support center for navigating the complexities of the Buchwald-Hartwig amination with 4-bromobutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this challenging transformation. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to overcome common hurdles in your synthetic endeavors.
Introduction: The Bifunctional Challenge
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2][3] However, the use of bifunctional substrates like 4-bromobutan-1-amine introduces a unique set of challenges. The presence of both a primary amine (a nucleophile) and a primary alkyl bromide (an electrophile) within the same molecule sets the stage for a competitive intramolecular reaction, leading to the formation of pyrrolidine. This facile cyclization is often the primary cause of low yields and reaction failures when attempting the desired intermolecular C-N coupling with an aryl halide.
This guide will dissect these challenges and provide robust, evidence-based solutions to favor the desired intermolecular coupling.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with 4-bromobutan-1-amine and an aryl bromide is failing, and I'm only isolating pyrrolidine. What is happening?
A1: You are observing the classic intramolecular SN2 cyclization of 4-bromobutan-1-amine. Under the basic conditions required for the Buchwald-Hartwig reaction, the primary amine is deprotonated, becoming a potent nucleophile. This nucleophilic amine readily attacks the electrophilic carbon of the alkyl bromide within the same molecule, leading to the rapid formation of a stable five-membered ring, pyrrolidine. This intramolecular process is kinetically and thermodynamically highly favorable and will outcompete the desired intermolecular coupling with the aryl bromide if the amine is not protected.
Q2: How can I prevent the intramolecular cyclization of 4-bromobutan-1-amine?
A2: The most effective strategy is to temporarily mask the nucleophilicity of the amine by installing a protecting group. The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under the basic conditions of the Buchwald-Hartwig reaction and its relatively straightforward removal under acidic conditions. By protecting the amine as a carbamate, you effectively shut down the intramolecular cyclization pathway, allowing the alkyl bromide to participate in the palladium-catalyzed cross-coupling reaction.
Q3: What are the best practices for Boc protection of 4-bromobutan-1-amine?
A3: A standard and reliable method for Boc protection involves reacting 4-bromobutan-1-amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. A detailed protocol is provided in the "Experimental Protocols" section below. It is crucial to ensure the reaction goes to completion to avoid carrying over any unprotected amine into the subsequent coupling step.
Q4: Which catalyst and ligand system is recommended for the Buchwald-Hartwig coupling of N-Boc-4-bromobutan-1-amine with an aryl halide?
A4: The coupling of primary alkyl bromides in Buchwald-Hartwig aminations can be challenging. Catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended to promote the desired C-N bond formation.[1] Ligands such as XPhos, SPhos, and BrettPhos have shown great success in facilitating the coupling of a wide range of substrates.[4] Pre-formed palladium precatalysts, such as those based on these ligands (e.g., XPhos Pd G3), are often preferred as they can provide more consistent results.[5] A screening of different ligand/catalyst combinations may be necessary to identify the optimal system for your specific aryl halide.
Q5: What are the key considerations for the deprotection of the Boc group after the coupling reaction?
A5: The Boc group is typically removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6][7] Another widely used reagent is a solution of hydrochloric acid (HCl) in an organic solvent, such as dioxane or ethanol.[8] It is important to choose deprotection conditions that are compatible with the other functional groups in your molecule. A detailed protocol for acidic deprotection is provided below.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or no yield of the desired coupled product | 1. Incomplete Boc protection of 4-bromobutan-1-amine leading to cyclization. 2. Inefficient catalyst system for the primary alkyl bromide coupling. 3. Catalyst deactivation or poisoning. 4. Incorrect choice of base or solvent. | 1. Confirm complete Boc protection by NMR or LC-MS before proceeding. 2. Screen a panel of bulky phosphine ligands (e.g., XPhos, SPhos, BrettPhos) and palladium precatalysts. 3. Ensure all reagents and solvents are anhydrous and degassed. Use of pre-catalysts can mitigate issues with in situ catalyst formation. 4. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. Toluene and dioxane are common solvent choices.[5] |
| Formation of hydrodehalogenation byproduct (Ar-H) | 1. β-hydride elimination from the palladium-amido intermediate. 2. Presence of water or other protic sources. | 1. This is a known side reaction in Buchwald-Hartwig aminations.[1] The use of bulky, electron-rich ligands can often suppress this pathway by favoring reductive elimination. 2. Ensure rigorous exclusion of water and air from the reaction. |
| Difficulty in removing the Boc protecting group | 1. Incomplete reaction due to insufficient acid or reaction time. 2. Presence of acid-sensitive functional groups that are incompatible with the deprotection conditions. | 1. Increase the equivalents of acid (TFA or HCl) and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. 2. If your molecule is highly acid-sensitive, consider alternative deprotection methods. Thermal deprotection under flow conditions has been reported as a milder alternative for some substrates.[9] |
Experimental Protocols
Protocol 1: Boc Protection of 4-Bromobutan-1-amine
This protocol provides a general procedure for the synthesis of tert-butyl (4-bromobutyl)carbamate.
Materials:
-
4-Bromobutan-1-amine hydrobromide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in a mixture of DCM and water (1:1 v/v).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium bicarbonate (3.0 eq) in portions, ensuring the temperature remains below 10 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield tert-butyl (4-bromobutyl)carbamate.
Protocol 2: Buchwald-Hartwig Coupling of an Aryl Halide with N-Boc-4-bromobutan-1-amine
This is a general protocol and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Materials:
-
Aryl halide (1.0 eq)
-
tert-Butyl (4-bromobutyl)carbamate (1.2 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, palladium precatalyst (or palladium source and ligand), and NaOtBu.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add tert-butyl (4-bromobutyl)carbamate as a solution in a small amount of toluene.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Acidic Deprotection of the Boc Group
This protocol describes a general procedure for the removal of the Boc protecting group.
Materials:
-
N-Boc protected arylamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected arylamine in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by an appropriate method (e.g., chromatography or crystallization).
Visualizing the Strategy: Workflow and Key Reactions
To provide a clear overview of the recommended synthetic strategy, the following diagrams illustrate the key steps and the competing reaction pathway.
Caption: A logical workflow comparing the undesired direct reaction with the recommended three-step protection-coupling-deprotection strategy.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Preventing polymerization of 4-Bromobutan-1-amine hydrobromide
Technical Support Center: 4-Bromobutan-1-amine hydrobromide
A Guide to Preventing Intramolecular Cyclization and Ensuring Experimental Success
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to address the most common challenge encountered with this reagent: its propensity to undergo intramolecular cyclization. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the stability and successful application of this versatile building block in your experiments.
Part 1: Understanding the Core Issue: Stability and Reactivity
This section addresses the fundamental chemical behavior of this compound, focusing on the primary degradation pathway that users may mistakenly identify as polymerization.
Q1: I'm observing a rapid loss of my starting material and the formation of a major, lower molecular weight impurity. What is happening?
What you are observing is not polymerization but a classic intramolecular SN2 (substitution nucleophilic bimolecular) reaction. 4-Bromobutan-1-amine possesses two reactive functional groups: a nucleophilic primary amine at one end and an electrophilic primary alkyl bromide at the other. Under certain conditions, these two groups can react with each other.
The amine group attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a stable, five-membered ring called pyrrolidine .[1][2] This cyclization is thermodynamically and kinetically favorable. The formation of five- and six-membered rings through intramolecular reactions is a common and often rapid process in organic synthesis.[1][3]
The reason your starting material is the hydrobromide salt is specifically to prevent this reaction. In the salt form, the amine is protonated (R-NH₃⁺), rendering it non-nucleophilic and thus incapable of initiating the cyclization.[1] The problem arises when the free amine (R-NH₂) is inadvertently generated.
Q2: What is the precise mechanism of this degradation, and what factors trigger it?
The degradation is triggered by a change in pH from acidic to neutral or basic. The stability of the reagent is entirely dependent on keeping the amine group in its protonated, non-nucleophilic ammonium form.
The Mechanism:
-
Deprotonation (Activation): In the presence of a base, or in a solution with a pH above the pKa of the ammonium group (pKa ≈ 10.04), the protonated amine (4-bromobutylammonium ion) is deprotonated to yield the free amine, 4-bromobutan-1-amine.[1] This free amine contains a lone pair of electrons on the nitrogen atom, making it a potent nucleophile.
-
Intramolecular Attack: The nucleophilic nitrogen atom attacks the electrophilic carbon atom at the other end of the molecule's four-carbon chain.
-
Ring Formation: This SN2 displacement reaction expels the bromide ion and forms the stable five-membered pyrrolidine ring.[1][2]
This entire process is an equilibrium that is heavily influenced by pH.
References
Technical Support Center: Monitoring the Stability of 4-Bromobutan-1-amine Hydrobromide in Solution
Welcome to the technical support center for 4-Bromobutan-1-amine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this reagent in solution. Here, we will address common challenges and provide robust troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
The principal degradation pathway is an intramolecular SN2 reaction, where the primary amine acts as a nucleophile, attacking the carbon atom bonded to the bromine. This results in the formation of a stable, five-membered ring structure, pyrrolidine, and the elimination of a bromide ion.[1] This cyclization is highly favorable thermodynamically due to the formation of a low-strain ring.[1]
Q2: How does pH affect the stability of my this compound solution?
The pH of the solution is a critical factor governing the stability of this compound. The reactivity of the primary amine group is significantly influenced by the pH due to its basicity.[1]
-
Acidic Conditions (pH < pKa): In an acidic environment, the amine group is protonated to form the 4-bromobutylammonium ion (R-NH₃⁺). This protonation renders the nitrogen's lone pair of electrons non-nucleophilic, thereby suppressing the intramolecular cyclization and enhancing the stability of the compound in solution.[1] The pKa of the conjugate acid is predicted to be approximately 10.04.[1]
-
Basic Conditions (pH > pKa): Under basic conditions, the amine group is deprotonated (R-NH₂), making it a potent nucleophile. This significantly accelerates the rate of intramolecular cyclization to form pyrrolidine.[1] Therefore, storage in basic solutions should be avoided.
Q3: What are the recommended solvents for preparing and storing solutions of this compound?
The choice of solvent is crucial for maintaining stability.
-
Recommended: Acidified aqueous buffers (e.g., pH 4-5 citrate or acetate buffers) are ideal for preventing cyclization. For organic reactions where solubility in aqueous media is a concern, aprotic solvents such as acetonitrile (ACN) or tetrahydrofuran (THF) can be used, but moisture should be strictly controlled.
-
Use with Caution: Protic solvents like methanol or ethanol can participate in solvolysis, although this is generally a slower process than intramolecular cyclization.
-
Avoid: Basic aqueous solutions (e.g., carbonate or phosphate buffers with pH > 8) and amine-based buffers should be avoided as they will promote rapid degradation.
Q4: How do temperature and light affect the stability of the solutions?
While the primary degradation pathway is not photochemically driven, it is always good practice to store solutions in amber vials to protect against potential light-induced degradation. Temperature, however, has a more significant impact. Increased temperature will accelerate the rate of all chemical reactions, including the intramolecular cyclization. Therefore, it is recommended to store stock solutions at refrigerated temperatures (2-8 °C) or frozen at -20°C for long-term storage.[2] The solid form is generally stable at room temperature.[3]
Q5: What is the expected shelf-life of a this compound solution?
The shelf-life is highly dependent on the storage conditions (pH, solvent, temperature).
| Storage Condition | Expected Stability | Rationale |
| Aqueous Buffer (pH 4-5) at 2-8°C | Weeks to Months | The acidic pH protonates the amine, significantly inhibiting cyclization. |
| Aprotic Solvent (e.g., ACN) at 2-8°C | Days to Weeks | Stability is moderate but susceptible to trace amounts of water or basic impurities. |
| Aqueous Solution (pH 7) at RT | Hours to Days | The presence of the free amine allows for gradual cyclization. |
| Basic Aqueous Solution (pH > 8) at RT | Minutes to Hours | The deprotonated amine is highly nucleophilic, leading to rapid degradation. |
Note: These are estimates. It is imperative to perform a stability study for your specific application and storage conditions.
Q6: What analytical techniques are suitable for monitoring the stability of this compound?
Several analytical methods can be employed:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection: This is the most common and effective method. You can monitor the decrease in the peak area of the parent compound and the appearance of the degradation product (pyrrolidine, which is UV-transparent, so indirect monitoring is needed, or derivatization might be required).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the 4-Bromobutan-1-amine and the appearance of new signals for pyrrolidine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to identify and quantify the parent compound and its degradation products.
Troubleshooting Guides
Issue 1: My solution of this compound is degrading much faster than expected.
Potential Cause A: Incorrect pH of the Solution
-
Question: Did you control the pH of your aqueous solution?
-
Explanation: As detailed in the FAQs, the stability of this compound is highly pH-dependent. Even neutral water can have a pH high enough to allow for slow cyclization. If your solution is unbuffered or has a pH above 6, degradation will be accelerated.
-
Solution: For aqueous solutions, prepare them in a buffer with a pH between 4 and 5. Verify the final pH of the solution after the addition of the compound.
Potential Cause B: Inappropriate Solvent or Contaminants
-
Question: Are you using an appropriate solvent? Could there be basic contaminants?
-
Explanation: Using basic solvents or even neutral solvents with basic impurities (e.g., residual amines in a reaction vessel) can catalyze the degradation.
-
Solution: Use fresh, high-purity solvents. If using an aprotic solvent, ensure it is dry. When setting up reactions, ensure all glassware is clean and free from basic residues.
Potential Cause C: Elevated Storage Temperature
-
Question: How are you storing your solution?
-
Explanation: Storing solutions at room temperature or higher will increase the rate of degradation.
-
Solution: Store stock solutions at 2-8°C for short-term use and at -20°C for long-term storage. Avoid repeated freeze-thaw cycles by preparing aliquots.
Caption: Troubleshooting decision tree for unexpected degradation.
Issue 2: I'm seeing an unknown peak grow in my HPLC analysis over time.
Question: What is the likely identity of this new peak, and how can I confirm it?
-
Explanation: The most probable degradation product is pyrrolidine, formed via intramolecular cyclization. However, pyrrolidine itself has a very weak UV chromophore and may not be easily detectable by UV-based HPLC, depending on the wavelength. The "unknown peak" could be a secondary product or an impurity from another source.
-
Identification Strategy:
-
LC-MS Analysis: The most direct way to identify the unknown peak is by using LC-MS. The mass of the peak will help in its identification. Pyrrolidine has a molecular weight of 71.12 g/mol .
-
Forced Degradation Study: To confirm if the peak is a degradant of your compound, perform a forced degradation study. Prepare a solution of this compound and expose it to harsh conditions (e.g., pH 10 buffer at 40°C for a few hours). Analyze this sample by HPLC. If the unknown peak increases significantly, it is likely a degradation product.
-
Spiking Study: If you have a chemical standard of pyrrolidine, you can "spike" your aged sample with a small amount of it. If the peak of interest increases in area and maintains its shape, this confirms the identity of the degradant.
-
Experimental Protocols
Protocol: Monitoring the Stability of this compound in an Aqueous Buffer via RP-HPLC
Objective: To determine the stability of this compound in a pH 5 acetate buffer at 25°C over a 48-hour period.
Materials:
-
This compound (purity ≥96%)[3]
-
Sodium Acetate
-
Glacial Acetic Acid
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
0.1% Trifluoroacetic Acid (TFA) in water and ACN
-
Class A volumetric flasks and pipettes
-
HPLC system with a C18 column and UV detector
Methodology:
-
Buffer Preparation (50 mM Sodium Acetate, pH 5.0):
-
Dissolve the appropriate amount of sodium acetate in HPLC-grade water.
-
Adjust the pH to 5.0 using glacial acetic acid.
-
Filter the buffer through a 0.22 µm filter.
-
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve it in the pH 5.0 acetate buffer in a 10 mL volumetric flask. Ensure it is fully dissolved. This is your stock solution.
-
-
Stability Study Setup:
-
Transfer the stock solution to an amber glass vial and seal it.
-
Store the vial in a temperature-controlled environment at 25°C.
-
Prepare a "Time Zero" (T₀) sample by immediately diluting the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
Time Points:
-
At specified time points (e.g., T=0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution.
-
Dilute the aliquot to the working concentration with the mobile phase and inject it into the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point using the peak area from the HPLC chromatograms.
-
% Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100
-
Plot the % remaining against time to determine the degradation rate.
-
References
Technical Support Center: Troubleshooting Low Reactivity of 4-Bromobutan-1-amine Hydrobromide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-Bromobutan-1-amine hydrobromide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in their synthetic applications involving this versatile bifunctional reagent. We will move beyond simple procedural lists to explain the underlying chemical principles governing its reactivity, helping you to diagnose issues and rationally design successful experiments.
Introduction: Understanding the Dual Nature of the Reagent
This compound is a valuable building block because it possesses two key functional groups: a primary amine and a primary alkyl bromide. This allows it to act as a C4 linker, bridging molecules through nucleophilic substitution reactions. However, its most common commercial form, the hydrobromide salt, presents a unique and often misunderstood challenge. The amine nitrogen is protonated, rendering it non-nucleophilic and chemically inert under neutral conditions. This guide will address this primary issue and other common pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is not starting or is extremely slow. I've mixed my electrophile with this compound, but TLC/LC-MS shows only starting materials. What is the fundamental problem?
Answer:
The most common cause of non-reactivity is the failure to recognize the implications of the hydrobromide salt form. The primary amine (R-NH₂) is the reactive nucleophilic species required for N-alkylation or other coupling reactions. In the hydrobromide salt, this amine is protonated to form an ammonium cation (R-NH₃⁺Br⁻). This protonation completely neutralizes the lone pair of electrons on the nitrogen, making it incapable of acting as a nucleophile.
Your first and most critical experimental step must be the in-situ liberation of the free amine. This is achieved by adding a suitable base to the reaction mixture. The base removes the proton from the ammonium cation, regenerating the nucleophilic free amine which can then participate in the desired reaction.
Caption: Deprotonation is required to activate the amine.
FAQ 2: I've added a base, but my yield is still poor, and I'm isolating a significant amount of pyrrolidine. Why is this happening?
Answer:
This is a classic issue stemming from the bifunctional nature of the molecule. Once you generate the free amine, you create a system where two competing reactions can occur:
-
Intermolecular Nucleophilic Substitution (Desired): The amine nucleophile attacks the external electrophile you have added to the reaction.
-
Intramolecular Nucleophilic Substitution (Side Reaction): The amine nucleophile on one end of the molecule attacks the electrophilic carbon attached to the bromine on the other end of the same molecule. This 5-exo-tet cyclization is highly favorable according to Baldwin's rules and produces the stable five-membered pyrrolidine ring.[1]
The rate of this intramolecular cyclization is often faster than intermolecular reactions, especially in dilute solutions where molecules are less likely to encounter each other.[1]
Strategies to Favor Intermolecular Reaction:
-
Concentration: Run the reaction at a higher concentration. This increases the probability of collisions between the 4-bromobutan-1-amine and your intended electrophile, favoring the intermolecular pathway.
-
Order of Addition: Consider a slow addition of the 4-bromobutan-1-amine/base mixture to a solution of your electrophile. This keeps the instantaneous concentration of the free amine low, suppressing the self-cyclization pathway.
-
Temperature: Lowering the reaction temperature can sometimes slow the rate of the intramolecular reaction more than the intermolecular one, improving selectivity.
References
Validation & Comparative
A Head-to-Head Comparison for Synthetic Strategy: 4-Bromobutan-1-amine vs. 4-Chlorobutan-1-amine
For researchers and professionals in drug development and synthetic chemistry, the choice of a bifunctional building block can be a critical decision point that dictates reaction efficiency, yield, and overall project timelines. This guide provides an in-depth, objective comparison of two closely related yet distinct reagents: 4-bromobutan-1-amine hydrobromide and 4-chlorobutan-1-amine. By examining the fundamental principles of their reactivity and providing supporting experimental frameworks, this document aims to empower scientists to make informed decisions for their synthetic applications.
Introduction to the Reagents
Both 4-bromobutan-1-amine and 4-chlorobutan-1-amine are valuable intermediates, possessing a primary amine at one end of a four-carbon chain and a halogen at the other. This dual functionality makes them ideal precursors for the synthesis of nitrogen-containing heterocycles, particularly pyrrolidines, via intramolecular cyclization. They are typically supplied as hydrohalide salts (hydrobromide and hydrochloride, respectively) to enhance stability and ease of handling, as the free amines can be volatile and susceptible to oxidation.
The key difference lies in the halogen atom—bromine versus chlorine. This seemingly small variation has profound implications for the molecule's reactivity in nucleophilic substitution reactions, the primary pathway for their synthetic utility.
Core Physicochemical Properties
A summary of the essential properties of these reagents is presented below. Note that the properties for the bromo-compound are for its common hydrobromide salt form, while the chloro-compound is often available as the free amine or its hydrochloride salt.
| Property | This compound | 4-Chlorobutan-1-amine | 4-Chlorobutan-1-amine Hydrochloride |
| CAS Number | 24566-81-2 | 42330-95-0 | 6435-84-3 |
| Molecular Formula | C₄H₁₁Br₂N | C₄H₁₀ClN | C₄H₁₁Cl₂N |
| Molecular Weight | 232.95 g/mol | 107.58 g/mol | 144.04 g/mol |
| Physical Form | White to brown solid | Colorless to pale yellow liquid/solid | Solid |
| Melting Point | 151-154 °C | Varies | Not specified |
Data sourced from PubChem and commercial supplier information.
The Decisive Factor: Leaving Group Ability
The reactivity of these compounds in most synthetic applications is governed by the rate of a nucleophilic substitution reaction, where the halide ion acts as the leaving group. For primary alkyl halides such as these, the reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2][3] The rate of an Sₙ2 reaction is highly dependent on the ability of the leaving group to depart from the carbon center.
The established trend for halogen leaving group ability is: I⁻ > Br⁻ > Cl⁻ > F⁻ .[4]
This trend is dictated by three core principles:
-
Basicity : There is an inverse relationship between the basicity of a species and its quality as a leaving group. Weaker bases are more stable with a negative charge and are therefore better leaving groups. The acidity of the conjugate acids (HX) is a direct measure of this. Hydrobromic acid (HBr) is a stronger acid (pKa ≈ -9) than hydrochloric acid (HCl) (pKa ≈ -6.3 to -7).[5][6][7][8][9] This indicates that the bromide ion (Br⁻) is a weaker base and thus a better leaving group than the chloride ion (Cl⁻).
-
Bond Strength : The reaction requires the cleavage of the carbon-halogen (C-X) bond. A weaker bond results in a lower activation energy and a faster reaction rate. The C-Br bond is inherently weaker than the C-Cl bond.
-
Polarizability : Bromine is larger and its electron cloud is more diffuse and polarizable than that of chlorine. This increased polarizability helps to stabilize the partial negative charge that develops on the leaving group in the reaction's transition state, further lowering the activation energy.
Based on these fundamental principles, 4-bromobutan-1-amine is predicted to be a significantly more reactive electrophile than 4-chlorobutan-1-amine.
Diagram: The Sₙ2 Mechanism and the Role of the Leaving Group
Caption: General Sₙ2 mechanism. The reaction rate is faster with a better leaving group (X).
Quantitative Comparison and Synthetic Application
The theoretical differences in reactivity are supported by quantitative data. A key application for these reagents is the synthesis of pyrrolidine through intramolecular Sₙ2 cyclization, where the amine acts as the nucleophile and the halide is the leaving group.
| Parameter | C-Cl Bond (in R-CH₂-Cl) | C-Br Bond (in R-CH₂-Br) | Implication for Reactivity |
| Bond Dissociation Energy | ~351 kJ/mol (~84 kcal/mol) | ~293 kJ/mol (~70 kcal/mol) | The weaker C-Br bond breaks more easily, accelerating the reaction. |
| Conjugate Acid pKa of Leaving Group | HCl: ~ -6.3 to -7 | HBr: ~ -9 | Br⁻ is a weaker base and a more stable leaving group, favoring a faster reaction. |
Bond energy values are approximate for primary alkyl halides.[10][11] pKa values are from various sources.[6][7][8][9][12]
The higher reactivity of the bromo-compound means that cyclization or substitution reactions can often be carried out under milder conditions (e.g., lower temperatures, weaker base) and in shorter timeframes compared to its chloro-analog.
Diagram: Intramolecular Cyclization to Pyrrolidine
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. Khan Academy [khanacademy.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Strength of Acids – Introductory Chemistry [uen.pressbooks.pub]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Hydrobromic acid - Wikipedia [en.wikipedia.org]
- 10. ALKYL HALIDES [research.cm.utexas.edu]
- 11. The dissociation energy of a carbon-bromine bond is typically - Brown 15th Edition Ch 18 Problem 15a [pearson.com]
- 12. analytical.chem.ut.ee [analytical.chem.ut.ee]
A Comparative Guide to Alternative Reagents for the Synthesis of N-Substituted Pyrrolidines
The N-substituted pyrrolidine motif is a cornerstone in modern medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence necessitates a deep understanding of the diverse and evolving synthetic methodologies available for its construction. This guide provides a comparative analysis of key alternative reagents and strategies for the synthesis of N-substituted pyrrolidines, moving beyond traditional methods to highlight contemporary, efficient, and stereoselective approaches. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights and supporting experimental data to empower researchers in making informed decisions for their synthetic campaigns.
Cyclization of Acyclic Precursors: Building the Ring from Linear Chains
The construction of the pyrrolidine ring from acyclic precursors is a powerful and versatile strategy that allows for a high degree of control over substitution patterns and stereochemistry.[1][2] This section will compare several modern approaches that offer significant advantages over classical methods.
Reductive Amination of 1,4-Dicarbonyl Compounds
A robust and widely utilized method for the synthesis of N-aryl-substituted pyrrolidines involves the reductive amination of 1,4-diketones with primary anilines.[3] This approach typically proceeds through the formation of an enamine or imine intermediate, followed by cyclization and subsequent reduction.
Traditional Reagents: Classical methods often employ harsh reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[4][5] While effective, these reagents can suffer from drawbacks such as lack of selectivity, the need for stoichiometric amounts, and the generation of toxic byproducts in the case of NaBH₃CN.[4]
Alternative Reagent: Iridium-Catalyzed Transfer Hydrogenation
A more recent and efficient alternative utilizes an iridium catalyst with formic acid as a mild and effective hydrogen donor.[3] This method offers excellent yields and can be performed in environmentally benign solvents like water.
Experimental Protocol: Iridium-Catalyzed Reductive Amination of 1,4-Diketones [3]
-
Reaction Setup: To a dried 25.0 mL Schlenk tube, add the iridium catalyst (1.0 mol%), the 1,4-diketone (0.5 mmol, 1.0 equiv.), the aniline (0.6 mmol, 1.1 equiv.), and the solvent (2.0 mL).
-
Addition of Hydrogen Donor: Add formic acid (30.0 equiv.) to the mixture.
-
Reaction Conditions: Stir the reaction mixture under air at 80 °C for 12 hours.
-
Work-up: After the reaction is complete, dissolve the mixture in ethyl acetate and wash with saturated salt water two to three times.
-
Purification: Dry the organic fraction over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Intramolecular C-H Amination: A Direct and Atom-Economical Approach
Intramolecular C-H amination has emerged as a powerful strategy for the synthesis of pyrrolidines, offering high atom economy by directly forming a C-N bond without the need for pre-functionalized starting materials.[6]
Transition Metal-Catalyzed C-H Amination
Copper and rhodium complexes are prominent catalysts for intramolecular C-H amination.[6][7] These reactions often proceed through a nitrene intermediate, which then inserts into a C-H bond.
Alternative Reagent: Biocatalysis with Engineered Cytochrome P450 Enzymes
A groundbreaking alternative to transition metal catalysis is the use of engineered cytochrome P450 enzymes (P411 variants).[8][9][10] These biocatalysts can catalyze the intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines with high enantioselectivity and catalytic efficiency under mild, aqueous conditions.[8][9] This approach represents a significant advancement in green chemistry.
Experimental Protocol: Biocatalytic Intramolecular C-H Amination [8][9]
-
Reaction Setup: In a typical reaction, the azide substrate is added to a solution containing the engineered P411 enzyme variant in a suitable buffer.
-
Initiation: The reaction is initiated by the addition of a reducing agent, such as glucose and glucose dehydrogenase, to regenerate the enzyme's cofactor.
-
Reaction Conditions: The reaction is typically carried out at or near room temperature with gentle shaking.
-
Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent and purified by standard chromatographic techniques.
[3+2] Cycloaddition Reactions: Convergent and Stereocontrolled Synthesis
[3+2] Cycloaddition reactions are a highly efficient and convergent method for the construction of five-membered rings, including pyrrolidines.[1][11][12] This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).
Traditional Dipoles and Dipolarophiles: Azomethine ylides are common 1,3-dipoles used in these reactions, often generated in situ from the condensation of an α-amino acid with an aldehyde or ketone.[11][12] Alkenes and alkynes serve as the dipolarophiles.
Alternative Reagent: Chiral N-tert-Butanesulfinylazadienes
A recent innovation involves the use of chiral N-tert-butanesulfinylazadienes as the dipolarophile in reactions with azomethine ylides.[11][12] The N-tert-butanesulfinyl group acts as a powerful chiral auxiliary and an electron-withdrawing group, enabling highly diastereoselective and regioselective cycloadditions to produce densely substituted pyrrolidines.[11][12][13] Silver carbonate (Ag₂CO₃) has been identified as an effective catalyst for this transformation.[11][12]
Experimental Protocol: Ag-Catalyzed [3+2] Cycloaddition [11]
-
Reaction Setup: To a solution of the chiral N-tert-butanesulfinylazadiene (0.1 mmol) and the α-imino ester (0.2 mmol) in toluene (0.25 mL) is added silver carbonate (Ag₂CO₃, 10 mol %).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24-36 hours.
-
Monitoring: The progress of the reaction is monitored by ¹H NMR spectroscopy of the crude reaction mixture.
-
Purification: Upon completion, the reaction mixture is concentrated and purified by column chromatography to afford the desired pyrrolidine derivative.
Greener and More Sustainable Approaches
The principles of green chemistry are increasingly influencing the choice of synthetic routes in both academic and industrial settings.[14][15][16] The synthesis of N-substituted pyrrolidines is no exception, with several innovative and more sustainable methods being developed.
Multicomponent Reactions in Eco-Friendly Solvents
Multicomponent reactions (MCRs) offer significant advantages in terms of atom economy and step efficiency by combining three or more reactants in a single pot.[1][14] When conducted in environmentally friendly solvents, their green credentials are further enhanced. A notable example is the three-component domino reaction of (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral polycyclic α-amino acids in an ethanol-water mixture at room temperature, which proceeds without a catalyst to afford novel polycyclic pyrrolidine-fused spirooxindoles in high yields.[14]
Biocatalysis
As highlighted earlier, biocatalysis offers a powerful green alternative for pyrrolidine synthesis.[8][9] The use of engineered enzymes allows for reactions to be performed under mild conditions in aqueous media, avoiding the need for heavy metal catalysts and harsh reagents.[8][9][10]
Comparative Data Summary
| Synthetic Method | Key Reagents/Catalysts | Typical Yields | Stereocontrol | Key Advantages | Key Limitations |
| Reductive Amination | |||||
| Traditional | NaBH₄, NaBH₃CN | Moderate to High | Often Poor | Readily available reagents | Stoichiometric, toxic byproducts |
| Iridium-Catalyzed | [Cp*IrCl₂]₂ / Formic Acid | Good to Excellent[3] | Diastereoselective[3] | Catalytic, mild conditions, green H₂ source | Catalyst cost, limited to N-aryl |
| Intramolecular C-H Amination | |||||
| Transition Metal | Cu, Rh catalysts | Good to Excellent[6][7] | Can be stereoselective | High atom economy, direct C-N bond formation | Catalyst toxicity, sometimes harsh conditions |
| Biocatalytic | Engineered P450 enzymes | Moderate to Good[8][9] | Excellent (Enantioselective)[8][9] | Green, mild conditions, high enantioselectivity | Substrate scope can be limited by enzyme |
| [3+2] Cycloaddition | |||||
| Traditional | Azomethine ylides, Alkenes | Variable | Diastereoselective | Convergent, builds complexity quickly | In situ generation of ylides can be tricky |
| Ag-Catalyzed | Chiral N-sulfinylazadienes, Ag₂CO₃ | Moderate to Good[11][12] | Excellent (Diastereoselective)[11][12] | High stereocontrol, access to complex products | Substrate synthesis, catalyst cost |
| Multicomponent Reactions | (E)-3-(2-nitrovinyl)-indoles, isatins, α-amino acids | High[14] | Diastereoselective[14] | High atom and step economy, green solvent | Substrate scope can be narrow |
Conclusion
The synthesis of N-substituted pyrrolidines has evolved significantly, with a range of alternative reagents and methodologies now available to researchers. The choice of synthetic route will depend on a variety of factors, including the desired substitution pattern, stereochemical outcome, scalability, and commitment to green chemistry principles. Iridium-catalyzed reductive amination and biocatalytic C-H amination offer milder and more efficient alternatives to traditional methods for the cyclization of acyclic precursors. For the construction of highly substituted and stereochemically complex pyrrolidines, silver-catalyzed [3+2] cycloadditions with chiral N-tert-butanesulfinylazadienes represent a state-of-the-art approach. Furthermore, the increasing adoption of multicomponent reactions in environmentally benign solvents underscores a paradigm shift towards more sustainable synthetic strategies. By understanding the nuances and comparative advantages of these alternative reagents, researchers can better navigate the synthetic landscape to access the valuable N-substituted pyrrolidine scaffolds required for their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination [escholarship.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Green alternative cosolvents to N -methyl-2-pyrrolidone in water polyurethane dispersions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03157K [pubs.rsc.org]
Efficacy of Different Catalysts for Coupling with 4-Bromobutan-1-amine: A Comparative Guide
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic introduction of functionalized alkylamine chains is a cornerstone of molecular design. 4-Bromobutan-1-amine stands out as a valuable bifunctional building block, offering both a nucleophilic primary amine and an electrophilic alkyl bromide. The selective N-arylation of this compound is a critical transformation, yet a direct comparative study of catalytic systems for this specific substrate is notably scarce in peer-reviewed literature. This guide, therefore, provides a comprehensive analysis of the most promising catalytic strategies for this coupling reaction, drawing upon established principles and experimental data from closely related transformations involving primary alkylamines. We will delve into the mechanistic nuances and practical considerations of palladium-, copper-, and nickel-based catalytic systems to empower researchers in making informed decisions for their synthetic endeavors.
The Synthetic Challenge: Balancing Reactivity
The primary challenge in the N-arylation of 4-Bromobutan-1-amine lies in managing its dual reactivity. The desired reaction is the formation of a C-N bond between the primary amine and an aryl halide. However, the presence of the alkyl bromide introduces the potential for side reactions, such as intramolecular cyclization to form pyrrolidine, especially under basic conditions, or intermolecular N,N'-alkylation. The choice of catalyst and reaction conditions is therefore paramount to achieving high selectivity and yield of the desired N-arylated product.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard
The Buchwald-Hartwig amination has revolutionized the formation of C-N bonds, offering a versatile and highly efficient method for the coupling of amines with aryl halides. The reaction is catalyzed by a palladium(0) species, which undergoes oxidative addition with the aryl halide, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-arylated product.
Mechanistic Overview:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
For the coupling of primary alkylamines like 4-Bromobutan-1-amine, the choice of phosphine ligand is critical to ensure high catalytic activity and suppress side reactions. Bulky, electron-rich biarylphosphine ligands, such as XPhos and BrettPhos, have demonstrated exceptional performance in the N-arylation of primary amines with a broad range of aryl chlorides and bromides. These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of 4-Bromobutan-1-amine
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ or [Pd(cinnamyl)Cl]₂ | Readily available and efficient precursors for generating the active Pd(0) catalyst in situ. |
| Ligand | XPhos or BrettPhos | Bulky, electron-rich ligands proven to be effective for the N-arylation of primary alkylamines. |
| Base | NaOtBu or K₃PO₄ | Strong, non-nucleophilic bases are required for deprotonation of the amine. K₃PO₄ is a milder option that may suppress side reactions. |
| Solvent | Toluene or Dioxane | Aprotic solvents that are compatible with the reaction conditions. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion, but may require optimization to minimize side reactions. |
| Catalyst Loading | 1-2 mol% | A typical starting point for catalyst optimization. |
Experimental Protocol (Hypothetical Starting Point):
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.02 mmol), the chosen phosphine ligand (0.024 mmol), and the aryl halide (1.0 mmol).
-
Add the base (NaOtBu, 1.4 mmol).
-
Add the solvent (e.g., toluene, 5 mL).
-
Add 4-Bromobutan-1-amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Copper-Catalyzed Ullmann Condensation: A Classic Reimagined
The Ullmann condensation is a classical method for C-N bond formation, traditionally requiring harsh conditions (high temperatures and stoichiometric copper). However, modern advancements have led to the development of milder, catalytic versions of this reaction, often employing copper(I) salts in the presence of a ligand.
Mechanistic Overview:
Caption: A plausible catalytic cycle for the modern Ullmann condensation.
For the N-arylation of primary alkylamines, ligands such as 1,10-phenanthroline and various diamines have been shown to be effective in promoting the copper-catalyzed reaction under significantly milder conditions than the traditional Ullmann reaction. The use of a suitable ligand is crucial for solubilizing the copper catalyst and facilitating the catalytic cycle.
Table 2: Recommended Starting Conditions for Ullmann Condensation of 4-Bromobutan-1-amine
| Parameter | Recommended Condition | Rationale |
| Copper Source | CuI | A common and effective copper(I) source for Ullmann-type couplings. |
| Ligand | 1,10-Phenanthroline or N,N'-Dimethylethylenediamine | Chelating ligands that can stabilize the copper catalyst and promote the reaction. |
| Base | K₂CO₃ or Cs₂CO₃ | Inorganic bases that are effective in Ullmann condensations. |
| Solvent | DMF or DMSO | Polar aprotic solvents that can facilitate the reaction. |
| Temperature | 100-140 °C | Generally higher than Buchwald-Hartwig, but milder than classical Ullmann conditions. |
| Catalyst Loading | 5-10 mol% | Typically higher catalyst loadings are required compared to palladium-based systems. |
Experimental Protocol (Hypothetical Starting Point):
-
In a reaction vessel, combine CuI (0.1 mmol), the chosen ligand (0.2 mmol), the aryl halide (1.0 mmol), 4-Bromobutan-1-amine (1.2 mmol), and the base (K₂CO₃, 2.0 mmol).
-
Add the solvent (e.g., DMF, 5 mL).
-
Heat the reaction mixture with stirring at the desired temperature (e.g., 120 °C) for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Nickel-Catalyzed Amination: A Cost-Effective Alternative
Nickel-catalyzed cross-coupling reactions have emerged as a more economical alternative to their palladium-catalyzed counterparts. Nickel catalysts can effectively mediate the C-N bond formation between aryl halides and primary amines, often with different reactivity and selectivity profiles compared to palladium.
Mechanistic Overview:
The mechanism of nickel-catalyzed amination is believed to be analogous to the palladium-catalyzed cycle, involving Ni(0)/Ni(II) intermediates. The choice of ligand is again crucial for catalyst stability and activity.
Caption: A plausible catalytic cycle for Nickel-catalyzed amination.
Table 3: Recommended Starting Conditions for Nickel-Catalyzed Amination of 4-Bromobutan-1-amine
| Parameter | Recommended Condition | Rationale |
| Nickel Precursor | Ni(COD)₂ or NiCl₂(dppp) | Common precursors for generating the active Ni(0) catalyst. |
| Ligand | dppf or NHC ligands (e.g., IPr) | Ligands that have shown efficacy in nickel-catalyzed C-N coupling. |
| Base | NaOtBu or KHMDS | Strong bases are typically required. |
| Solvent | Toluene or THF | Anhydrous, aprotic solvents are necessary. |
| Temperature | 90-120 °C | Elevated temperatures are generally needed. |
| Catalyst Loading | 2-5 mol% | A typical starting point for nickel catalysis. |
Experimental Protocol (Hypothetical Starting Point):
-
In a glovebox, charge a Schlenk tube with Ni(COD)₂ (0.05 mmol), the chosen ligand (0.055 mmol), and the base (NaOtBu, 1.4 mmol).
-
Add the aryl halide (1.0 mmol) and 4-Bromobutan-1-amine (1.2 mmol).
-
Add anhydrous solvent (e.g., toluene, 5 mL).
-
Seal the tube, remove from the glovebox, and heat with stirring at the desired temperature (e.g., 110 °C) for 12-24 hours.
-
Monitor the reaction progress.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent and purify by column chromatography.
Comparative Outlook and Recommendations
While direct experimental comparison for 4-Bromobutan-1-amine is lacking, a qualitative assessment based on the general characteristics of these catalytic systems can guide the initial choice of methodology.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is generally the most versatile and high-yielding method for a wide range of substrates. The availability of a large portfolio of specialized ligands allows for fine-tuning of the catalyst's activity and selectivity. This would be the recommended starting point for most applications, especially when high yield and broad functional group tolerance are critical.
-
Copper-Catalyzed Ullmann Condensation: This method offers a significant cost advantage over palladium-based systems. However, it often requires higher temperatures and catalyst loadings, and the reaction scope can be more limited. For large-scale synthesis where cost is a major driver, exploring modern Ullmann conditions is a worthwhile endeavor.
-
Nickel-Catalyzed Amination: Nickel catalysis provides a compelling balance of cost-effectiveness and reactivity. It can be particularly effective for the coupling of aryl chlorides, which are often less reactive in palladium-catalyzed systems. However, nickel catalysts can be more sensitive to air and moisture, requiring more stringent reaction setups.
For researchers embarking on the N-arylation of 4-Bromobutan-1-amine, a logical workflow would be to first screen a set of well-established Buchwald-Hartwig conditions using different ligands and bases. If cost is a primary concern, or if the palladium-catalyzed reactions prove unsatisfactory, then exploring modern Ullmann and nickel-catalyzed systems would be the next logical steps. In all cases, careful optimization of the reaction parameters will be crucial to maximize the yield of the desired product and minimize the formation of byproducts.
A Comparative Guide to ¹H and ¹³C NMR Spectroscopy for Unambiguous Structural Confirmation
In the landscape of analytical chemistry, particularly within pharmaceutical and materials science, the unambiguous determination of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed gold standard for this purpose, providing unparalleled insight into molecular architecture.[1][2] This guide eschews a rigid, templated approach to offer a deep, comparative analysis of the two most fundamental NMR techniques: Proton (¹H) NMR and Carbon-13 (¹³C) NMR. We will explore the core principles, comparative strengths, and synergistic power of these methods, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage them effectively.
The fundamental principle of NMR relies on the quantum mechanical property of nuclear spin. Nuclei with an odd mass number, such as ¹H and ¹³C, possess this spin, creating a tiny magnetic moment.[3] When placed in a strong external magnetic field, these nuclei align in specific energy states. By applying radiofrequency pulses, we can excite them to higher energy states; the subsequent relaxation and emission of energy are detected and transformed into an NMR spectrum.[3][4] The precise frequency at which a nucleus resonates is exquisitely sensitive to its local electronic environment, forming the basis of NMR's power for structural elucidation.
Part 1: The Workhorse – ¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR is often the first and most informative experiment performed on a sample. Its high sensitivity stems from the near-100% natural abundance of the ¹H isotope and its large gyromagnetic ratio. A standard ¹H NMR spectrum is a rich tapestry of information, woven from four key parameters.[5]
-
Chemical Shift (δ): This is the position of a signal along the x-axis (in parts per million, ppm) and is the most direct indicator of a proton's electronic environment. Electron-withdrawing groups (like oxygen or halogens) "deshield" a nearby proton, causing its signal to shift downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[5][6][7]
-
Integration: The area under each signal is directly proportional to the relative number of protons generating that signal.[8][9] This provides a stoichiometric ratio of the different types of protons within the molecule.
-
Spin-Spin Coupling (J-coupling): Non-equivalent protons on adjacent carbons interact through the bonding electrons, causing their signals to be split into multiplets.[10] The multiplicity is described by the 'n+1' rule, where 'n' is the number of equivalent neighboring protons. This phenomenon is invaluable for establishing atomic connectivity.[5][7]
-
Coupling Constant (J): Measured in Hertz (Hz), the J-value is the distance between the lines of a multiplet. Critically, two protons that are coupled to each other will share the exact same coupling constant, allowing for the confident identification of connected proton networks or "spin systems".[7][10]
Strengths:
-
High Sensitivity: Requires small amounts of sample and short acquisition times.
-
Rich Information: Provides detailed data on electronic environment, relative proton counts, and connectivity.
Limitations:
-
Narrow Chemical Shift Range: Typically 0-12 ppm, which can lead to severe signal overlap in complex molecules, making interpretation difficult.[11]
-
Exchangeable Protons: Protons on heteroatoms (e.g., -OH, -NH₂) often appear as broad singlets and may not show clear coupling due to chemical exchange with the solvent or trace water.[5]
Part 2: The Skeleton Key – ¹³C NMR Spectroscopy: Mapping the Carbon Framework
While ¹H NMR details the proton environment, ¹³C NMR provides a direct map of the molecule's carbon backbone.[11] This technique presents a different set of characteristics and challenges, primarily rooted in the properties of the ¹³C isotope.
Core Distinctions from ¹H NMR:
-
Low Natural Abundance: The ¹³C isotope constitutes only about 1.1% of all carbon atoms.[11] This results in a significantly lower intrinsic sensitivity compared to ¹H NMR, necessitating higher sample concentrations or longer experiment times.[12] An important consequence is that the probability of finding two ¹³C atoms adjacent to each other in the same molecule is extremely low, meaning ¹³C-¹³C coupling is not observed in standard spectra.
-
Broadband Proton Decoupling: To simplify the complex splitting patterns that would arise from ¹³C-¹H coupling, a standard ¹³C NMR experiment is performed with broadband proton decoupling. This technique irradiates all proton frequencies simultaneously, collapsing all carbon signals into sharp singlets.[6][11] Each singlet represents a unique carbon atom in the molecule.
-
Wide Chemical Shift Range: The chemical shifts for ¹³C nuclei span a much broader range, typically 0-220 ppm.[11][13][14] This wide dispersion is a major advantage, as it dramatically reduces the likelihood of signal overlap, even in large and complex molecules.[14]
-
Non-Quantitative Integration: A crucial point of distinction is that peak integrals in a standard, proton-decoupled ¹³C spectrum are not reliable for quantification.[14] This is due to variable relaxation times for different types of carbons and the Nuclear Overhauser Effect (NOE), which can enhance the signals of carbons with attached protons.
To regain some of the lost connectivity information, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are routinely used. DEPT experiments can differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups, providing an essential layer of structural detail.
Strengths:
-
Direct Carbon Count: Provides a direct count of the number of chemically non-equivalent carbon atoms.
-
Excellent Spectral Resolution: The wide chemical shift range minimizes signal overlap.[11][14]
-
Functional Group Identification: Characteristic chemical shift regions allow for the easy identification of key functional groups like carbonyls, alkynes, and aromatic rings.
Limitations:
-
Low Sensitivity: Requires more sample or significantly longer acquisition times.
-
Lack of Quantitative and Coupling Data: Standard spectra do not provide reliable integration or C-H coupling information.
Part 3: The Synergy – A Unified Approach to Structural Confirmation
Neither ¹H nor ¹³C NMR alone tells the whole story. True structural confirmation is achieved when their complementary data are synthesized. The ¹H NMR provides the "flesh"—the detailed environment and connectivity of protons—while the ¹³C NMR provides the "bones"—the underlying carbon skeleton.
Comparative Overview
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
|---|---|---|
| Observed Nucleus | ¹H (Proton) | ¹³C |
| Natural Abundance | ~99.98% | ~1.1% |
| Relative Sensitivity | High | Low |
| Typical Chemical Shift Range | 0 - 12 ppm | 0 - 220 ppm |
| Signal Splitting (Coupling) | Homonuclear (¹H-¹H) coupling is key | Heteronuclear (¹³C-¹H) coupling is removed by decoupling |
| Integration | Quantitative (relative proton count) | Generally non-quantitative in standard experiments |
| Primary Information | Proton environment, connectivity, stoichiometry | Carbon count, carbon types, functional groups |
Logical Workflow for Structural Elucidation
The process of elucidating a structure is a logical puzzle. The following workflow demonstrates how ¹H and ¹³C NMR data are integrated to solve it. This process is often supplemented with mass spectrometry (for molecular formula) and, for more complex structures, 2D NMR experiments like HSQC and HMBC to definitively link the proton and carbon frameworks.[15][16]
Caption: Logical workflow for structural elucidation using NMR.
Part 4: Field-Proven Protocols & Methodologies
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and proper data acquisition.
Experimental Protocol 1: NMR Sample Preparation
A high-quality sample is homogeneous, free of particulate matter, and dissolved in an appropriate deuterated solvent.[12]
Step-by-Step Methodology:
-
Select an Appropriate Deuterated Solvent: The choice is dictated by the sample's solubility.[1] Deuterated solvents are essential to avoid a massive, overwhelming solvent signal in the ¹H spectrum and to provide a deuterium signal for the spectrometer's lock system, which stabilizes the magnetic field.[1][17][18]
-
Determine Sample Concentration: Weigh the required amount of sample.
-
Dissolve the Sample: Add the deuterated solvent to the vial containing the sample. Gently vortex or sonicate until the sample is fully dissolved. A visually clear, homogeneous solution is required.
-
Filter the Solution: To remove any dust or solid particles that would degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool or Kimwipe directly into a clean, dry NMR tube.[19]
-
Cap and Label: Cap the NMR tube securely and label it clearly. Ensure the sample height in the tube is adequate (typically 4-5 cm) to be within the detection region of the NMR probe.[12]
Data Table: Common Deuterated Solvents
| Solvent | Formula | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) | Use Case |
|---|---|---|---|---|
| Chloroform-d | CDCl₃ | 7.26 (singlet) | 77.16 (triplet) | General purpose for non-polar to moderately polar organic compounds.[20] |
| DMSO-d₆ | (CD₃)₂SO | 2.50 (quintet) | 39.52 (septet) | Excellent for polar compounds, hydrogen-bonding samples.[20] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 (quintet) | 29.84 (septet), 206.26 | Good for a wide range of organic compounds. |
| Methanol-d₄ | CD₃OD | 3.31 (quintet), 4.87 (OH) | 49.00 (septet) | For polar compounds; useful for observing exchangeable protons. |
| Deuterium Oxide | D₂O | ~4.79 (variable) | - | For water-soluble compounds like biomolecules, salts.[20] |
Note: Residual peak positions can vary slightly based on temperature, pH, and solute.[21]
Experimental Protocol 2: Data Acquisition and Processing
This generalized workflow outlines the key steps performed on the NMR spectrometer.
References
- 1. myuchem.com [myuchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 8. fiveable.me [fiveable.me]
- 9. youtube.com [youtube.com]
- 10. acdlabs.com [acdlabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organomation.com [organomation.com]
- 13. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. 2D NMR ORGANIC SPECTROSCOPY by DR ANTHONY CRASTO | PPTX [slideshare.net]
- 17. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 18. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 19. sites.bu.edu [sites.bu.edu]
- 20. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 21. benchchem.com [benchchem.com]
The Strategic Advantage of 4-Bromobutan-1-amine Hydrobromide in Amine-Containing Drug Scaffolds
A Senior Application Scientist's Guide to Efficient 4-Aminobutylation
In the intricate process of drug discovery, the selection of building blocks is a critical decision that profoundly influences the efficiency of synthesis, the purity of the final compound, and ultimately, the timeline of a development program. The introduction of an aminobutyl linker is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, often enhancing its interaction with the target protein. This guide provides an in-depth comparison of 4-Bromobutan-1-amine hydrobromide with its common alternatives for the introduction of a 4-aminobutyl moiety, supported by experimental insights and protocols.
The 4-Aminobutyl Moiety: A Key Pharmacophoric Element
The 4-aminobutyl group is a versatile linker in medicinal chemistry. Its length and flexibility can be optimal for spanning the distance between key interaction points within a receptor binding pocket. Furthermore, the terminal primary amine can serve as a crucial hydrogen bond donor or can be further functionalized. A prominent example of the importance of this linker is in the development of ligands for the dopamine D3 receptor, a key target in the treatment of substance abuse and neuropsychiatric disorders. The 4-aminobutyl linker has been successfully employed to connect arylpiperazine heads to various tail groups, leading to potent and selective D3 antagonists.
Comparative Analysis of 4-Aminobutylation Reagents
The introduction of the 4-aminobutyl group can be achieved through several synthetic routes. Here, we compare the direct alkylation with this compound against two common alternatives: the Gabriel synthesis using N-(4-bromobutyl)phthalimide and reductive amination.
| Reagent/Method | Key Advantages | Key Disadvantages | Typical Yields |
| 4-Bromobutan-1-amine HBr | Direct, one-step reaction; good atom economy. | Potential for over-alkylation; requires careful control of stoichiometry and conditions. | 60-85% |
| N-(4-bromobutyl)phthalimide | High selectivity for mono-alkylation; avoids over-alkylation. | Two-step process (alkylation and deprotection); harsh deprotection conditions (e.g., hydrazine). | 70-90% (over 2 steps) |
| Reductive Amination | High selectivity for mono-alkylation; mild reaction conditions. | Requires a suitable aldehyde precursor which may not be readily available; potential for side reactions with the aldehyde. | 50-75% |
Causality Behind Experimental Choices:
The choice of reagent is often dictated by the substrate and the overall synthetic strategy. For complex molecules with multiple nucleophilic sites, the higher selectivity of the Gabriel synthesis or reductive amination might be preferred to avoid a mixture of products that would require challenging purification. However, for substrates where the target amine is significantly more nucleophilic than other functional groups, or when a rapid and atom-economical synthesis is desired, direct alkylation with this compound is a highly attractive option. The hydrobromide salt form of this reagent enhances its stability and handling properties compared to the free base, which can be prone to self-polymerization.
Experimental Protocol: N-Alkylation of an Arylpiperazine
This protocol describes a typical procedure for the N-alkylation of a substituted arylpiperazine with this compound, a key step in the synthesis of certain dopamine D3 receptor ligands.
Reaction Scheme:
N-Alkylation of an Arylpiperazine.
Materials:
-
1-(2,3-Dichlorophenyl)piperazine (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Potassium iodide (KI) (0.1 eq)
-
Anhydrous acetonitrile (ACN)
Procedure:
-
To a stirred suspension of 1-(2,3-dichlorophenyl)piperazine (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous acetonitrile, add this compound (1.2 eq) and a catalytic amount of potassium iodide (0.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of DCM and methanol) to afford the desired N-(4-aminobutyl)arylpiperazine.
Self-Validation and Trustworthiness: The progress of the reaction should be carefully monitored to avoid the formation of the dialkylated byproduct. The use of a slight excess of the alkylating agent ensures the complete consumption of the starting piperazine. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Dopamine D3 Receptor Signaling Pathway
The 4-aminobutyl linker plays a crucial role in positioning the ligand within the dopamine D3 receptor, influencing its binding affinity and functional activity. The following diagram illustrates a simplified view of the D3 receptor signaling pathway, which is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins to inhibit adenylyl cyclase activity.
Simplified Dopamine D3 Receptor Signaling.
Conclusion
This compound offers a direct and efficient method for the introduction of the 4-aminobutyl linker, a key pharmacophore in various drug discovery programs. While alternative methods like the Gabriel synthesis and reductive amination provide higher selectivity, the one-step nature of direct alkylation with this compound presents a significant advantage in terms of step economy and throughput. Careful optimization of reaction conditions is crucial to mitigate the risk of over-alkylation. The choice of the most suitable method will ultimately depend on the specific chemical context and the strategic goals of the synthesis.
A Senior Application Scientist's Guide to Amine Protection: Benchmarking Protecting Groups for 4-Bromobutan-1-amine
Introduction: The Bifunctional Challenge of 4-Bromobutan-1-amine
In the landscape of synthetic organic chemistry, bifunctional molecules are invaluable building blocks. 4-Bromobutan-1-amine is a prime example, possessing two distinct reactive centers: a nucleophilic primary amine and an electrophilic carbon-bromine bond.[1] This duality allows for a diverse range of synthetic transformations, making it a key intermediate in the synthesis of nitrogen-containing heterocycles and other complex pharmaceutical targets.[1]
However, this dual reactivity presents a significant challenge: chemoselectivity. To perform a reaction at the electrophilic carbon (e.g., nucleophilic substitution) without undesired reactions at the nucleophilic amine (e.g., N-alkylation), the amine group must be temporarily "masked." This is achieved through the use of a protecting group.[2] A good protecting group must be easy to install and remove in high yield, and it must remain inert to the desired reaction conditions while the other functional group is being manipulated.[3]
This guide provides an in-depth comparison of three of the most common carbamate-based amine protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the specific application of protecting 4-bromobutan-1-amine. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis to guide researchers in making the optimal choice for their synthetic strategy.
The Contenders: A Profile of Amine Protecting Groups
The choice of protecting group is dictated by its stability and the conditions required for its removal. The concept of "orthogonal protection" is paramount in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others.[2][4]
-
tert-Butoxycarbonyl (Boc): The Acid-Labile Workhorse * The Boc group is perhaps the most common amine protecting group in non-peptide chemistry.[5] It is introduced using di-tert-butyl dicarbonate (Boc)₂O and is characterized by its stability to a wide range of non-acidic conditions, including bases and nucleophiles.[6] Its key feature is its lability under acidic conditions (e.g., trifluoroacetic acid or HCl), which cleaves the carbamate to release the free amine, isobutylene, and carbon dioxide.[7][8]
-
Benzyloxycarbonyl (Cbz or Z): The Hydrogenolysis Target Introduced by Bergmann and Zervas, the Cbz group was foundational in the development of peptide synthesis.[9][10] It is installed using benzyl chloroformate (Cbz-Cl). The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[7][9] This removal method is exceptionally mild, yielding the free amine along with volatile byproducts, toluene and carbon dioxide.[10]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Base-Labile Specialist The Fmoc group provides an orthogonal strategy to the acid-labile Boc and hydrogenolysis-labile Cbz groups.[11] It is stable to acidic conditions but is cleaved very rapidly by bases, typically a secondary amine like piperidine.[7][12] The deprotection proceeds via an E1cb-type elimination mechanism.[4]
Experimental Protocols & Workflow
The following protocols are detailed, self-validating methodologies for the protection and deprotection of 4-bromobutan-1-amine. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) for optimal results.
General Experimental Workflow
The overall process follows a logical sequence of protection, utilization of the protected intermediate, and subsequent deprotection to reveal the amine.
Caption: General workflow for using a protected 4-bromobutan-1-amine intermediate.
Protocol 1: Boc Protection of 4-Bromobutan-1-amine
-
Rationale: This procedure uses (Boc)₂O with a mild base (NaHCO₃) in a biphasic solvent system. The aqueous base neutralizes the acid byproduct, and the THF helps solubilize the amine starting material.
-
Step-by-Step Procedure:
-
Dissolve 4-bromobutan-1-amine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Protocol 2: Cbz Protection of 4-Bromobutan-1-amine
-
Rationale: This classic Schotten-Baumann condition uses an inorganic base in water to trap the HCl generated from the reaction of the amine with benzyl chloroformate.[9] The reaction is performed at 0 °C to control the exotherm and minimize side reactions.
-
Step-by-Step Procedure:
-
To a solution of 4-bromobutan-1-amine (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (NaHCO₃, 2.0 eq).[9]
-
Cool the vigorously stirring mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[10]
-
Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.[9]
-
Monitor the reaction by TLC. Upon completion, extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by silica gel column chromatography.
-
Protocol 3: Deprotection of Boc-Protected Amine
-
Rationale: Strong acid, like trifluoroacetic acid (TFA), is used to protonate the carbamate, leading to the elimination of isobutylene and CO₂.[7] Dichloromethane (DCM) is a common solvent as it is inert to the strong acid.
-
Step-by-Step Procedure:
-
Dissolve the Boc-protected 4-bromobutan-1-amine (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.[5]
-
Upon completion, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Redissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Extract the aqueous layer with DCM (2x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
Protocol 4: Deprotection of Cbz-Protected Amine
-
Rationale: Catalytic hydrogenation uses H₂ gas and a palladium on carbon (Pd/C) catalyst to cleave the benzylic C-O bond of the carbamate.[10] Methanol is a typical solvent for these reactions. A critical consideration here is the potential for simultaneous hydrodebromination (C-Br bond cleavage).
-
Step-by-Step Procedure:
-
Dissolve the Cbz-protected 4-bromobutan-1-amine (1.0 eq) in methanol or ethanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 2-12 hours. Monitor carefully by TLC for both the disappearance of starting material and the potential formation of butan-1-amine (from C-Br cleavage).
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Ensure the pad remains wet during filtration.[10]
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Comparative Analysis
The optimal protecting group depends on the specific requirements of the synthetic route, particularly the stability of the C-Br bond and orthogonality with other functional groups.
Data Summary: Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield | Workup/Purification |
| Boc | (Boc)₂O | NaHCO₃, THF/H₂O, 0°C to RT | 4-6 h | >90% | Aqueous workup, column chromatography |
| Cbz | Cbz-Cl | NaHCO₃, THF/H₂O, 0°C to RT | 6-12 h | ~90% | Aqueous workup, column chromatography[9] |
| Fmoc | Fmoc-Cl | Base (e.g., NaHCO₃), Dioxane/H₂O, RT | 2-4 h | >90% | Aqueous workup, column chromatography |
Data Summary: Deprotection & Compatibility
| Protecting Group | Deprotection Reagent | Conditions | Key Advantage | Compatibility with C-Br Bond |
| Boc | TFA or HCl[5] | Anhydrous Acid, RT | Orthogonal to Cbz/Fmoc | Excellent. The C-Br bond is stable to acidic conditions. |
| Cbz | H₂, Pd/C[7] | Catalytic Hydrogenolysis, RT | Orthogonal to Boc/Fmoc; Mild | Poor to Moderate. High risk of competitive hydrodebromination.[13] |
| Fmoc | 20% Piperidine in DMF[11] | Base, RT | Orthogonal to Boc/Cbz | Excellent. The C-Br bond is stable to basic amine solutions. |
Expert Insights: Choosing the Right Protection Strategy
The primary concern when working with 4-bromobutan-1-amine is the integrity of the carbon-bromine bond during deprotection.
Caption: Decision tree for selecting an amine protecting group for 4-bromobutan-1-amine.
-
High Recommendation for Boc and Fmoc: For nearly all applications involving 4-bromobutan-1-amine, the Boc and Fmoc groups are superior choices. Their deprotection conditions (acid for Boc, base for Fmoc) are completely orthogonal to the C-Br bond, ensuring its preservation for subsequent reactions. The choice between Boc and Fmoc will depend on the stability of other functional groups in the molecule. If the rest of the molecule is acid-sensitive, Fmoc is the logical choice, and vice-versa.
-
Caution Advised for Cbz: The use of the Cbz group is strongly discouraged if the bromo-substituent is to be retained. Catalytic hydrogenation is notorious for reducing alkyl halides. While some specialized catalysts or conditions might minimize this side reaction, the risk of obtaining butan-1-amine as a significant byproduct is very high. Cbz would only be a viable option if the synthetic plan involves the immediate replacement of the bromine atom before the deprotection step.
Conclusion
The effective protection and deprotection of 4-bromobutan-1-amine is critical for its successful use in multistep synthesis. While Boc, Cbz, and Fmoc are all effective at masking the amine's nucleophilicity, their compatibility with the molecule's electrophilic center varies dramatically upon deprotection. The Boc and Fmoc groups offer robust and orthogonal strategies that preserve the valuable carbon-bromine bond, making them the recommended choice for researchers and drug development professionals. The Cbz group, despite its utility in other contexts, presents a significant liability due to the high potential for hydrodebromination during its removal. Careful consideration of the entire synthetic route, particularly the conditions of the deprotection step, is the cornerstone of a successful outcome.
References
- 1. 4-Bromobutan-1-amine | 33977-38-7 | Benchchem [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protection for amino group and amino acid | PPTX [slideshare.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
A Senior Application Scientist's Guide to Linker Selection in PROTAC Synthesis: A Comparative Study
Introduction: The Linker as the Linchpin of PROTAC Efficacy
In the revolutionary field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules operate by hijacking the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule is elegantly composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that tethers these two moieties.[1] While the ligands ensure target engagement and E3 ligase recruitment, the linker is far from a passive spacer. It is the linchpin that dictates the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2][3] The length, composition, and rigidity of the linker are paramount in orchestrating the formation of a stable and productive ternary complex—the cornerstone of successful protein degradation.[4][5]
This guide provides a comparative analysis of the most prevalent linker classes used in PROTAC synthesis: flexible linkers (polyethylene glycol and alkyl chains), rigid linkers, and those installed via click chemistry. We will delve into the synthetic strategies for their incorporation, their impact on critical performance metrics, and provide detailed experimental protocols to empower researchers in their rational design of next-generation protein degraders.
The PROTAC Mechanism of Action: A Symphony of Proximity
The fundamental principle of PROTAC action is induced proximity. By bringing the POI and an E3 ligase into close quarters, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, releasing the PROTAC to catalytically repeat the cycle.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis of Linker Classes
The choice of linker profoundly influences a PROTAC's physicochemical properties and biological activity. Here, we compare the most common linker archetypes.
Flexible Linkers: Polyethylene Glycol (PEG) vs. Alkyl Chains
Flexible linkers, predominantly PEG and alkyl chains, are often the first choice in PROTAC design due to their synthetic accessibility and the conformational freedom they afford.[1][5]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can enhance the solubility of often lipophilic PROTAC molecules.[6][7] This increased solubility can be advantageous for both in vitro handling and in vivo pharmacokinetics. Furthermore, the flexibility of PEG chains may facilitate the adoption of a productive conformation within the ternary complex.[5] However, longer PEG chains can sometimes lead to reduced metabolic stability.[5]
-
Alkyl Chains: These simple hydrocarbon linkers offer synthetic simplicity and are generally more metabolically stable than their PEG counterparts.[5][] Their hydrophobicity can enhance cell membrane permeability, a critical factor for intracellular targets.[] However, this same hydrophobicity can also lead to poor aqueous solubility and non-specific binding.[6]
Table 1: Comparative Performance of Flexible Linkers in BRD4-Targeting PROTACs
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | PEG | 13 | < 1 | > 90 | [9] |
| ARV-825 | PEG | 16 | < 1 | > 95 | [9] |
| PROTAC 3 | Alkyl | 10 | 0.1-0.3 | > 90 | [10] |
| HBL-4 | Alkyl | Variable | < 5 | > 90 | [9] |
Causality Behind Experimental Choices: The initial exploration of both PEG and alkyl linkers in early PROTAC design was driven by their commercial availability and straightforward synthetic incorporation. The observation that both linker types could yield potent degraders, as exemplified by the low nanomolar DC50 values for BRD4-targeting PROTACs, validated their use. The choice between PEG and alkyl often becomes a balancing act between improving solubility (favoring PEG) and enhancing permeability and metabolic stability (favoring alkyl). The optimal choice is highly dependent on the specific properties of the POI and E3 ligase ligands.
Rigid Linkers: Pre-organizing for Potency
Rigid linkers, which often incorporate cyclic structures like piperidine, piperazine, or aromatic rings, restrict the conformational freedom of the PROTAC.[4][6] This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially leading to enhanced potency.[4] Furthermore, the introduction of rigidity can improve metabolic stability.[4] However, the synthesis of PROTACs with rigid linkers can be more complex, and an improperly designed rigid linker may introduce steric hindrance that prevents productive ternary complex formation.[3]
Table 2: Impact of Linker Rigidity on PROTAC Performance
| PROTAC | Linker Type | Target | DC50 (nM) | Ternary Complex Stability | Reference |
| Flexible Linker PROTAC | PEG/Alkyl | H-PGDS | Similar to rigid | More stable | [3] |
| Rigid Linker PROTAC-3 | Spirocyclic | H-PGDS | Similar to flexible | Less stable | [3] |
Causality Behind Experimental Choices: The exploration of rigid linkers stems from the hypothesis that by reducing the conformational flexibility, the PROTAC can be "locked" into a bioactive conformation, thereby increasing the efficiency of ternary complex formation. The case study on H-PGDS targeting PROTACs reveals a fascinating trade-off: while the rigid linker improved intracellular accumulation, it led to a less stable ternary complex.[3] This highlights that while rigidity can be beneficial, it must be carefully optimized to not compromise the necessary interactions for a stable ternary complex.
Click Chemistry Linkers: A Modular Approach to PROTAC Synthesis
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool in PROTAC synthesis.[1][11] This reaction is highly efficient, proceeds under mild conditions, and is bioorthogonal, making it ideal for the convergent synthesis of PROTAC libraries.[11] The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[6]
Caption: A streamlined workflow for PROTAC synthesis using click chemistry.
Causality Behind Experimental Choices: The adoption of click chemistry in PROTAC synthesis was a logical step to address the need for rapid and efficient library synthesis. Traditional multi-step linear syntheses are often time-consuming and low-yielding. Click chemistry allows for a modular approach where the POI ligand, E3 ligase ligand, and linker can be synthesized separately and then "clicked" together in the final step. This dramatically accelerates the optimization process, enabling researchers to quickly evaluate a wide range of linker lengths and compositions.[1]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of PROTACs with different linkers.
Protocol 1: General Synthesis of a Pomalidomide-Based PROTAC with a PEG Linker
This protocol describes the synthesis of a pomalidomide-based PROTAC using a bifunctional PEG linker, followed by coupling to a POI ligand.
Step 1: Synthesis of Pomalidomide-C5-Azide
-
To a solution of pomalidomide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).[11][12]
-
After cooling, dilute with water and extract with dichloromethane (DCM).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.[11][12]
-
To a solution of the bromo-intermediate (1.0 eq) in DMF, add sodium azide (3.0 eq).[11][12]
-
After cooling, dilute with water and extract with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield pomalidomide-C5-azide.[11][12]
Step 2: Click Chemistry Conjugation to an Alkyne-Modified POI Ligand
-
In a reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water).[12]
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (0.2 eq).[12]
-
Stir the reaction mixture at room temperature for 4-12 hours.[12]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol quantifies the reduction of a target protein in cells following PROTAC treatment.[][13]
-
Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time, typically 18-24 hours. Include a vehicle control (e.g., 0.1% DMSO).[13]
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[13]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[13]
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial membrane.[][14][15]
-
Plate Preparation: Coat a 96-well filter plate with an artificial membrane solution (e.g., 2% lecithin in dodecane).
-
Compound Addition: Add the PROTAC solution to the donor wells. Fill the acceptor wells with buffer.
-
Incubation: Incubate the plate assembly for a specified time (e.g., 4-18 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the compound concentrations and incubation time.
Table 3: Comparative Permeability Data for VHL-Based PROTACs
| Compound | Linker Type | Permeability (Pe) (10⁻⁶ cm/s) | Reference |
| 17 | Alkyl | 0.002 | [14][16] |
| 15 | 1-unit PEG | 0.005 | [16] |
| 7 | 2-unit PEG | 0.6 | [14] |
| 8 | 3-unit PEG | 0.03 | [16] |
Conclusion: A Rational Approach to Linker Design
The linker is a critical and highly tunable component in PROTAC design. The choice between flexible and rigid linkers, and the method of their incorporation, has a profound impact on the resulting PROTAC's physicochemical properties and biological activity. A systematic approach to linker design, involving the synthesis and evaluation of a diverse library of linkers with varying lengths and compositions, is essential for the development of potent and selective protein degraders. By understanding the causal relationships between linker structure and function, and by employing robust synthetic and analytical methodologies, researchers can navigate the complex landscape of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. biorxiv.org [biorxiv.org]
- 9. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 4-Bromobutan-1-amine Hydrobromide Quantification
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 4-Bromobutan-1-amine hydrobromide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices and provides the data necessary to select and implement the most suitable analytical method for your specific application, from raw material testing to impurity profiling. All methodologies are presented in the context of global regulatory standards, ensuring a robust and defensible analytical strategy.
Introduction: The Analytical Imperative for a Key Building Block
This compound is a bifunctional molecule of significant interest in medicinal chemistry and pharmaceutical development. Its primary amine and alkyl bromide moieties allow for its use as a versatile linker and building block in the synthesis of a wide range of active pharmaceutical ingredients (APIs). Accurate and precise quantification is therefore non-negotiable to ensure the quality, safety, and efficacy of the final drug product.
The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose. This guide will compare four common analytical techniques for the quantification of this compound:
-
Acid-Base Titration: An absolute, stoichiometric method ideal for purity assessment (assay).
-
High-Performance Liquid Chromatography (HPLC): A separation-based technique for assay and impurity determination, requiring derivatization for this analyte.
-
Gas Chromatography (GC): Another powerful separation technique, best suited for volatile impurities or the main analyte after conversion to its free base form.
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that relies on an internal standard and does not require a reference standard of the analyte itself.
The selection of a method is contingent on the analytical objective—be it bulk material assay, stability testing, or the detection of trace-level impurities. This guide provides the foundational knowledge and practical protocols to make an informed decision, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Method Comparison at a Glance
Before delving into detailed protocols, the following table summarizes the key performance characteristics and typical applications for each validated method.
| Parameter | Acid-Base Titration | Reverse-Phase HPLC (with Derivatization) | Gas Chromatography (with Derivatization) | Quantitative NMR (qNMR) |
| Primary Use | Assay (% Purity) | Assay, Impurity Profiling | Impurity Profiling, Residuals | Absolute Assay, Reference Standard Characterization |
| Principle | Stoichiometric Neutralization | Chromatographic Separation | Chromatographic Separation | Nuclear Magnetic Resonance |
| Specificity | Moderate (interfered by other acidic/basic species) | High (separates analyte from impurities) | High (excellent separation of volatile compounds) | Very High (structure-specific signals) |
| Sensitivity | Low (mg range) | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (mg/mL range) |
| Precision | Excellent (RSD < 0.5%) | Excellent (RSD < 1.0%) | Excellent (RSD < 2.0%) | Excellent (RSD < 1.0%) |
| Accuracy | Excellent | Excellent | Excellent | Excellent |
| Throughput | High | Moderate | Moderate | Low |
| Complexity | Low | High | High | Moderate |
Methodologies and Validation Strategies
This section provides a detailed exploration of each analytical technique, including the scientific rationale, a step-by-step experimental protocol, and a focused validation plan based on ICH Q2(R1) requirements.[1]
Method 1: Potentiometric Acid-Base Titration for Assay
Expertise & Experience: Titration is a cornerstone of pharmaceutical analysis for its simplicity, accuracy, and status as an absolute method. For this compound, the hydrobromide salt of a primary amine, the method involves a non-aqueous titration. The amine hydrobromide is weakly acidic and can be titrated with a strong base, such as perchloric acid in acetic acid, or more commonly, the sample is dissolved in a suitable solvent and titrated with a standardized alcoholic base like potassium hydroxide. The use of a potentiometric endpoint enhances objectivity and precision over colorimetric indicators.
Experimental Protocol: Non-Aqueous Potentiometric Titration
-
Titrant Standardization:
-
Prepare a 0.1 M solution of potassium hydroxide in methanol (KOH/MeOH).
-
Accurately weigh approximately 80-100 mg of primary standard potassium hydrogen phthalate (KHP), previously dried at 110°C for 2 hours.
-
Dissolve the KHP in 50 mL of glacial acetic acid.
-
Titrate with the 0.1 M KOH/MeOH solution using a pH electrode suitable for non-aqueous systems.
-
Record the volume of titrant required to reach the equivalence point and calculate the exact molarity of the titrant. Perform in triplicate.
-
-
Sample Analysis:
-
Accurately weigh approximately 200-250 mg of this compound into a 150 mL beaker.
-
Dissolve the sample in 50 mL of a suitable solvent (e.g., a mixture of acetic acid and acetonitrile).
-
Titrate with the standardized 0.1 M KOH/MeOH solution, recording the potential (mV) as a function of titrant volume.
-
Determine the equivalence point from the first or second derivative of the titration curve.
-
-
Calculation:
Where:
-
V = Volume of titrant consumed by the sample (mL)
-
M = Molarity of the titrant (mol/L)
-
F = Molar mass of this compound (232.95 g/mol )
-
W = Weight of the sample (mg)
-
Trustworthiness (Validation Plan): A titration method must be validated to ensure it delivers reliable results.[3][4]
-
Specificity: Analyze a blank (solvent only) to ensure no interfering signals. Spike the sample with potential acidic or basic impurities to demonstrate that they do not interfere with the endpoint of the analyte.
-
Linearity: Titrate at least five different sample weights, covering a range of 80% to 120% of the nominal analytical concentration.[4] Plot the weight of the sample (mg) versus the volume of titrant consumed (mL). The coefficient of determination (R²) should be ≥ 0.999.
-
Accuracy & Precision:
-
Perform the titration on a minimum of nine samples covering three concentration levels (e.g., 80%, 100%, 120%).
-
Accuracy is determined by the closeness of the mean result to the true value (if a certified reference material is available) or by recovery studies. The mean recovery should be within 98.0% to 102.0%.
-
Precision is assessed at two levels:
-
Repeatability: The relative standard deviation (RSD) of six replicate determinations at 100% of the test concentration should be ≤ 1.0%.
-
Intermediate Precision: The analysis should be repeated by a different analyst on a different day. The RSD over all determinations should be ≤ 2.0%.
-
-
Caption: Workflow for Assay by Potentiometric Titration.
Method 2: Reverse-Phase HPLC with Pre-Column Derivatization
Expertise & Experience: this compound lacks a UV chromophore, making direct detection by HPLC-UV challenging. The solution is pre-column derivatization, where the primary amine is reacted with a labeling agent to attach a UV-active or fluorescent tag. O-phthalaldehyde (OPA) is an excellent choice as it reacts rapidly with primary amines in the presence of a thiol to form a highly fluorescent and UV-active isoindole derivative.[5] This allows for sensitive quantification of the parent compound and any primary amine-containing impurities.
Experimental Protocol: HPLC-UV with OPA Derivatization
-
Reagent Preparation:
-
OPA Reagent: Combine 0.8 mL of 20 mM borate buffer (pH 10.2), 0.2 mL of 75 mg/L OPA in methanol, and 2 µL of 3-mercaptopropionic acid.[5] Prepare fresh daily.
-
Mobile Phase A: 0.05 M Sodium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
-
Standard and Sample Preparation:
-
Stock Standard: Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of a water/methanol (1:1) mixture to get a 1000 µg/mL solution.
-
Working Standards: Prepare a series of dilutions from the stock to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh 25 mg of the sample and prepare a 1000 µg/mL solution as above. Dilute to fall within the calibration range (e.g., to 50 µg/mL).
-
-
Automated Derivatization and Analysis:
-
Use an autosampler program to mix 50 µL of standard/sample with 50 µL of OPA reagent. Allow a reaction time of 2 minutes before injection.
-
HPLC Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV at 330 nm or Fluorescence (Ex: 340 nm, Em: 450 nm).
-
Gradient: 30% B to 80% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
-
Trustworthiness (Validation Plan):
-
Specificity: Analyze a blank, a derivatizing reagent blank, and a sample spiked with known impurities. The method should demonstrate baseline separation of the derivatized analyte from all other components.
-
Linearity: Analyze the five calibration standards in triplicate. The plot of peak area versus concentration should have an R² ≥ 0.998.
-
Accuracy: Analyze samples at three concentrations (e.g., 80%, 100%, 120% of the target concentration) and calculate the percent recovery. The mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability & Intermediate):
-
Repeatability: RSD of six replicate preparations of the 100% concentration sample should be ≤ 1.5%.
-
Intermediate Precision: Results from a different analyst, on a different instrument, on a different day should yield a cumulative RSD ≤ 2.5%.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration that can be reliably quantified (LOQ) and detected (LOD), typically based on a signal-to-noise ratio of 10:1 and 3:1, respectively. This is critical for impurity analysis.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results. The method should remain unaffected.
Caption: HPLC workflow with pre-column OPA derivatization.
Method 3: Gas Chromatography with Derivatization
Expertise & Experience: Gas chromatography offers exceptional resolving power for volatile and semi-volatile compounds. This compound is a salt and thus non-volatile. Analysis by GC requires two key steps: conversion of the salt to the more volatile free base, followed by derivatization of the polar primary amine to improve peak shape and thermal stability.[6] Trifluoroacetic anhydride (TFAA) is an effective derivatizing agent for primary amines, creating a stable, volatile derivative suitable for GC analysis with a flame ionization detector (FID) or mass spectrometer (MS).[7] This method is particularly powerful for identifying and quantifying volatile organic impurities.
Experimental Protocol: GC-FID with TFAA Derivatization
-
Sample Preparation (Free Base Extraction & Derivatization):
-
Accurately weigh ~50 mg of the sample into a vial.
-
Add 5 mL of 2 M Sodium Hydroxide (NaOH) to neutralize the hydrobromide and form the free base.
-
Add 5 mL of a suitable organic solvent (e.g., Dichloromethane or MTBE) and vortex for 2 minutes to extract the free amine.
-
Carefully transfer the organic layer to a clean vial.
-
Add 100 µL of Trifluoroacetic anhydride (TFAA) and heat at 60°C for 15 minutes.
-
Cool to room temperature. The sample is ready for injection.
-
-
Standard Preparation:
-
Prepare a stock solution of the reference standard (~10 mg/mL) and treat it with the same extraction and derivatization procedure as the sample.
-
Create a calibration curve by diluting the derivatized stock standard.
-
-
GC-FID Conditions:
-
Column: A mid-polarity column, such as a DB-5 or HP-5 (30m x 0.25mm x 0.25µm), is suitable.
-
Injector: Split/Splitless, 250°C.
-
Oven Program: 80°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Detector: FID, 300°C.
-
Trustworthiness (Validation Plan):
-
Specificity: Demonstrate that the derivatized analyte peak is free from interference from the solvent, derivatizing reagent, and potential impurities. GC-MS is invaluable here for peak identity confirmation.
-
Linearity: Establish linearity with at least five concentration levels. R² should be ≥ 0.995.
-
Accuracy & Precision: Follow the same 3x3 concentration level approach as for HPLC. Expected recovery should be 95.0% to 105.0%. RSD for repeatability should be ≤ 2.0%, and for intermediate precision ≤ 3.0%.
-
LOQ/LOD: Crucial for impurity profiling. Establish based on S/N of 10:1 and 3:1.
-
Robustness: Evaluate the effect of minor changes in the oven ramp rate, final temperature, and injector temperature.
Caption: GC workflow with extraction and TFAA derivatization.
Conclusion and Recommendations
The choice of an analytical method for this compound is fundamentally driven by the intended purpose.
-
For routine quality control and bulk assay determination , potentiometric acid-base titration is the superior choice. It is rapid, cost-effective, highly precise, and provides an absolute measure of purity without the need for a dedicated reference standard (once the titrant is standardized).
-
For comprehensive purity analysis, stability studies, and quantification of low-level impurities , reverse-phase HPLC with pre-column derivatization is the recommended method. Its high sensitivity and specificity allow for the separation and quantification of the active substance and its potential degradation products or related substances containing a primary amine.
-
Gas Chromatography is a specialized tool best employed for the analysis of volatile organic impurities that may be present from the manufacturing process. It is generally not the primary choice for the assay of the main component due to the extensive sample preparation required.
-
Quantitative NMR (qNMR) serves as an excellent orthogonal method for the primary characterization of reference standards or for assay verification without requiring a specific standard of this compound.
A robust analytical control strategy for this compound would ideally employ titration for the main assay and a validated HPLC or GC method for impurity profiling, thereby ensuring comprehensive control over the quality of this critical pharmaceutical intermediate.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. selectscience.net [selectscience.net]
- 4. Validation of titration methods | Metrohm [metrohm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. h-brs.de [h-brs.de]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromobutan-1-amine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides an in-depth, technically grounded protocol for the proper disposal of 4-Bromobutan-1-amine hydrobromide, a compound frequently utilized in synthetic chemistry. Our focus is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is paramount to understand the inherent hazards of this compound. This informs every subsequent step in its handling and disposal.
| Hazard Classification | Description | GHS Hazard Statements |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
Source: PubChem CID 24189510[1]
The presence of the hydrobromide salt makes this compound acidic in aqueous solution.[2][3] Furthermore, as a halogenated organic compound, it falls under specific regulatory scrutiny for environmental disposal.[4][5]
Primary Disposal Pathway: Licensed Hazardous Waste Contractor
The most direct and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This approach ensures compliance with all local, state, and federal regulations and is the safest option for laboratories not equipped for chemical waste treatment.
Operational Steps for Collection and Segregation:
-
Designated Waste Container: Utilize a dedicated, chemically resistant container for the collection of this compound waste. The container must be in good condition, with a secure, leak-proof lid.
-
Clear Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant).
-
Segregation: It is critical to segregate this waste stream. Do not mix it with other chemical wastes, particularly:
-
Bases: Mixing with strong bases will neutralize the hydrobromide salt, potentially generating heat and fumes.
-
Oxidizing Agents: To prevent potentially vigorous reactions.
-
Other Halogenated and Non-Halogenated Organic Wastes: Unless specifically permitted by your institution's waste management plan.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area.[6] This area should be a cool, dry, and well-ventilated space, away from general laboratory traffic and incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or your contracted hazardous waste disposal service to schedule a pickup.
In-Lab Treatment for Small Quantities: A Critical Evaluation
While in-laboratory treatment of some chemical waste is possible, attempting to neutralize and dispose of this compound via the sanitary sewer is not recommended without a thorough, substance-specific risk assessment and explicit approval from your institution's EHS department. The presence of the brominated organic component complicates what might otherwise be a straightforward acid-base neutralization.
Theoretical Neutralization and Associated Risks:
Theoretically, the acidic amine hydrobromide could be neutralized with a weak base, such as sodium bicarbonate or sodium carbonate, to form the free amine, a salt, water, and carbon dioxide.
Br(CH₂)₄NH₃⁺Br⁻ + NaHCO₃ → Br(CH₂)₄NH₂ + NaBr + H₂O + CO₂
However, several significant risks must be considered:
-
Reaction Vigor: The neutralization reaction can be exothermic, generating heat. For larger quantities, this could lead to boiling and splashing of the hazardous material.
-
Formation of Potentially More Hazardous Byproducts: While the primary products are shown above, side reactions or decomposition of the resulting free amine could occur, especially if the temperature is not controlled.
-
Regulatory Compliance: The resulting neutralized solution still contains a halogenated organic compound (4-bromobutan-1-amine). Disposing of halogenated organic compounds down the drain is often prohibited by local and federal regulations, as they can be harmful to aquatic life and may not be effectively removed by wastewater treatment facilities.[7][8] The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds as hazardous waste.[4][9]
If In-Lab Neutralization is Deemed Necessary (Expert Use Only):
This procedure should only be performed by experienced chemists in a controlled laboratory setting and after a comprehensive risk assessment.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.
-
Fume Hood: Conduct the entire procedure in a certified chemical fume hood.
-
Dilution: Dilute the this compound waste with a large amount of cold water in a suitable container (e.g., a large beaker).
-
Cooling: Place the container in an ice bath to manage heat generation.
-
Slow Addition of Base: Slowly and with constant stirring, add a dilute solution of a weak base (e.g., 5% sodium bicarbonate) to the acidic solution.
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH should be between 6.0 and 8.0.
-
Gas Evolution: Be aware of the evolution of carbon dioxide gas, which can cause frothing. Add the base slowly to control the rate of gas production.
-
Final Disposal: Even after neutralization, the resulting solution contains a brominated organic compound and should be collected in a designated hazardous waste container for pickup by a licensed contractor. Do not pour the neutralized solution down the drain.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For this compound, the primary and most prudent disposal method is through a licensed hazardous waste contractor. While in-lab neutralization is theoretically possible, it carries significant risks and regulatory complexities that render it unsuitable for routine disposal. By adhering to the procedures outlined in this guide, you can ensure the safe and compliant disposal of this chemical, fostering a culture of safety and responsibility within your research environment.
References
- 1. This compound | C4H11Br2N | CID 24189510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromobutan-1-amine hydrobromide
Navigating the complexities of drug development and chemical synthesis requires not only scientific acumen but also an unwavering commitment to safety. 4-Bromobutan-1-amine hydrobromide is a valuable reagent, but its hazardous properties demand meticulous handling. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of laboratory personnel while maintaining experimental integrity.
Hazard Assessment: Understanding the Compound
This compound is a solid substance that presents multiple hazards upon exposure.[1] A thorough understanding of these risks is the foundation of an effective safety protocol. The primary dangers are associated with direct contact and inhalation, as outlined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2]
| Hazard Classification | GHS Hazard Statement | Potential Effect |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Redness, inflammation, or chemical burns upon contact.[2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Severe irritation, pain, and potential damage to eye tissue.[2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Irritation of the nose, throat, and lungs if dust is inhaled.[2] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Toxic effects if ingested.[1] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Toxic effects if dust or aerosols are inhaled. |
This table summarizes the key hazards associated with this compound.
Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is critical to emphasize the role of engineering controls. PPE is the last line of defense, used when inherent process safety and engineering controls cannot eliminate the hazard.[3][4]
Chemical Fume Hood: All handling of this compound solid and its concentrated solutions must be performed within a certified chemical fume hood.[5][6] This is non-negotiable. The containment provided by the fume hood is essential to minimize exposure to airborne dust and potential vapors, directly mitigating the respiratory irritation hazard.[6][7]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to protect against the distinct hazards of this compound.
Eye and Face Protection
-
Rationale: The serious eye irritation hazard (H319) means that any splash could have immediate and severe consequences.[2][8]
-
Required PPE:
-
Chemical Splash Goggles: Standard safety glasses are insufficient.[8] Chemical splash goggles that meet the ANSI Z.87.1 standard and provide a complete seal around the eyes are mandatory to protect against splashes from any direction.[8]
-
Face Shield: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), a face shield must be worn in addition to chemical splash goggles.[8][9] This provides a secondary layer of protection for the entire face.
-
Skin and Body Protection
-
Rationale: The skin irritation hazard (H315) necessitates robust protection to prevent any direct contact.[2]
-
Required PPE:
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[7]
-
Chemical-Resistant Apron: For procedures involving larger volumes or a high splash potential, a chemical-resistant apron should be worn over the lab coat.[5]
-
Gloves: Disposable nitrile gloves are generally adequate for incidental contact.[8][9] It is crucial to inspect gloves for any signs of degradation or puncture before use. If prolonged or direct contact is anticipated, consult a glove manufacturer's chemical resistance guide to select a glove with a longer breakthrough time. Always double-glove if the risk of contamination is high and change gloves immediately if contact with the chemical is suspected.
-
Respiratory Protection
-
Rationale: The compound's potential to cause respiratory irritation (H335) and its classification as harmful if inhaled (H332) makes respiratory protection a key consideration.[2]
-
Required PPE:
-
Fume Hood as Primary Control: As stated, all work should be conducted in a fume hood to control dust and vapors at the source.
-
Respirator (If Necessary): In situations where engineering controls are insufficient or during a large spill cleanup outside of a hood, respiratory protection is required. A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) would be necessary.[9] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[9]
-
Foot Protection
-
Rationale: Spills can easily reach the floor, and footwear must protect against chemical splashes and falling objects.
-
Required PPE: Closed-toe and closed-heel shoes made of a non-porous, chemical-resistant material are mandatory in the laboratory at all times.[6][7]
Operational and Disposal Plans
A procedural approach ensures safety is integrated into every step of the workflow.
Step-by-Step Handling Protocol
-
Preparation: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured.
-
Don PPE: Put on your lab coat, closed-toe shoes, and safety goggles.
-
Fume Hood Verification: Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
Final PPE: Inside the designated work area, don the appropriate gloves (and face shield/apron if required).
-
Handling: Carefully weigh and transfer the solid this compound within the fume hood. Use tools (spatulas, weigh boats) that minimize dust generation.
-
Cleanup: After handling, decontaminate the work surface with an appropriate solvent and wipe it down.
-
Doffing PPE: Remove gloves first, turning them inside out to avoid contaminating your skin. Remove your lab coat and any other PPE before leaving the work area.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and removing PPE.[6]
Waste Disposal Plan
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled hazardous waste container.
-
Chemical Waste: Unused chemical and reaction mixtures must be disposed of in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this chemical down the drain.[10]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][10] For eye contact, use an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[10]
Spill: Alert personnel in the immediate area.[7] For a small spill inside a fume hood, use a spill kit with an appropriate absorbent material. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Visual Workflow for Safe Handling
A diagram illustrating the procedural flow for safely handling this compound.
References
- 1. This compound | 24566-81-2 [sigmaaldrich.com]
- 2. This compound | C4H11Br2N | CID 24189510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sams-solutions.com [sams-solutions.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. scienceequip.com.au [scienceequip.com.au]
- 6. research.arizona.edu [research.arizona.edu]
- 7. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 8. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
